molecular formula C12H14O3 B1266550 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid CAS No. 5394-59-2

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

Cat. No.: B1266550
CAS No.: 5394-59-2
M. Wt: 206.24 g/mol
InChI Key: XWTZKGVORJIFAF-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound features an oxobutanoic acid chain linked to a 2,5-dimethylphenyl group, a structure that serves as a key synthetic intermediate in medicinal and organic chemistry research . Researchers utilize this compound as a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. Its structure suggests potential application in the development of compounds with specific biological activities. The compound is characterized by specific spectral properties, including predicted collision cross-section values for various adducts, which aid in its identification and quantification using mass spectrometric techniques . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,5-dimethylphenyl)-4-oxobutanoic acid
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InChI

InChI=1S/C12H14O3/c1-8-3-4-9(2)10(7-8)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTZKGVORJIFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277444
Record name 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5394-59-2
Record name 5394-59-2
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Record name 5394-59-2
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Record name 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid
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Record name 3-(2,5-DIMETHYLBENZOYL)PROPIONIC ACID
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Foundational & Exploratory

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

Abstract

This technical guide provides a comprehensive, research-grade overview of the synthesis of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid, a valuable keto-acid intermediate in fine chemical and pharmaceutical development. The primary focus of this document is the robust and widely utilized Friedel-Crafts acylation of p-xylene with succinic anhydride. We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss the critical process parameters, and offer insights into troubleshooting and product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this compound.

Introduction

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid (Molecular Formula: C₁₂H₁₄O₃) is an organic compound characterized as a crystalline solid with a melting point of approximately 100-104°C.[1] It exhibits solubility in organic solvents like chloroform and dimethylformamide, but is insoluble in water.[1] Its utility lies primarily as a versatile intermediate in organic synthesis, where the keto and carboxylic acid functionalities allow for a wide range of subsequent chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents.[1]

The most efficient and industrially relevant method for its preparation is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a direct pathway to form a carbon-carbon bond between the aromatic ring of p-xylene and the acyl group from succinic anhydride.[2] The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which is essential for activating the anhydride and driving the reaction to completion.[3][4]

Section 1: The Core Synthesis - Friedel-Crafts Acylation

Reaction Principle & Stoichiometry

The synthesis is achieved through the acylation of p-xylene using succinic anhydride. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich p-xylene ring attacks an electrophilic acylium ion generated from succinic anhydride.

Overall Reaction: p-Xylene + Succinic Anhydride --(AlCl₃, Solvent)--> 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

A critical consideration in this reaction is the stoichiometry of the Lewis acid catalyst. Unlike many catalytic reactions, the Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. This is because the aluminum chloride forms a stable complex with the carbonyl oxygen of the ketone product, rendering it inactive as a catalyst.[4] Therefore, an excess (typically 2.2 to 3.0 molar equivalents) is often employed to ensure the reaction proceeds to completion.[5]

Mechanistic Deep Dive

The mechanism of the Friedel-Crafts acylation of p-xylene with succinic anhydride involves several distinct steps:

  • Generation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates with one of the carbonyl oxygens of succinic anhydride. This polarization weakens the C-O bond, leading to its cleavage and the formation of a highly electrophilic acylium ion. This ion is stabilized by resonance.[6][7]

  • Electrophilic Attack: The nucleophilic π-electron system of the p-xylene ring attacks the electrophilic carbon of the acylium ion. The two methyl groups on the xylene ring are activating and ortho-, para-directing. The attack occurs at the position ortho to one methyl group and meta to the other, which is sterically accessible and electronically favorable.

  • Formation of the Sigma Complex: This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Rearomatization: A base (such as AlCl₄⁻, formed in the initial step) abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring.

  • Product Complexation & Hydrolysis: The resulting ketone product, being a Lewis base, immediately complexes with AlCl₃. This complex is stable under the reaction conditions. An aqueous acidic workup (e.g., with ice and HCl) is required to hydrolyze this complex and liberate the final 4-(2,5-dimethylphenyl)-4-oxobutanoic acid product.[3]

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2-4: Electrophilic Aromatic Substitution cluster_2 Step 5: Workup SA Succinic Anhydride Complex1 Anhydride-AlCl₃ Complex SA->Complex1 + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex1 Acylium Acylium Ion (Electrophile) Complex1->Acylium Cleavage Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma Electrophilic Attack Xylene p-Xylene (Nucleophile) Xylene->Sigma KetoComplex Ketone-AlCl₃ Complex Sigma->KetoComplex Deprotonation (Rearomatization) Product Final Product: 4-(2,5-Dimethylphenyl) -4-oxobutanoic acid KetoComplex->Product Hydrolysis Workup Aqueous HCl / H₂O Workup->Product

Caption: Reaction mechanism for Friedel-Crafts acylation.

Section 2: Experimental Protocol and Data Management

This section outlines a reliable, step-by-step laboratory procedure for the synthesis.

Detailed Synthesis Protocol

Materials:

  • p-Xylene (C₈H₁₀)

  • Succinic Anhydride (C₄H₄O₃)

  • Anhydrous Aluminum Chloride (AlCl₃), powdered

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Water (H₂O), deionized

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Crushed Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride or gas bubbler outlet

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware

G start Start reagents 1. Reagent Setup - Charge flask with AlCl₃ and CH₂Cl₂ - Prepare succinic anhydride solution start->reagents addition 2. Controlled Addition - Add anhydride solution to AlCl₃ slurry - Add p-xylene dropwise reagents->addition reaction 3. Reaction - Heat mixture to reflux - Monitor by TLC addition->reaction workup 4. Quench & Workup - Cool reaction in ice bath - Quench with ice/conc. HCl reaction->workup extraction 5. Extraction & Purification - Separate layers - Extract with NaHCO₃ (aq) - Acidify aqueous layer to precipitate product workup->extraction isolation 6. Isolation & Drying - Filter solid product - Wash with cold water - Dry under vacuum extraction->isolation analysis 7. Analysis - Determine yield and melting point - Characterize (NMR, IR, MS) isolation->analysis end End analysis->end

Sources

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid

Abstract

This technical guide provides a comprehensive overview of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid (CAS No: 5394-59-2), a key intermediate in organic synthesis. The document delves into its fundamental physicochemical properties, established synthetic methodologies, characteristic reactivity, and spectroscopic profile. Emphasis is placed on the causality behind experimental choices, particularly in its synthesis via Friedel-Crafts acylation and its subsequent chemical transformations. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical building block.

Introduction and Nomenclature

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is an organic compound featuring a keto-acid functionality.[1] Structurally, it consists of a butanoic acid chain where the gamma-carbon is part of a ketone, which is, in turn, attached to a 2,5-dimethylphenyl (p-xylyl) group. This unique arrangement of functional groups—an aromatic ketone and a carboxylic acid—makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][2]

IUPAC Name: 4-(2,5-dimethylphenyl)-4-oxobutanoic acid[3] Common Synonyms: 3-(2,5-Dimethylbenzoyl)propionic acid, 4-(2,5-Xylyl)-4-oxobutanoic acid[3] CAS Registry Number: 5394-59-2[3][4][5]

Physicochemical Properties

The compound is typically supplied as a colorless crystalline solid or a white powder.[1][2][6] Its solubility profile, being soluble in organic solvents like chloroform and dimethylformamide but insoluble in water, is consistent with its molecular structure, which contains both a polar carboxylic acid group and a large, nonpolar aromatic moiety.[1][2]

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄O₃[1][3][4]
Molecular Weight 206.24 g/mol [3][4]
Appearance Colorless crystalline solid / White powder[1][2]
Melting Point 100-104 °C[1][2]
Solubility Insoluble in water; Soluble in chloroform, dimethylformamide[1][2]

Synthesis and Mechanistic Insights

The most prevalent and industrially relevant method for synthesizing 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation .[7] This classic electrophilic aromatic substitution reaction provides a direct and efficient route to forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.

The Friedel-Crafts Acylation Pathway

The reaction involves treating p-xylene (1,4-dimethylbenzene) with succinic anhydride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[7][8]

Causality of Reagent Choice:

  • p-Xylene: The two methyl groups on the aromatic ring are ortho, para-directing and activating, making the ring highly susceptible to electrophilic attack. The substitution occurs at the position ortho to one methyl group and meta to the other, which is sterically accessible and electronically favored.

  • Succinic Anhydride: As a cyclic anhydride, it is an excellent acylating agent. It is less volatile and corrosive than the corresponding acyl chloride (succinyl chloride), making it safer and easier to handle in industrial settings.[9]

  • Aluminum Chloride (AlCl₃): A powerful Lewis acid is required to coordinate with the anhydride, polarizing it and generating the highly reactive acylium ion electrophile. A stoichiometric amount is necessary because the product ketone is a Lewis base that forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[8]

G cluster_reactants Reactants cluster_catalyst Catalyst p_xylene p-Xylene eas Electrophilic Aromatic Substitution p_xylene->eas succ_anhydride Succinic Anhydride acylium_formation Acylium Ion Formation succ_anhydride->acylium_formation alcl3 AlCl₃ (Lewis Acid) alcl3->acylium_formation Coordination acylium_formation->eas Electrophile workup Aqueous Workup (e.g., H₂O, HCl) eas->workup Ketone-AlCl₃ Complex product 4-(2,5-Dimethylphenyl) -4-oxobutanoic acid workup->product Hydrolysis

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and scale.

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane). The mixture is cooled in an ice bath.

  • Addition of Acylating Agent: Succinic anhydride (1.0 equivalent) is added portion-wise to the stirred suspension.

  • Addition of Arene: p-Xylene (1.0 equivalent) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2-4 hours, then gently heated (e.g., 50-60 °C) for an additional hour to ensure completion.

  • Workup: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the carboxylate.

  • Isolation: The resulting solid product is collected by vacuum filtration, washed thoroughly with cold water and a small amount of cold hydrocarbon solvent (e.g., hexane) to remove unreacted p-xylene, and then dried.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.

Chemical Reactivity and Transformations

The bifunctional nature of the molecule dictates its reactivity. The carboxylic acid can undergo standard reactions like esterification and amide formation. However, the most significant transformation in synthetic strategies is the reduction of the aryl ketone.

Clemmensen Reduction

The Clemmensen reduction is a classic and highly effective method for the deoxygenation of aryl-alkyl ketones to the corresponding alkanes under strongly acidic conditions.[10][11] This two-step sequence of Friedel-Crafts acylation followed by Clemmensen reduction is a cornerstone strategy for attaching a primary alkyl chain to an aromatic ring, overcoming the carbocation rearrangement issues often seen in direct Friedel-Crafts alkylation.[10]

Reaction: The ketone is refluxed with zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to yield 4-(2,5-dimethylphenyl)butanoic acid.[12][13]

Causality of Conditions:

  • Zinc Amalgam (Zn(Hg)): The mercury provides a clean, highly active zinc surface and increases the hydrogen overvoltage, facilitating the reduction process.[13]

  • Concentrated HCl: The strong acid protonates the carbonyl oxygen, activating it for reduction, and serves as the proton source for the final methylene group.[14] The substrate must be stable to these harsh acidic conditions.[10][11]

G start_mol 4-(2,5-Dimethylphenyl) -4-oxobutanoic acid reagents 1. Zn(Hg), conc. HCl 2. Heat (Reflux) start_mol->reagents Ketone Reduction end_mol 4-(2,5-Dimethylphenyl) butanoic acid reagents->end_mol

Caption: Clemmensen Reduction of the Aryl Ketone.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. The expected spectral data are as follows:

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Three signals in the aromatic region (~7.0-7.5 ppm), corresponding to the three protons on the substituted ring.

    • Aliphatic Protons: Two distinct signals, each integrating to 2H. The protons alpha to the ketone (C3-H₂) would appear as a triplet around 3.0-3.3 ppm, while the protons alpha to the carboxylic acid (C2-H₂) would be a triplet around 2.6-2.9 ppm.

    • Methyl Protons: Two sharp singlets in the aliphatic region (~2.3-2.5 ppm), each integrating to 3H, corresponding to the two magnetically non-equivalent methyl groups on the aromatic ring.

    • Carboxylic Acid Proton: A broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbons: Two signals in the downfield region. The ketone carbonyl (~195-205 ppm) and the carboxylic acid carbonyl (~175-180 ppm).

    • Aromatic Carbons: Multiple signals between ~125-140 ppm.

    • Aliphatic Carbons: Two signals for the methylene carbons (~28-35 ppm).

    • Methyl Carbons: Two signals for the methyl carbons (~19-22 ppm).

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

    • C-H Stretch: Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

    • C=O Stretch: A strong, sharp absorption band around 1685 cm⁻¹ for the aryl ketone and another strong absorption around 1710 cm⁻¹ for the carboxylic acid. These may appear as a single broad or two distinct peaks.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 206 corresponding to the molecular weight.

    • Key Fragments: A prominent peak at m/z = 133, corresponding to the [C₉H₉O]⁺ acylium ion formed by cleavage alpha to the ketone.

Applications and Research Interest

As an intermediate, 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is primarily used in multi-step organic synthesis.[1][2]

  • Pharmaceutical Research: It serves as a precursor for creating larger molecules with potential biological activity. The subsequent reduction to 4-(2,5-dimethylphenyl)butanoic acid and further cyclization can lead to polycyclic structures investigated in drug discovery.

  • Fine Chemicals: It is a building block for specialty chemicals, polymers, and materials where a substituted aromatic core is desired.

Safety and Handling

The compound presents moderate hazards and requires careful handling.[1]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautions:

    • Always handle in a well-ventilated area or a chemical fume hood.[1][2]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1][2]

    • Avoid direct contact with skin, eyes, and the respiratory tract.[1][2]

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][2]

Conclusion

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a well-characterized and synthetically accessible keto-acid. Its preparation via the robust Friedel-Crafts acylation and its utility in subsequent transformations like the Clemmensen reduction highlight its importance as a versatile intermediate. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective application in research and development across the chemical sciences.

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  • Reaction Mechanism of Clemmensen Reduction. Physics Wallah. [Link]

  • Clemmensen Reduction. Organic Chemistry Portal. [Link]

  • 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. ChemBK. [Link]

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  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]

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  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Study Mind. [Link]

  • 3-(2,5-Dimethylphenyl)propionic acid | C11H14O2 | CID 13308730. PubChem. [Link]

  • 4-(3,4-dimethylphenyl)-4-oxo-butanoic acid. Barcelona Fine Chemicals. [Link]

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Sources

An In-depth Technical Guide to 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid (CAS: 5394-59-2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid (CAS No. 5394-59-2), a versatile keto-acid intermediate with significant applications in organic synthesis and medicinal chemistry. This document delves into its fundamental physicochemical properties, details a robust and field-proven synthesis protocol via Friedel-Crafts acylation, and outlines a multi-technique analytical workflow for structural verification and purity assessment. Furthermore, it discusses its potential applications as a scaffold in drug discovery and provides essential safety and handling protocols. The guide is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that researchers can confidently synthesize, analyze, and utilize this compound in their development pipelines.

Core Compound Profile and Physicochemical Properties

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a substituted aromatic keto-acid. Its structure, featuring a reactive ketone and a terminal carboxylic acid, makes it a valuable building block for constructing more complex molecular architectures.

Caption: Chemical Structure of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 5394-59-2 [1][2]
IUPAC Name 4-(2,5-dimethylphenyl)-4-oxobutanoic acid [2]
Synonyms 4-(2,5-Dimethylphenyl)-4-oxobutyric acid, β-(2,5-Dimethylbenzoyl)propionic acid [2]
Molecular Formula C₁₂H₁₄O₃ [1][2][3]
Molecular Weight 206.24 g/mol [2]
Appearance Colorless crystalline solid [3][4]
Melting Point 100-104 °C [3][4]

| Solubility | Insoluble in water; Soluble in chloroform, dimethylformamide |[3][4] |

Synthesis Pathway: Friedel-Crafts Acylation

The most reliable and scalable synthesis of this compound is achieved through the Friedel-Crafts acylation of p-xylene with succinic anhydride.[5][6] This electrophilic aromatic substitution reaction is a cornerstone of industrial and laboratory organic synthesis.

Causality and Mechanistic Insights

The choice of reagents is dictated by the desired product structure. p-Xylene serves as the electron-rich aromatic ring, and succinic anhydride provides the four-carbon acyl chain. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is essential to activate the succinic anhydride.[7] It coordinates with an oxygen atom on the anhydride, creating a highly electrophilic acylium ion. This ion is then attacked by the p-xylene ring. A stoichiometric amount of AlCl₃ is required because the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the catalyst, preventing it from re-entering the catalytic cycle.[5][8] The reaction must be performed under strictly anhydrous conditions, as AlCl₃ reacts violently with water.

Friedel_Crafts_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Workup Anhydride Succinic Anhydride Complex Anhydride-AlCl3 Complex Anhydride->Complex Coordination AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium Ring Opening Xylene p-Xylene Sigma Arenium Ion (Sigma Complex) Acylium->Sigma Xylene->Sigma Nucleophilic Attack Product_Complex Product-AlCl3 Complex Sigma->Product_Complex Deprotonation (Rearomatization) Final_Product Final Product: 4-(2,5-Dimethylphenyl) -4-oxobutanoic acid Product_Complex->Final_Product Aqueous_Workup Aqueous HCl Workup Aqueous_Workup->Final_Product Hydrolysis of Complex QC_Workflow Quality Control Workflow cluster_structure Structural Confirmation cluster_purity Purity Assessment start Synthesized Product NMR ¹H & ¹³C NMR start->NMR Identity MS Mass Spectrometry (MS) start->MS Identity IR FT-IR Spectroscopy start->IR Identity HPLC HPLC-UV (Quantitative Purity) start->HPLC Purity GCMS GC-MS (Volatile Impurities) start->GCMS Purity final Certificate of Analysis (CoA) NMR->final MS->final IR->final HPLC->final GCMS->final

Sources

An In-depth Technical Guide to β-(2,5-Dimethylbenzoyl)propionic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of β-(2,5-Dimethylbenzoyl)propionic acid, a valuable keto-acid intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, synthesis protocols, spectroscopic signature, and its current and prospective applications.

Introduction: Unveiling a Versatile Synthetic Building Block

β-(2,5-Dimethylbenzoyl)propionic acid, systematically named 4-(2,5-dimethylphenyl)-4-oxobutanoic acid, is an aromatic ketone and a carboxylic acid. Its bifunctional nature makes it a versatile precursor for the synthesis of a variety of more complex molecules, particularly heterocyclic systems of medicinal interest. The strategic placement of the dimethylbenzoyl and propionic acid moieties offers multiple reaction sites for chemical modification, rendering it a molecule of significant interest in synthetic and medicinal chemistry.

While direct and extensive biological studies on β-(2,5-Dimethylbenzoyl)propionic acid are not widely documented, the well-established pharmacological profiles of related aryl propionic acid and benzoylpropionic acid derivatives suggest its potential as a scaffold for developing novel therapeutic agents. The broader class of aryl propionic acids is renowned for its anti-inflammatory and analgesic properties, with ibuprofen being a notable example.[1][2] Furthermore, various derivatives of benzoylpropionic acid have been investigated for their potential anti-inflammatory and anticancer activities.[3][4]

This guide will provide the foundational knowledge required to effectively utilize this compound in a research and development setting, from its synthesis and characterization to its potential applications.

Physicochemical and Structural Characteristics

A solid understanding of the compound's physical and chemical properties is paramount for its effective use in experimental settings.

PropertyValueSource
IUPAC Name 4-(2,5-dimethylphenyl)-4-oxobutanoic acid[5]
Synonyms 3-(2,5-Dimethylbenzoyl)propionic acid, 4-(2,5-Xylyl)-4-oxobutanoic acid[5]
CAS Number 5394-59-2[5]
Molecular Formula C₁₂H₁₄O₃[5]
Molecular Weight 206.24 g/mol [5]
Appearance Colorless crystalline solid[6][7]
Melting Point Approximately 100-104 °C[6][7]
Solubility Soluble in organic solvents like chloroform and dimethylformamide; insoluble in water.[6][7]

Synthesis of β-(2,5-Dimethylbenzoyl)propionic Acid

The most common and efficient method for synthesizing β-(2,5-Dimethylbenzoyl)propionic acid is through the Friedel-Crafts acylation of p-xylene with succinic anhydride.[8] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Mechanism and Rationale

The Friedel-Crafts acylation proceeds via the formation of an acylium ion intermediate. The Lewis acid catalyst (AlCl₃) coordinates with an oxygen atom of succinic anhydride, leading to the opening of the anhydride ring and the generation of a highly electrophilic acylium ion. The electron-rich p-xylene then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product. The use of an acid anhydride over an acyl halide is advantageous as it avoids the formation of a stoichiometric amount of hydrogen halide byproduct.

Friedel-Crafts Acylation Workflow cluster_reactants Starting Materials cluster_catalyst Catalyst & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification p_xylene p-Xylene reaction_mixture Reaction Mixture p_xylene->reaction_mixture succinic_anhydride Succinic Anhydride succinic_anhydride->reaction_mixture AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction_mixture solvent Inert Solvent (e.g., Dichloromethane) solvent->reaction_mixture quench Quenching (Ice/HCl) reaction_mixture->quench 1. Reaction Completion extraction Extraction quench->extraction 2. Hydrolysis purification Recrystallization extraction->purification 3. Isolation product β-(2,5-Dimethylbenzoyl) propionic acid purification->product 4. Final Product

General workflow for the synthesis of β-(2,5-Dimethylbenzoyl)propionic acid.
Detailed Experimental Protocol

This protocol is adapted from established procedures for similar Friedel-Crafts acylations.[8]

Materials:

  • p-Xylene (reactant)

  • Succinic anhydride (reactant)

  • Anhydrous aluminum chloride (catalyst)

  • Anhydrous dichloromethane (solvent)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 to 3.0 molar equivalents) in anhydrous dichloromethane.

  • In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) in anhydrous dichloromethane.

  • Slowly add the succinic anhydride solution to the stirred suspension of aluminum chloride. The reaction is exothermic; control the addition rate to maintain a manageable temperature.

  • After the initial exotherm subsides, add p-xylene (1.0 to 1.1 molar equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath.

  • Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product.

  • Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated hydrochloric acid until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Structural Elucidation and Characterization

The identity and purity of the synthesized β-(2,5-Dimethylbenzoyl)propionic acid can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the propionic acid chain, and the methyl groups on the benzene ring. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-7.5 ppm). The two methylene groups of the propionic acid chain will appear as distinct triplets around δ 3.2 and 2.8 ppm. The two methyl groups on the aromatic ring will be visible as singlets in the upfield region (around δ 2.3-2.5 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift (typically > δ 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ketone (around δ 200 ppm) and the carboxylic acid carbon (around δ 178 ppm). The aromatic carbons will resonate in the δ 125-140 ppm region, and the methylene carbons of the propionic acid chain will appear in the upfield region (around δ 30-35 ppm). The methyl carbons will be observed at approximately δ 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands confirming the presence of the key functional groups. A strong, sharp absorption peak will be observed around 1680 cm⁻¹ corresponding to the C=O stretching of the aromatic ketone. Another strong absorption will be present around 1710 cm⁻¹ for the C=O stretching of the carboxylic acid. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer. C-H stretching vibrations of the aromatic ring and the alkyl groups will be observed around 3000 cm⁻¹.[9][10]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 206, corresponding to the molecular weight of the compound.[5] Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and the cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of the 2,5-dimethylbenzoyl cation (m/z 133).[5][11]

Applications and Future Perspectives

β-(2,5-Dimethylbenzoyl)propionic acid serves as a crucial intermediate in the synthesis of various organic molecules.

Intermediate in Organic Synthesis

Its primary application lies in its use as a building block for more complex molecular architectures. The presence of both a ketone and a carboxylic acid functional group allows for a wide range of chemical transformations. For example, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the ketone can undergo reduction, oxidation, or condensation reactions. This dual reactivity makes it a valuable precursor for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents.[12]

Potential in Drug Discovery and Development

While direct pharmacological data on β-(2,5-Dimethylbenzoyl)propionic acid is limited, its structural similarity to known bioactive molecules suggests potential for further investigation.

  • Anti-inflammatory Agents: As a member of the broader class of aryl propionic acids, it is plausible that derivatives of this compound could exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[13][14]

  • Anticancer Agents: Numerous studies have highlighted the anticancer potential of aryl propionic acid derivatives.[4][15] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Therefore, β-(2,5-Dimethylbenzoyl)propionic acid could serve as a starting material for the synthesis of novel anticancer drug candidates.

Potential_Therapeutic_Areas cluster_derivatives Chemical Derivatization cluster_applications Potential Therapeutic Applications main_compound β-(2,5-Dimethylbenzoyl)propionic acid derivatives Novel Derivatives main_compound->derivatives Synthetic Modification anti_inflammatory Anti-inflammatory Agents (e.g., COX Inhibition) derivatives->anti_inflammatory anticancer Anticancer Agents (e.g., Apoptosis Induction) derivatives->anticancer other Other Bioactive Molecules derivatives->other

Potential therapeutic avenues for derivatives of β-(2,5-Dimethylbenzoyl)propionic acid.

Conclusion

β-(2,5-Dimethylbenzoyl)propionic acid is a synthetically valuable compound with significant potential for applications in both academic research and industrial drug development. Its straightforward synthesis via Friedel-Crafts acylation and its versatile chemical structure make it an attractive starting material for the creation of diverse molecular libraries. While its own biological activity remains to be fully explored, the established pharmacological importance of related structural motifs provides a strong rationale for its use in the design and synthesis of novel therapeutic agents, particularly in the fields of inflammation and oncology. This guide serves as a foundational resource for scientists looking to harness the potential of this intriguing molecule.

References

  • Bittencourt, J. A., et al. (2019). In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity. Molecules, 24(8), 1476. [Link][3][13][14][16]

  • Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 93, 103224. [Link][4]

  • ChemBK. (2024). 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. [Link][6][7]

  • Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. [Link][17]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-8. [Link][1]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Indo American Journal of Pharmaceutical Sciences, 4(11), 4363-4376. [Link][2]

  • Kumar, P., et al. (2020). A brief review on recent advancements and biological activities of aryl propionic acid derivatives. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188. [Link][18]

  • PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. [Link][5]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link][8]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link][9]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link][10]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][11]

  • Quick Company. (n.d.). Microwave Induced Synthesis Of β Benzoyl Propionic Acid And Their. [Link][19]

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4-(2,5-Dimethylphenyl)-4-oxobutanoic acid melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Melting Point of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid

Authored by: A Senior Application Scientist

Publication Date: January 16, 2026

The melting point of a crystalline solid is a fundamental physical property, serving as a primary indicator of identity and purity. For researchers and professionals in drug development and fine chemical synthesis, an accurate determination of this parameter is non-negotiable. This guide provides a comprehensive examination of the melting point of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, a key intermediate in various organic syntheses. We will explore the theoretical principles governing its melting behavior, present detailed, field-proven protocols for its determination using both classical and modern analytical techniques, and discuss the critical factors that influence measurement accuracy. This document is structured to provide not just procedural steps, but the causal reasoning behind them, ensuring a robust understanding for successful application in a laboratory setting.

Introduction to 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid and its Thermal Properties

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid (C₁₂H₁₄O₃) is a keto-carboxylic acid featuring a dimethylphenyl group attached to a four-carbon acid chain. Its structure incorporates a carboxylic acid functional group, capable of strong hydrogen bonding, and an aromatic ketone, contributing to dipole-dipole interactions and molecular rigidity. These structural features are paramount in defining its crystalline lattice and, consequently, its melting point.

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline compound, this transition occurs over a very narrow temperature range.[1] The energy required to disrupt the ordered crystal lattice is directly related to the strength of the intermolecular forces holding the molecules together.[2][3] Therefore, understanding and accurately measuring the melting point provides critical insights into the compound's purity and structural integrity.

One available source indicates that 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a colorless crystalline solid with a melting point of approximately 100-104 degrees Celsius.[4] This range serves as a benchmark for experimental verification.

Table 1: Physical and Chemical Properties of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid
PropertyValueSource
Molecular Formula C₁₂H₁₄O₃[4][5][6]
Molecular Weight 206.24 g/mol [5]
Appearance Colorless crystalline solid[4]
Reported Melting Point ~100-104 °C[4]
Solubility Insoluble in water; Soluble in chloroform, dimethylformamide[4]

Theoretical Foundation: Factors Influencing Melting Point

The melting point of an organic compound is not an arbitrary value but is dictated by several key molecular and bulk properties. A thorough grasp of these principles is essential for interpreting experimental results correctly.

  • Intermolecular Forces: The primary determinant of a compound's melting point is the strength of the forces between its molecules in the crystal lattice.[2][7] For 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, these include:

    • Hydrogen Bonding: The carboxylic acid moiety forms strong hydrogen bonds, creating dimers that significantly increase the energy required to separate the molecules. This is a major contributor to a relatively high melting point.[8][9]

    • Dipole-Dipole Interactions: The ketone group introduces polarity, leading to dipole-dipole attractions between molecules.

    • Van der Waals Forces (London Dispersion Forces): These forces, present in all molecules, increase with molecular size and surface area. The aromatic ring and alkyl groups contribute to these interactions.[2][8]

  • Molecular Structure and Packing: The efficiency with which molecules can pack into a crystal lattice influences the melting point.[3][7] Symmetrical molecules tend to pack more tightly, resulting in stronger intermolecular interactions and higher melting points.[3][9] The two methyl groups on the phenyl ring of the target compound can affect planarity and packing efficiency.

  • Presence of Impurities: This is the most critical factor from a practical standpoint. Impurities disrupt the uniform crystal lattice, weakening the intermolecular forces.[9] This leads to two observable effects:

    • Melting Point Depression: The melting point of an impure sample is lower than that of the pure compound.[10]

    • Melting Point Range Broadening: The substance melts over a wider temperature range instead of having a sharp, defined point.[8][9] A pure compound typically has a sharp melting range of 0.5-2.0 °C.[1][9]

Synthesis Context: The Origin of Potential Impurities

To appreciate the importance of melting point as a purity criterion, it is helpful to understand the compound's synthesis. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is commonly prepared via a Friedel-Crafts acylation reaction between 1,4-dimethylbenzene (p-xylene) and succinic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[11][12]

Potential impurities arising from this synthesis include:

  • Unreacted starting materials (p-xylene, succinic anhydride).

  • Regioisomers (e.g., the product of acylation at a different position on the aromatic ring).

  • Byproducts from side reactions.

Effective purification, typically through recrystallization, is essential to remove these impurities. The melting point serves as the primary, rapid assessment of the success of this purification.

Experimental Protocols for Melting Point Determination

Two principal methods are employed for melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Method (Using a Mel-Temp Apparatus)

This is the most common and accessible method in organic chemistry labs.[10][13] It relies on visual observation of the sample as it is heated.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Grinding the crystals with a spatula on a watch glass is effective. This ensures uniform packing and heat transfer.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap its sealed bottom on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The sample height should be 2-3 mm.[14]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[14]

  • Heating and Observation:

    • Rapid Preliminary Run: If the approximate melting point is unknown, perform a quick determination by heating rapidly (10-20 °C/min) to find an approximate range.[10]

    • Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the expected melting point.[14] Then, decrease the heating rate to 1-2 °C per minute. A slow heating rate is critical for thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[10][14]

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first droplet of liquid appears.

    • T₂: The temperature at which the entire sample becomes a clear liquid.

    • The melting point is reported as the range T₁ – T₂.

G cluster_prep Sample Preparation cluster_load Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Ensures uniformity Load Load into Capillary Tube (2-3 mm height) Grind->Load Pack Pack Sample Tightly Load->Pack Insert Insert into Apparatus Pack->Insert Heat_Fast Rapid Heat to ~20°C below MP Insert->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe & Record T1, T2 Heat_Slow->Observe Result Report Melting Range (T1 - T2) Observe->Result

Caption: Workflow for determining melting point using the capillary method.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly accurate and objective melting point data.[15] It measures the difference in heat flow between the sample and an inert reference as a function of temperature.[15][16][17]

When the sample melts, it absorbs energy (an endothermic process) to undergo the phase transition.[18] The DSC instrument detects this absorption as an increase in heat flow to the sample to maintain the same temperature as the reference. The result is a peak on the DSC thermogram, where the peak onset or peak maximum can be taken as the melting point.[18][19]

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan (e.g., aluminum).

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample. An empty, crimped pan is used as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Program the instrument with the desired temperature profile. A typical method involves:

    • Equilibration at a starting temperature (e.g., 25 °C).

    • Heating (ramping) at a constant rate (e.g., 10 °C/min) through the melting region to a final temperature well above the melting point.

  • Data Analysis: The software plots heat flow versus temperature. The melting point is determined from the resulting endothermic peak. The area under the peak corresponds to the heat of fusion.[18]

G cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Weigh Weigh Sample (2-5 mg) into DSC Pan Seal Seal/Crimp Pan Weigh->Seal Load_DSC Load Sample & Reference Pans into Cell Seal->Load_DSC Program Set Temperature Program (e.g., ramp at 10°C/min) Load_DSC->Program Run Run Analysis Program->Run Thermogram Generate Heat Flow vs. Temperature Thermogram Run->Thermogram Analyze_Peak Analyze Endothermic Peak (Onset, Peak Temp) Thermogram->Analyze_Peak Result Determine Precise MP & Heat of Fusion Analyze_Peak->Result

Caption: Workflow for determining melting point using Differential Scanning Calorimetry.

Data Interpretation and Quality Control

The results of a melting point determination provide a wealth of information.

Table 2: Interpretation of Melting Point Data
ObservationIndicationJustification
Sharp, narrow range (0.5-2.0 °C) High PurityA well-ordered crystal lattice requires a specific, uniform energy input to break down.[9]
Melting range matches literature value Correct Compound IdentityThe melting point is a characteristic physical constant for a pure substance.
Broad, depressed melting range Presence of ImpuritiesImpurities disrupt the crystal lattice, making it easier to melt (depression) and creating regions that melt at different temperatures (broadening).[8][9][10]

For 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, a high-purity sample should exhibit a sharp melting range within the expected 100-104 °C region. A sample melting, for example, at 95-101 °C would be considered impure.

Conclusion

The melting point of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a critical parameter for its identification and quality assessment, with a literature value centered around 100-104 °C.[4] Its value is governed by strong intermolecular forces, particularly hydrogen bonding from the carboxylic acid group. Accurate determination relies on meticulous experimental technique, whether using the classical capillary method or the more precise Differential Scanning Calorimetry. For researchers in pharmaceutical and chemical development, a sharp melting range that aligns with the established value is a primary confirmation of a sample's high purity, validating the success of synthesis and purification protocols. Conversely, a depressed and broad melting range serves as a reliable indicator of contamination, signaling the need for further purification.

References

  • Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy. Retrieved from [Link]

  • What Affects Melting Point Of Organic Compounds? (2025, January 31). Chemistry For Everyone - YouTube. Retrieved from [Link]

  • Di Risco, A. (2022, March 24). What Factors Affect Melting Point? Sciencing. Retrieved from [Link]

  • Soderberg, T. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

  • Melting Point Determination. (n.d.). thinkSRS.com. Retrieved from [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (n.d.). ResolveMass. Retrieved from [Link]

  • 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. (n.d.). ChemBK. Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

  • Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) Testing of Materials. (n.d.). Applus DatapointLabs. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC). (n.d.). METTLER TOLEDO. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • How Does DSC Measure The Melting Point (Tm) Of Polymers? (2025, July 24). Chemistry For Everyone - YouTube. Retrieved from [Link]

  • 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia. Retrieved from [Link]

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A Technical Guide to Determining the Solubility of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid in a range of organic solvents. Rather than presenting pre-existing data, this document outlines the fundamental principles of solubility, provides a robust, field-proven experimental protocol for its determination, and details the necessary steps for accurate data analysis. By following this guide, researchers can generate reliable, in-house solubility data essential for informed decision-making in chemical and pharmaceutical development.

Introduction: Understanding the Solute

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid (CAS No. 5394-59-2) is an organic compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol .[1][2] Its structure is characterized by a butanoic acid chain, a ketone functional group, and a 2,5-dimethylphenyl aromatic ring.

The molecule possesses distinct polar and non-polar regions, making its solubility behavior highly dependent on the chosen solvent.

  • Polar Moieties: The carboxylic acid group (-COOH) is highly polar and can act as both a hydrogen bond donor and acceptor. The ketone group (C=O) is also polar and can act as a hydrogen bond acceptor.[3] These groups will preferentially interact with polar solvents.

  • Non-Polar Moiety: The 2,5-dimethylphenyl group is aromatic and non-polar, contributing to the molecule's solubility in less polar or non-polar solvents through van der Waals forces.[4]

The interplay between these functional groups dictates the compound's overall solubility profile. A thorough understanding of this profile is essential for applications such as reaction chemistry, purification, crystallization, and formulation.[5]

Theoretical Principles: "Like Dissolves Like"

The foundational principle governing solubility is "like dissolves like."[6][7] This means that a solute will dissolve best in a solvent that shares similar intermolecular forces.[8][9] The process of dissolution involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[10]

For 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, solubility is a balance:

  • In Polar Solvents (e.g., alcohols, DMSO, DMF): The carboxylic acid and ketone groups will interact strongly with polar solvent molecules through hydrogen bonding and dipole-dipole interactions. However, the non-polar dimethylphenyl group may limit solubility.

  • In Non-Polar Solvents (e.g., hexane, toluene): The dimethylphenyl group will interact favorably with non-polar solvents.[4] Conversely, the highly polar carboxylic acid and ketone groups will be poorly solvated, likely leading to low solubility.

  • In Solvents of Intermediate Polarity (e.g., ethyl acetate, dichloromethane): These solvents may offer a balance, capable of interacting with both the polar and non-polar regions of the molecule, potentially leading to significant solubility.

A systematic approach to solvent selection is therefore crucial for mapping the complete solubility profile.

Systematic Solvent Selection

To comprehensively evaluate the solubility of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, a diverse set of organic solvents should be chosen, spanning a range of polarities and chemical classes. Testing should be performed before committing to a solvent for a large-scale process.[5] The following table provides a suggested list of solvents categorized by their properties.

Solvent Class Solvent Name Polarity Type Primary Interactions
Polar Protic MethanolPolar ProticHydrogen Bonding, Dipole-Dipole
EthanolPolar ProticHydrogen Bonding, Dipole-Dipole
IsopropanolPolar ProticHydrogen Bonding, Dipole-Dipole
Polar Aprotic AcetonePolar AproticDipole-Dipole
AcetonitrilePolar AproticDipole-Dipole
Ethyl AcetatePolar AproticDipole-Dipole
Tetrahydrofuran (THF)Polar AproticDipole-Dipole
Dimethylformamide (DMF)Polar AproticDipole-Dipole
Dimethyl Sulfoxide (DMSO)Polar AproticDipole-Dipole
Non-Polar Dichloromethane (DCM)Weakly PolarDipole-Dipole, London Dispersion
TolueneNon-PolarLondon Dispersion (π-stacking)
HexaneNon-PolarLondon Dispersion

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[11][12] The protocol described below is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment
  • 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or vortex mixer with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.[13]

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A Add excess solid solute to a vial B Add a known volume of solvent A->B Step 1-2 C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-48 hours at constant temperature (e.g., 25°C) C->D Step 3 E Allow vials to stand (optional sedimentation) D->E F Centrifuge to pellet undissolved solid E->F Step 4-5 G Withdraw supernatant F->G H Filter through 0.45 µm syringe filter G->H I Dilute aliquot with mobile phase or appropriate solvent H->I J Quantify concentration via HPLC-UV or UV-Vis I->J

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology
  • Preparation of Vials: Add an excess amount of solid 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[12]

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[11] A preliminary time-course study can be run to determine the minimum time to reach a plateau in concentration.

  • Sedimentation (Optional): After agitation, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

  • Phase Separation: Centrifuge the vials to ensure a clear separation of the saturated supernatant from the excess solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm solvent-compatible syringe filter into a clean vial to remove any remaining particulates.[14]

    • Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the HPLC mobile phase or the solvent used for the experiment) to bring the concentration within the linear range of the analytical method.

Analytical Quantification (HPLC-UV Method)

Quantification of the dissolved solute is most accurately achieved using HPLC with UV detection.

  • Method Development: Develop a suitable reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point. The UV detector should be set to a wavelength of maximum absorbance for the compound.

  • Calibration Curve: Prepare a series of standard solutions of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid of known concentrations in a suitable solvent.[15] Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration. The curve must demonstrate good linearity (R² > 0.999).[15]

  • Sample Analysis: Inject the prepared (diluted) sample from the solubility experiment into the HPLC system.

  • Calculation: Determine the concentration of the diluted sample using the calibration curve.[14] Calculate the original concentration in the saturated solution by applying the dilution factor. The final solubility is typically expressed in mg/mL or mol/L.

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Observations
Methanol25[Experimental Value][Calculated Value][e.g., Clear solution]
Ethanol25[Experimental Value][Calculated Value][e.g., Clear solution]
Acetone25[Experimental Value][Calculated Value][e.g., Clear solution]
Ethyl Acetate25[Experimental Value][Calculated Value][e.g., Clear solution]
Dichloromethane25[Experimental Value][Calculated Value][e.g., Clear solution]
Toluene25[Experimental Value][Calculated Value][e.g., Hazy at saturation]
Hexane25[Experimental Value][Calculated Value][e.g., Very low solubility]
... (other solvents)25[Experimental Value][Calculated Value]

Conclusion

This guide provides a comprehensive and scientifically rigorous methodology for determining the solubility of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid in organic solvents. By combining a strong theoretical understanding with a robust experimental protocol, researchers can generate the high-quality, reliable data necessary to accelerate research and development. Adherence to these principles and protocols ensures that the resulting solubility profile is both accurate and directly applicable to solving challenges in process chemistry, formulation, and drug discovery.

References

  • Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]

  • Title: Solubility of organic compounds (video) Source: Khan Academy URL: [Link]

  • Title: Procedure For Determining Solubility of Organic Compounds Source: Scribd URL: [Link]

  • Title: Solubility test for Organic Compounds Source: anros.co.in URL: [Link]

  • Title: How To Determine Solubility Of Organic Compounds? Source: YouTube URL: [Link]

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  • Title: How to determine the solubility of a substance in an organic solvent ? Source: ResearchGate URL: [Link]

  • Title: 3.2 Solubility – Introductory Organic Chemistry Source: Open Oregon Educational Resources URL: [Link]

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  • Title: Solubility and Dissolution with HPLC or UV-Vis Detection Source: Improved Pharma URL: [Link]

  • Title: A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions Source: biocrick.com URL: [Link]

  • Title: A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline Source: EUR-Lex URL: [Link]

  • Title: 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid Source: PubChem URL: [Link]

  • Title: What Factors Are Taken Into Consideration When Selecting a Solvent? Source: ACS URL: [Link]

  • Title: High-accuracy water solubility determination using logK Source: KREATiS URL: [Link]

  • Title: How to measure solubility for drugs in oils/emulsions? Source: ResearchGate URL: [Link]

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  • Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: PubMed URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs Source: IJPPR URL: [Link]

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Spectroscopic Data for 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. Aimed at researchers, scientists, and professionals in drug development, this document details the predicted and expected spectroscopic characteristics of the title compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. The guide offers an in-depth analysis of the spectral data, underpinned by the fundamental principles of spectroscopic interpretation. Furthermore, a detailed, field-proven protocol for the synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid via Friedel-Crafts acylation is provided, explaining the causal relationships behind the experimental choices to ensure procedural robustness and reproducibility. This document is intended to serve as a practical resource for the identification, characterization, and synthesis of this and structurally related compounds.

Introduction

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a keto-carboxylic acid with a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol .[1] Its structure, featuring a substituted aromatic ring and a butanoic acid chain, makes it a valuable intermediate in organic synthesis, potentially for the development of novel pharmaceutical agents. Accurate structural elucidation is paramount for its application, and this is achieved through a combination of modern spectroscopic techniques. This guide provides a detailed examination of the expected spectroscopic data to facilitate its unambiguous identification.

The synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is typically achieved through a Friedel-Crafts acylation reaction between 1,4-dimethylbenzene (p-xylene) and succinic anhydride. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[2] Understanding the nuances of this reaction is crucial for obtaining a high-purity product.

Molecular Structure and Predicted Spectroscopic Data

A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The key structural features of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid are the 1,2,4-trisubstituted benzene ring, the ketone carbonyl group, the aliphatic methylene groups, and the carboxylic acid moiety.

Figure 1: Molecular Structure of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.
Predicted ¹H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons, the methylene protons of the butanoic acid chain, and the methyl groups on the benzene ring.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)1H
Aromatic (Ar-H)~7.5Singlet1H
Aromatic (Ar-H)~7.2Doublet1H
Aromatic (Ar-H)~7.1Doublet1H
Methylene (-CH₂-C=O)~3.2Triplet2H
Methylene (-CH₂-COOH)~2.8Triplet2H
Aromatic Methyl (Ar-CH₃)~2.5Singlet3H
Aromatic Methyl (Ar-CH₃)~2.3Singlet3H

Interpretation:

  • The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (10-12 ppm) due to hydrogen bonding and the deshielding effect of the carbonyl group.

  • The aromatic protons will appear in the range of 7.1-7.5 ppm. Due to the substitution pattern, we expect a singlet and two doublets.

  • The methylene protons adjacent to the ketone (~3.2 ppm) are more deshielded than the methylene protons adjacent to the carboxylic acid (~2.8 ppm) because of the stronger electron-withdrawing nature of the ketone carbonyl group in this context. Both are expected to be triplets due to coupling with the adjacent methylene group.

  • The two aromatic methyl groups will appear as sharp singlets at approximately 2.3 and 2.5 ppm. Their distinct chemical shifts are due to their different positions on the aromatic ring relative to the electron-withdrawing acyl group.

Predicted ¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Ketone Carbonyl (C=O)~200
Carboxylic Acid Carbonyl (C=O)~178
Aromatic (quaternary, C-acyl)~138
Aromatic (quaternary, C-CH₃)~135
Aromatic (quaternary, C-CH₃)~134
Aromatic (CH)~132
Aromatic (CH)~129
Aromatic (CH)~128
Methylene (-CH₂-C=O)~33
Methylene (-CH₂-COOH)~28
Aromatic Methyl (Ar-CH₃)~21
Aromatic Methyl (Ar-CH₃)~20

Interpretation:

  • The ketone carbonyl carbon is the most deshielded carbon and will appear at the lowest field (~200 ppm).

  • The carboxylic acid carbonyl carbon will appear at a slightly higher field (~178 ppm) compared to the ketone.

  • The aromatic carbons will resonate in the 128-138 ppm region. The quaternary carbons attached to the acyl and methyl groups will have distinct chemical shifts from the protonated aromatic carbons.

  • The aliphatic methylene carbons will appear in the upfield region, with the carbon adjacent to the ketone being more deshielded (~33 ppm) than the one adjacent to the carboxylic acid (~28 ppm).

  • The two aromatic methyl carbons will have characteristic shifts around 20-21 ppm.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 206.

Expected Fragmentation Pattern:

The fragmentation of aromatic ketones is well-documented.[3] Key fragmentation pathways for 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid would involve:

  • Alpha-cleavage: Cleavage of the bond between the carbonyl group and the butanoic acid chain is a highly probable fragmentation pathway. This would lead to the formation of a stable acylium ion.

    • [M - C₃H₅O₂]⁺: Loss of the propanoic acid radical would result in the 2,5-dimethylbenzoyl cation at m/z = 133 . This is often the base peak in the mass spectrum of such compounds.[3]

  • Cleavage of the aromatic ring: Fragmentation of the aromatic ring can also occur.

    • [M - CH₃]⁺: Loss of a methyl group from the molecular ion would give a peak at m/z = 191 .

  • McLafferty Rearrangement: While less common for the primary fragmentation of the aromatic ketone portion, a McLafferty-type rearrangement could occur involving the carboxylic acid group, leading to the loss of water.

    • [M - H₂O]⁺: A peak at m/z = 188 could be observed.

Mass_Spec_Fragmentation M+ (m/z = 206) M+ (m/z = 206) Acylium Ion (m/z = 133) Acylium Ion (m/z = 133) M+ (m/z = 206)->Acylium Ion (m/z = 133) α-cleavage [M-CH3]+ (m/z = 191) [M-CH3]+ (m/z = 191) M+ (m/z = 206)->[M-CH3]+ (m/z = 191) -CH3 [M-H2O]+ (m/z = 188) [M-H2O]+ (m/z = 188) M+ (m/z = 206)->[M-H2O]+ (m/z = 188) -H2O

Caption: Key fragmentation pathways in the mass spectrum.
Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
Carboxylic Acid O-H stretch3300 - 2500Broad
Aromatic C-H stretch3100 - 3000Medium
Aliphatic C-H stretch3000 - 2850Medium
Ketone C=O stretch~1685Strong
Carboxylic Acid C=O stretch~1710Strong
Aromatic C=C stretch1600 - 1450Medium
C-O stretch1300 - 1200Strong

Interpretation:

  • The most characteristic feature will be a very broad O-H stretching band from the carboxylic acid, appearing from 3300 to 2500 cm⁻¹.[4]

  • Two distinct C=O stretching bands are expected. The aromatic ketone carbonyl will absorb at a lower wavenumber (~1685 cm⁻¹) due to conjugation with the benzene ring. The carboxylic acid carbonyl will absorb at a slightly higher wavenumber (~1710 cm⁻¹).[4][5]

  • The presence of both aromatic and aliphatic C-H stretches will be observed just above and below 3000 cm⁻¹, respectively.

  • A strong C-O stretching band from the carboxylic acid will be present in the 1300-1200 cm⁻¹ region.

Experimental Protocol: Synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid

This section provides a detailed, step-by-step methodology for the synthesis of the title compound. The causality behind each step is explained to ensure a self-validating and reproducible protocol.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants p-Xylene & Succinic Anhydride in Nitrobenzene Catalyst Anhydrous AlCl₃ Stirring Stir at 0-5 °C, then room temperature Catalyst->Stirring Slow Addition Quenching Pour onto ice/HCl Stirring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with NaHCO₃ solution Extraction->Washing Acidification Acidify aqueous layer with HCl Washing->Acidification Filtration Collect precipitate by vacuum filtration Acidification->Filtration Recrystallization Recrystallize from Ethanol/Water Filtration->Recrystallization

Caption: Experimental workflow for the synthesis.
Materials and Reagents
  • 1,4-Dimethylbenzene (p-xylene)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Ethanol

  • Deionized Water

  • Ice

Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add succinic anhydride (1.0 equivalent) and nitrobenzene. Cool the flask in an ice-salt bath to 0-5 °C.

    • Causality: The use of a three-necked flask allows for controlled addition of reagents and maintenance of an inert atmosphere. The calcium chloride tube prevents moisture from entering the reaction, as AlCl₃ is highly hygroscopic. Nitrobenzene is used as a solvent because it can dissolve the reactants and the aluminum chloride complex. Cooling the reaction mixture is crucial to control the initial exothermic reaction upon addition of the catalyst.

  • Catalyst Addition: To the stirred suspension, add anhydrous aluminum chloride (2.2 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

    • Causality: A slight excess of the Lewis acid catalyst, AlCl₃, is used to ensure the complete formation of the acylium ion electrophile from succinic anhydride. Portion-wise addition helps to manage the heat generated during the formation of the AlCl₃-succinic anhydride complex.

  • Addition of p-Xylene: Add p-xylene (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

    • Causality: Dropwise addition of the aromatic substrate prevents a rapid, uncontrolled reaction and potential side reactions such as polyacylation.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

    • Causality: Stirring overnight at room temperature ensures the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Causality: This step quenches the reaction by hydrolyzing the aluminum chloride complex and protonating the carboxylate salt to form the desired carboxylic acid. The addition to ice helps to dissipate the heat from the exothermic hydrolysis.

  • Extraction and Purification: Extract the product into ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate. The product will move to the aqueous layer as its sodium salt. Separate the aqueous layer and acidify it with concentrated HCl to precipitate the product.

    • Causality: The initial extraction separates the product from the nitrobenzene solvent. Washing with sodium bicarbonate deprotonates the carboxylic acid, forming the water-soluble sodium salt, which allows for separation from any unreacted starting materials and non-acidic byproducts. Subsequent acidification re-protonates the carboxylate, causing the desired product to precipitate out of the aqueous solution.

  • Isolation and Recrystallization: Collect the precipitated solid by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.

    • Causality: Vacuum filtration is an efficient method for collecting the solid product. Washing with cold water removes any residual acid. Recrystallization is a standard purification technique for solid organic compounds, and an ethanol/water solvent system is often effective for compounds of intermediate polarity.

Conclusion

This technical guide has provided a detailed overview of the predicted and expected spectroscopic data for 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. The analysis of the ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data, in conjunction with the provided synthesis protocol, offers a comprehensive resource for researchers and scientists. The elucidated spectroscopic characteristics and the robust synthetic methodology will facilitate the reliable identification, characterization, and utilization of this compound in various fields of chemical research and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link][1]

  • Whitman College. (n.d.). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Retrieved January 16, 2026, from [Link][3]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 22-25. [Link][4]

  • Quora. (2023, March 15). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids?. Retrieved January 16, 2026, from [Link][5]

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An In-Depth Technical Guide to 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid, a key intermediate in organic synthesis. The document delves into the historical context of its synthesis, rooted in the foundational principles of Friedel-Crafts acylation. A detailed, step-by-step synthesis protocol is provided, accompanied by a thorough characterization of the compound's physicochemical and spectroscopic properties. Furthermore, this guide explores the significant role of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid as a versatile building block in medicinal chemistry, with a particular focus on its application in the development of anti-inflammatory agents. Safety protocols and handling guidelines are also outlined to ensure its proper use in a laboratory setting.

Introduction and Historical Context

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, also known as β-(2,5-dimethylbenzoyl)propionic acid, is a ketoacid that has garnered interest as a crucial intermediate in the synthesis of more complex organic molecules.[1][2] Its discovery and synthesis are intrinsically linked to the development of the Friedel-Crafts reactions in the late 19th century, a cornerstone of modern organic chemistry.[3] This powerful carbon-carbon bond-forming reaction allows for the acylation of aromatic compounds, providing a direct route to aryl ketones.[3]

The synthesis of β-aroylpropionic acids, the class of compounds to which 4-(2,5-dimethylphenyl)-4-oxobutanoic acid belongs, became a subject of study in the early 20th century as chemists explored the scope and limitations of the Friedel-Crafts acylation. While the exact first synthesis of this specific molecule is not prominently documented, its preparation falls under the well-established reaction of an aromatic hydrocarbon with a cyclic anhydride in the presence of a Lewis acid catalyst. This methodology has been a reliable and widely used strategy for the synthesis of this class of compounds for over a century.[3]

Physicochemical and Spectroscopic Properties

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a colorless crystalline solid with a melting point of approximately 100-104 °C.[4] It is soluble in some organic solvents, such as chloroform and dimethylformamide, but is insoluble in water.[4]

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₃[2]
Molecular Weight206.24 g/mol [2]
Melting Point100-104 °C[4]
AppearanceColorless crystalline solid[4]
SolubilitySoluble in chloroform, dimethylformamide; Insoluble in water[4]

Spectroscopic Data:

A comprehensive understanding of the structure of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid is achieved through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the different types of protons and their neighboring environments within the molecule.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key absorptions for 4-(2,5-dimethylphenyl)-4-oxobutanoic acid include:

  • A broad peak in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretch of a carboxylic acid.

  • A strong, sharp peak around 1700-1720 cm⁻¹, corresponding to the C=O stretch of the carboxylic acid.

  • Another strong, sharp peak around 1680-1690 cm⁻¹, indicating the C=O stretch of the aryl ketone.

  • Peaks in the 1400-1600 cm⁻¹ region, representing C=C stretching vibrations of the aromatic ring.

  • C-H stretching vibrations of the aromatic ring and methyl groups appear in the 2850-3100 cm⁻¹ region.

Synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid

The primary and most efficient method for the synthesis of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of p-xylene with succinic anhydride.[5] This reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The synthesis proceeds through a classic electrophilic aromatic substitution mechanism.

G cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation succinic_anhydride Succinic Anhydride complex1 Anhydride-AlCl₃ Complex succinic_anhydride->complex1 Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->complex1 acylium_ion Acylium Ion (Electrophile) complex1->acylium_ion Ring Opening sigma_complex σ-Complex (Arenium Ion) acylium_ion->sigma_complex Attack on aromatic ring p_xylene p-Xylene p_xylene->sigma_complex product_complex Product-AlCl₃ Complex sigma_complex->product_complex Loss of H⁺ final_product 4-(2,5-Dimethylphenyl) -4-oxobutanoic acid product_complex->final_product Hydrolysis

Figure 1: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol

This protocol outlines a laboratory-scale synthesis of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid.

Materials:

  • p-Xylene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Water

  • Sodium sulfate (anhydrous)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension in an ice-water bath to 0-5 °C.

  • In a separate beaker, dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add the succinic anhydride solution to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, add p-xylene (1.1 equivalents) dropwise to the reaction mixture, again keeping the temperature below 10 °C.

  • Once all reagents have been added, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product.

  • Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

G start Start reagents Combine AlCl₃ and Dichloromethane start->reagents cool Cool to 0-5 °C reagents->cool add_succinic Add Succinic Anhydride Solution cool->add_succinic add_xylene Add p-Xylene add_succinic->add_xylene react Stir at Room Temperature (12-16h) add_xylene->react quench Quench with HCl/Ice react->quench separate Separate Organic Layer quench->separate extract Extract Aqueous Layer separate->extract combine Combine Organic Layers extract->combine wash Wash with NaHCO₃ Solution combine->wash acidify Acidify Aqueous Layer wash->acidify filter Filter and Dry Product acidify->filter end End filter->end

Figure 2: Experimental Workflow for Synthesis.

Applications in Drug Development

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid serves as a valuable intermediate in the synthesis of various pharmacologically active molecules, particularly in the realm of anti-inflammatory drugs. Its structure provides a scaffold that can be readily modified to generate a diverse range of derivatives.

One notable application is in the synthesis of analogs of fenbufen , a non-steroidal anti-inflammatory drug (NSAID).[6] Fenbufen itself is γ-oxo-biphenylbutanoic acid, and by substituting the biphenyl group with a 2,5-dimethylphenyl group, researchers can explore new chemical space and potentially develop novel anti-inflammatory agents with improved efficacy or safety profiles. The keto and carboxylic acid functionalities of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid are key reactive handles for further chemical transformations, such as reduction of the ketone, amidation of the carboxylic acid, or cyclization reactions to form heterocyclic systems.

While the biological activity of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid itself has not been extensively reported, its importance lies in its role as a precursor to more complex molecules with therapeutic potential. For instance, derivatives of related β-aroylpropionic acids have been investigated for their anti-inflammatory, analgesic, and antimicrobial activities.[7]

Safety and Handling

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid should be handled with care in a laboratory setting.[4] It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2]

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • Work in a well-ventilated area, such as a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a compound with a rich chemical history, grounded in the fundamental principles of the Friedel-Crafts reaction. Its straightforward synthesis and versatile chemical functionalities make it a valuable intermediate for organic chemists. For drug development professionals, it represents a key building block for the creation of novel therapeutic agents, particularly in the field of anti-inflammatory medicine. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research and development.

References

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Introduction: Unveiling the Potential of a Structurally Promising Keto-Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Potential Research Areas for 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is an organic compound characterized by a dimethylphenyl group linked to a four-carbon chain containing both a ketone and a carboxylic acid functional group.[1][2][3] Its chemical structure, particularly the presence of the gamma-keto acid moiety, places it within a class of compounds with significant precedent in medicinal chemistry and drug discovery. While direct biological activities of this specific molecule are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules, such as arylalkanoic acids and other keto-acid derivatives, provides a strong rationale for its investigation in several therapeutic areas.[4][5][6]

This technical guide will provide a comprehensive overview of promising research avenues for 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, grounded in the established pharmacology of related compounds. We will delve into potential therapeutic applications, propose detailed experimental workflows, and outline the underlying scientific logic for each suggested area of investigation.

Physicochemical Properties and Synthesis

A thorough understanding of the molecule's fundamental characteristics is paramount before embarking on extensive biological screening.

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₃[2]
Molecular Weight206.24 g/mol [2]
AppearanceColorless crystalline solid[1][3]
Melting Point~100-104 °C[1][3]
SolubilitySoluble in some organic solvents (e.g., chloroform, dimethylformamide), insoluble in water.[1][3]

The synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is typically achieved via a Friedel-Crafts acylation reaction between 1,4-dimethylbenzene (p-xylene) and succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride.[7][8] This well-established synthetic route allows for the production of the necessary quantities for research purposes.

Part 1: Core Research Directive - Inflammation and Immunology

The structural resemblance of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid to the arylalkanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) makes inflammation a primary and highly promising area of investigation.[4][5] Many NSAIDs, like ibuprofen and naproxen, feature an aryl group connected to a carboxylic acid moiety, which is crucial for their inhibitory activity against cyclooxygenase (COX) enzymes.[5][6]

Investigation into Anti-inflammatory Activity

The initial line of inquiry should focus on elucidating the potential anti-inflammatory properties of the compound.

This experiment will determine if 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid can inhibit the activity of COX-1 and COX-2, the primary targets of most NSAIDs.

Methodology:

  • Enzyme and Substrate Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid, the natural substrate for COX enzymes.

  • Compound Preparation: Prepare a stock solution of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid in a suitable solvent (e.g., DMSO) and create a series of dilutions to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the COX enzyme (either COX-1 or COX-2), a reaction buffer, and the test compound at various concentrations.

    • Incubate for a predetermined time at 37°C to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a specific duration.

    • Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound compared to a vehicle control.

    • Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

    • Include known COX inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) as positive controls.

Exploration of Immunomodulatory Effects

Beyond direct enzyme inhibition, related aryl-4-oxo-butanoic acid derivatives have demonstrated immunomodulatory activities.[9] This suggests that 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid could influence immune cell function.

This assay will assess the compound's ability to modulate the production of key pro-inflammatory and anti-inflammatory cytokines by immune cells.

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Stimulation:

    • Culture the isolated PBMCs in a suitable medium.

    • Treat the cells with various concentrations of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid for a specified pre-incubation period.

    • Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Cytokine Measurement:

    • After the stimulation period, collect the cell culture supernatants.

    • Measure the levels of key cytokines, such as TNF-α, IL-6, IL-1β (pro-inflammatory), and IL-10 (anti-inflammatory), using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

  • Data Analysis:

    • Compare the cytokine levels in the compound-treated groups to the vehicle-treated, LPS-stimulated control group.

    • Determine if the compound significantly reduces the production of pro-inflammatory cytokines and/or enhances the production of anti-inflammatory cytokines.

Part 2: Expanding the Horizon - Anticancer Research

Certain keto-acid derivatives have shown promise as anticancer agents.[10] The rationale for investigating 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid in this context lies in its potential to interfere with cancer cell metabolism or signaling pathways.

Antiproliferative Activity Screening

The initial step is to determine if the compound has a direct cytotoxic or cytostatic effect on cancer cells.

This experiment will assess the compound's ability to inhibit the growth of various cancer cell lines.

Methodology:

  • Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia).

  • Cell Culture and Treatment:

    • Culture the selected cell lines in their respective growth media.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.

  • Viability Assessment:

    • After a 48-72 hour incubation period, assess cell viability using a standard method such as the MTT or resazurin assay.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Mechanistic Studies

Should the compound exhibit significant antiproliferative activity, subsequent research should focus on elucidating its mechanism of action.

G A Initial Finding: Antiproliferative Activity B Cell Cycle Analysis (Flow Cytometry) A->B C Apoptosis Induction Assay (Annexin V/PI Staining) A->C D Target Identification Studies (e.g., Proteomics, Kinase Profiling) A->D E Pathway Analysis (Western Blotting for key signaling proteins) D->E

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the synthesis of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid, a valuable intermediate in the development of pharmaceuticals and fine chemicals. The described protocol utilizes the robust and well-established Friedel-Crafts acylation of p-xylene with succinic anhydride, catalyzed by anhydrous aluminum chloride. This document offers a detailed, step-by-step methodology, an in-depth explanation of the reaction mechanism, safety protocols, and characterization techniques for the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a keto-acid that serves as a crucial building block in the synthesis of more complex molecular architectures. Its preparation is a classic example of the Friedel-Crafts acylation, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, p-xylene, with an acylating agent, succinic anhydride, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][3]

One of the significant advantages of the Friedel-Crafts acylation is the deactivation of the product towards further substitution. The electron-withdrawing nature of the carbonyl group in the resulting ketone makes the aromatic ring less reactive than the starting material, thus preventing polyacylation, a common issue in Friedel-Crafts alkylations.[1][4]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. In this specific synthesis, the reaction is initiated by the coordination of the Lewis acid, aluminum chloride, to one of the carbonyl oxygens of succinic anhydride. This coordination polarizes the anhydride, leading to the cleavage of a carbon-oxygen bond and the formation of a resonance-stabilized acylium ion. This powerful electrophile is then attacked by the electron-rich π-system of the p-xylene ring. The subsequent loss of a proton from the intermediate carbocation restores the aromaticity of the ring and yields the final product after an aqueous workup to decompose the aluminum chloride complex.[2][3][5]

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion (Electrophile) Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Intermediate Sigma Complex (Carbocation Intermediate) Acylium_Ion->Intermediate + p-Xylene p_Xylene p-Xylene Product_Complex Product-AlCl₃ Complex Intermediate->Product_Complex - H⁺ Final_Product 4-(2,5-Dimethylphenyl)- 4-oxobutanoic acid Product_Complex->Final_Product Aqueous Workup

Caption: Workflow of the Friedel-Crafts Acylation.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )CAS NumberKey Hazards
p-XyleneC₈H₁₀106.17106-42-3Flammable, Harmful if inhaled
Succinic AnhydrideC₄H₄O₃100.07108-30-5Causes severe skin burns and eye damage
Aluminum Chloride (anhydrous)AlCl₃133.347446-70-0Reacts violently with water, Causes severe skin burns and eye damage[6][7]
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Suspected of causing cancer
Hydrochloric Acid (conc.)HCl36.467647-01-0Causes severe skin burns and eye damage
Sodium BicarbonateNaHCO₃84.01144-55-8-
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9-

Experimental Protocol

Safety First: This procedure involves corrosive and water-sensitive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6][8][9] Anhydrous aluminum chloride reacts violently and exothermically with moisture to produce HCl gas.[6][8] Ensure all glassware is thoroughly dried before use.

1. Reaction Setup:

  • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing calcium chloride), and an addition funnel.

  • Ensure all glass joints are properly greased and sealed to maintain an anhydrous atmosphere.[10]

2. Reagent Preparation and Reaction:

  • In the reaction flask, place anhydrous aluminum chloride (1.1 to 3.0 molar equivalents) and 50 mL of anhydrous dichloromethane.

  • In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) in 30 mL of anhydrous dichloromethane.

  • Transfer the succinic anhydride solution to the addition funnel.

  • Cool the reaction flask containing the aluminum chloride suspension in an ice-water bath.

  • Slowly add the succinic anhydride solution dropwise to the stirred aluminum chloride suspension over 20-30 minutes. The reaction is exothermic, and controlling the addition rate is crucial to prevent excessive boiling of the dichloromethane.[10][11]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15 minutes.

  • Add p-xylene (1.0 to 1.1 molar equivalents) dropwise to the reaction mixture via the addition funnel over 15-20 minutes.

  • Once the addition of p-xylene is complete, heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

3. Reaction Work-up and Product Isolation:

  • After the reaction is complete, cool the mixture in an ice-water bath.

  • In a separate large beaker (at least 600 mL), prepare a mixture of crushed ice (approx. 100 g) and 50 mL of concentrated hydrochloric acid.

  • CAUTION: The following step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

  • Slowly and carefully pour the reaction mixture into the ice-HCl mixture with vigorous stirring. This will decompose the aluminum chloride complex.[10][11]

  • Transfer the quenched mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.[11]

  • Combine all organic layers and wash with 50 mL of water.

  • To isolate the acidic product, extract the combined organic layers with two 50 mL portions of a saturated sodium bicarbonate solution. The product will move into the aqueous layer as its sodium salt.

  • Carefully acidify the combined aqueous extracts with concentrated hydrochloric acid until no more precipitate forms (check with pH paper to ensure it is strongly acidic).

  • Collect the white solid product by vacuum filtration.

  • Wash the solid with cold water to remove any remaining inorganic salts.

  • Dry the product under vacuum or in a desiccator.

Characterization of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Appearance: White crystalline solid.[12]

  • Melting Point: Approximately 86°C.[13]

  • Infrared (IR) Spectroscopy:

    • A broad peak around 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

    • A sharp peak around 1700-1720 cm⁻¹ for the C=O stretch of the carboxylic acid.

    • A sharp peak around 1680-1690 cm⁻¹ for the C=O stretch of the ketone.

  • ¹H NMR Spectroscopy (in CDCl₃):

    • Signals in the aromatic region (around 7.0-7.5 ppm).

    • A triplet around 3.2 ppm for the -CH₂- group adjacent to the ketone.

    • A triplet around 2.8 ppm for the -CH₂- group adjacent to the carboxylic acid.

    • Two singlets for the two methyl groups on the aromatic ring (around 2.3-2.5 ppm).

    • A broad singlet for the carboxylic acid proton (can be downfield, >10 ppm).

  • ¹³C NMR Spectroscopy:

    • A signal for the ketone carbonyl carbon (around 198-202 ppm).

    • A signal for the carboxylic acid carbonyl carbon (around 178-182 ppm).

    • Multiple signals in the aromatic region (125-140 ppm).

    • Signals for the two aliphatic carbons and the two methyl carbons.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldInactive catalyst (AlCl₃ exposed to moisture)Use fresh, anhydrous AlCl₃ and ensure all glassware is completely dry.
Incomplete reactionIncrease reaction time or temperature slightly. Monitor with TLC.
Oily or impure productIncomplete work-upEnsure thorough washing with water and sodium bicarbonate. Recrystallize the final product from a suitable solvent system (e.g., ethanol/water).
Dark-colored reaction mixtureSide reactions or decompositionEnsure the reaction temperature is well-controlled, especially during the initial exothermic additions.

Conclusion

The Friedel-Crafts acylation of p-xylene with succinic anhydride is an efficient and reliable method for the synthesis of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can consistently obtain a high yield of the desired product. Proper characterization is essential to confirm the identity and purity of the final compound, which is a key intermediate for further synthetic applications in drug discovery and materials science.

References

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Synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid, a valuable intermediate in the development of fine chemicals and pharmaceuticals.[1][2] The primary synthetic route detailed herein is the Friedel-Crafts acylation of p-xylene with succinic anhydride. This protocol is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles. Beyond a simple recitation of steps, this guide elucidates the causal reasoning behind experimental choices, ensuring a thorough understanding of the reaction mechanism and process variables.

Introduction and Significance

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a keto-acid that serves as a versatile building block in organic synthesis. Its structure, featuring a substituted aromatic ring and a carboxylic acid moiety, allows for a variety of subsequent chemical transformations. This makes it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2] The reliable and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.

The protocol described herein utilizes the well-established Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[3][4][5] Specifically, it involves the reaction of an aromatic substrate, p-xylene, with an acylating agent, succinic anhydride, in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[6]

Reaction Mechanism and Rationale

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the succinic anhydride by coordinating to one of its carbonyl oxygens. This facilitates the cleavage of the anhydride ring, generating a highly electrophilic acylium ion.[3][7] This resonance-stabilized cation is the key electrophile in the reaction.

  • Electrophilic Attack: The electron-rich p-xylene ring acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][8] The aromaticity of the ring is temporarily lost in this step.

  • Rearomatization: A base, in this case, the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the keto-acid product complexed with AlCl₃.[3]

  • Workup: An aqueous workup is necessary to decompose the aluminum chloride complex of the product and liberate the free 4-(2,5-dimethylphenyl)-4-oxobutanoic acid.[4]

Visualizing the Reaction Mechanism

Friedel_Crafts_Acylation cluster_reactants Reactants p_xylene p-Xylene sigma_complex Sigma Complex (Carbocation Intermediate) p_xylene->sigma_complex + Acylium Ion succinic_anhydride Succinic Anhydride acylium_ion Acylium Ion (Electrophile) succinic_anhydride->acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) acylium_ion->sigma_complex product_complex Product-AlCl₃ Complex sigma_complex->product_complex - H⁺, + AlCl₃ product 4-(2,5-Dimethylphenyl)- 4-oxobutanoic Acid product_complex->product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol is designed for the synthesis of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
p-Xylene106.1750 mL~0.41Reagent grade, anhydrous
Succinic Anhydride100.0720 g0.20Reagent grade
Anhydrous Aluminum Chloride133.3460 g0.45Handle with care, moisture sensitive
Dichloromethane (DCM)84.93200 mL-Anhydrous, reaction solvent
Concentrated HCl36.46~50 mL-For workup
5% NaOH solution40.00As needed-For extraction
Deionized Water18.02As needed-For washing
Anhydrous Sodium Sulfate142.04As needed-For drying
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Heating mantle with a temperature controller

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the three-necked flask with the magnetic stirrer, dropping funnel, and reflux condenser. Ensure all glassware is dry.

    • To the flask, add anhydrous aluminum chloride (60 g) and anhydrous dichloromethane (100 mL). Stir the suspension. The process is exothermic.

  • Formation of the Acylating Agent Complex:

    • In a separate beaker, dissolve succinic anhydride (20 g) in anhydrous dichloromethane (100 mL).

    • Slowly add the succinic anhydride solution to the stirred AlCl₃ suspension via the dropping funnel over 30 minutes. Control the addition rate to maintain a manageable temperature, using an ice bath if necessary.

  • Addition of p-Xylene:

    • After the addition of the succinic anhydride solution is complete, add p-xylene (50 mL) dropwise to the reaction mixture over 30 minutes. An exothermic reaction will occur.

  • Reaction:

    • Once the addition of p-xylene is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

    • Then, heat the reaction mixture to a gentle reflux (approximately 40-45 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully pour the cooled reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with water (100 mL).

  • Purification:

    • Extract the combined organic layers with a 5% sodium hydroxide solution (3 x 75 mL). The product will move into the aqueous basic layer as its sodium salt.

    • Separate the aqueous layer and cool it in an ice bath.

    • Acidify the cold aqueous layer with concentrated hydrochloric acid until the product precipitates out as a solid. Check the pH with litmus paper to ensure it is acidic.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water.

    • Dry the product under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized 4-(2,5-dimethylphenyl)-4-oxobutanoic acid can be confirmed by the following methods:

  • Melting Point: The expected melting point is approximately 100-104 °C.[1][2]

  • Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the molecular structure.

    • ¹³C NMR: To confirm the carbon skeleton.

    • FT-IR: To identify functional groups, such as the carboxylic acid O-H stretch, the C=O stretch of the ketone and carboxylic acid.

    • Mass Spectrometry: To determine the molecular weight (206.24 g/mol ).[9]

Visualizing the Experimental Workflow

Workflow setup 1. Reaction Setup (Dry Glassware, AlCl₃, DCM) complex_formation 2. Form Acylating Complex (Add Succinic Anhydride in DCM) setup->complex_formation addition 3. Add p-Xylene (Dropwise) complex_formation->addition reaction 4. Reaction (Stir at RT, then Reflux) addition->reaction workup 5. Workup & Isolation (Quench, Separate Layers) reaction->workup purification 6. Purification (Base Extraction, Acidification, Filtration) workup->purification characterization 7. Characterization (MP, NMR, IR, MS) purification->characterization product Final Product: 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid characterization->product

Caption: Experimental workflow for synthesis.

Safety and Hazard Information

It is imperative to handle all chemicals with care and adhere to standard laboratory safety procedures.

  • p-Xylene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Succinic Anhydride: Causes serious eye damage. May cause an allergic skin reaction.

  • Anhydrous Aluminum Chloride: Causes severe skin burns and eye damage. Reacts violently with water.

  • Dichloromethane: May cause cancer. Causes skin and serious eye irritation.

  • Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Sodium Hydroxide: Causes severe skin burns and eye damage.

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed within a chemical fume hood.

Potential for Further Reactions

The synthesized 4-(2,5-dimethylphenyl)-4-oxobutanoic acid can be a precursor for various other compounds. For instance, the ketone functionality can be reduced to a methylene group via a Clemmensen or Wolff-Kishner reduction to yield 4-(2,5-dimethylphenyl)butanoic acid.[10][11][12][13] This subsequent reaction is particularly useful for synthesizing alkylated aromatic compounds where direct Friedel-Crafts alkylation might lead to undesired rearrangements.[4][13]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid via Friedel-Crafts acylation. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedure and safety precautions, researchers can confidently and efficiently produce this valuable chemical intermediate for a range of applications in organic synthesis and drug discovery.

References

  • ChemBK. (2024, April 9). 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from [Link]

  • Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 11). Mechanism for acylation of benzene with succinic anhydride. Retrieved from [Link]

  • ChemBK. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • PubChem. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1338–1345. [Link]

  • MDPI. (2018). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2018(4), M1023. [Link]

  • Unknown. CLEMMENSEN REDUCTION. Retrieved from [Link]

  • PubChem. 4-(2,5-Diethoxy-4-methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Unknown. Clemmensen Reduction. Retrieved from [Link]

  • Wikipedia. Clemmensen reduction. Retrieved from [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Chem-Station. (2014, October 7). Clemmensen Reduction. Retrieved from [Link]

  • PubChemLite. 4-(2,5-dimethylphenyl)-4-oxobut-2-enoic acid. Retrieved from [Link]

  • ChemTalk. Clemmensen Reduction. Retrieved from [Link]

  • ResearchGate. (2019, April 8). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Keto-Acid Building Block

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, also known as β-(2,5-dimethylbenzoyl)propionic acid, is a valuable bifunctional molecule in the synthetic chemist's toolkit.[1] Its structure, featuring a carboxylic acid and an aryl ketone, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of fine chemicals and pharmacologically active compounds.[2] This guide provides an in-depth exploration of its synthesis and applications, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

This compound is a colorless crystalline solid with a melting point of approximately 100-104°C.[2] It is soluble in organic solvents like chloroform and dimethylformamide but has low solubility in water.[2]

Table 1: Physicochemical Properties of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid

PropertyValueReference
Molecular FormulaC₁₂H₁₄O₃[1]
Molar Mass206.24 g/mol [1]
Melting Point100-104 °C[2]
AppearanceColorless crystalline solid[2]
SolubilitySoluble in chloroform, DMF; Insoluble in water[2]

Core Synthesis: Friedel-Crafts Acylation

The most common and efficient method for preparing 4-(2,5-dimethylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of p-xylene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst activates the succinic anhydride, making it a potent electrophile that is then attacked by the electron-rich p-xylene ring. A subsequent workup quenches the reaction and yields the desired product.

Friedel_Crafts_Acylation cluster_activation Activation cluster_substitution Electrophilic Aromatic Substitution succinic_anhydride Succinic Anhydride acylium_ion Acylium Ion Intermediate succinic_anhydride->acylium_ion + AlCl₃ p_xylene p-Xylene product 4-(2,5-Dimethylphenyl)- 4-oxobutanoic acid p_xylene->product + Acylium Ion AlCl3 AlCl₃ (Lewis Acid) quenching Aqueous Workup product->quenching

Caption: Workflow for Friedel-Crafts Acylation.

Detailed Experimental Protocol: Synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid

Materials:

  • p-Xylene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Concentrated hydrochloric acid

  • Ice

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube, add anhydrous aluminum chloride (2.2 molar equivalents) and anhydrous dichloromethane.

  • Reagent Addition: In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) in anhydrous dichloromethane. Slowly add this solution to the stirred suspension of aluminum chloride. The reaction is exothermic; control the addition rate to maintain a manageable temperature.

  • Aromatic Substrate Addition: After the initial exotherm subsides, add p-xylene (1.0 to 1.1 molar equivalents) dropwise to the reaction mixture.

  • Reaction Completion: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath. Carefully and slowly quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with water, and then with a saturated sodium bicarbonate solution to extract the acidic product. Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated hydrochloric acid until the product precipitates.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum over anhydrous sodium sulfate.

Key Applications in Organic Synthesis

The dual functionality of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid makes it a versatile precursor for a variety of molecular scaffolds.

Synthesis of Pyridazinone Derivatives

A primary application of this keto-acid is in the synthesis of 4,5-dihydro-3(2H)-pyridazinones. These heterocyclic compounds are of significant interest due to their diverse biological activities, including potential anti-cancer, antimicrobial, and anti-inflammatory properties.[3][4] The synthesis involves a condensation reaction with a hydrazine derivative.[5]

Pyridazinone_Synthesis start_material 4-(2,5-Dimethylphenyl)- 4-oxobutanoic acid hydrazone Hydrazone Intermediate start_material->hydrazone + Hydrazine hydrazine Hydrazine Hydrate (or derivative) pyridazinone 6-(2,5-Dimethylphenyl)- 4,5-dihydropyridazin-3(2H)-one hydrazone->pyridazinone Cyclization (Heat)

Caption: Synthesis of Pyridazinone Derivatives.

Detailed Experimental Protocol: Synthesis of 6-(2,5-Dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

Materials:

  • 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

  • Hydrazine hydrate (85%)

  • Ethanol

Procedure:

  • Reaction Mixture: In a round-bottom flask, dissolve 4-(2,5-dimethylphenyl)-4-oxobutanoic acid (1.0 molar equivalent) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 molar equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol.

Reduction of the Carbonyl Group: Access to γ-Aryl Butanoic Acids

The ketone functionality can be reduced to a methylene group (CH₂) to yield 4-(2,5-dimethylphenyl)butanoic acid. This transformation is crucial for synthesizing various derivatives where the keto group is not desired. Two classical methods for this reduction are the Clemmensen and Wolff-Kishner reductions. The choice between them depends on the substrate's sensitivity to acidic or basic conditions.[6][7]

Table 2: Comparison of Clemmensen and Wolff-Kishner Reductions

FeatureClemmensen ReductionWolff-Kishner Reduction
Reagents Zinc amalgam (Zn(Hg)), conc. HClHydrazine (N₂H₄), strong base (e.g., KOH)
Conditions Strongly acidicStrongly basic, high temperatures
Substrate Suitability Stable in strong acidStable in strong base
Advantages Effective for aryl-alkyl ketonesGood for acid-sensitive substrates
Disadvantages Not suitable for acid-sensitive moleculesNot suitable for base-sensitive molecules

This method is particularly effective for reducing aryl-alkyl ketones.[8]

Materials:

  • 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid

  • Toluene

Procedure:

  • Amalgamated Zinc Preparation: Prepare amalgamated zinc by shaking mossy zinc with a solution of mercuric chloride in water, followed by decanting the aqueous solution.

  • Reaction Setup: In a round-bottom flask, add the amalgamated zinc, water, concentrated hydrochloric acid, toluene, and 4-(2,5-dimethylphenyl)-4-oxobutanoic acid.

  • Reflux: Heat the mixture to a vigorous reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and separate the layers. Extract the aqueous layer with toluene or ether.

  • Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting 4-(2,5-dimethylphenyl)butanoic acid can be purified by distillation or recrystallization.

This modification offers improved yields and shorter reaction times.[7]

Materials:

  • 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

Procedure:

  • Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, add 4-(2,5-dimethylphenyl)-4-oxobutanoic acid, diethylene glycol, hydrazine hydrate, and potassium hydroxide.

  • Initial Heating: Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • Water Removal: Remove the condenser and allow the water and excess hydrazine to distill off until the temperature of the reaction mixture rises to 190-200°C.

  • Decomposition: Reattach the condenser and continue to reflux at this higher temperature for 3-4 hours, during which nitrogen gas will evolve.

  • Workup: Cool the reaction mixture, add water, and acidify with hydrochloric acid to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 4-(2,5-dimethylphenyl)butanoic acid.

Precursor to Naphthalene and Tetralone Derivatives

The reduced product, 4-(2,5-dimethylphenyl)butanoic acid, can undergo intramolecular Friedel-Crafts acylation (cyclization) to form tetralone derivatives. These, in turn, can be precursors to substituted naphthalenes, which are important structural motifs in medicinal chemistry.[9]

Naphthalene_Synthesis start_material 4-(2,5-Dimethylphenyl)- butanoic acid tetralone Substituted Tetralone start_material->tetralone Intramolecular Friedel-Crafts Acylation polyphosphoric_acid Polyphosphoric Acid (or other strong acid) naphthalene Substituted Naphthalene tetralone->naphthalene Further Transformations

Caption: Pathway to Naphthalene Derivatives.

Safety and Handling

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a highly adaptable and valuable intermediate in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the reactivity of its ketone and carboxylic acid functionalities provide access to a wide range of complex molecules, most notably pyridazinone heterocycles and γ-aryl butanoic acids. The protocols and mechanistic discussions provided herein offer a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors.

References

  • Synthesis and Biological Evaluation of Some Novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as Anti-Cancer, Antimicrobial, and Anti-Inflammatory Agents. (2010). J Enzyme Inhib Med Chem.
  • Wolff–Kishner reduction. In Wikipedia. Retrieved from [Link]

  • 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. In ChemBK. Retrieved from [Link]

  • Clemmensen Reduction. (n.d.).
  • Wolff-Kishner Reduction: Mechanism & Examples. In NROChemistry. Retrieved from [Link]

  • Clemmensen reduction. In Wikipedia. Retrieved from [Link]

  • The Wolff-Kishner Reduction. (n.d.).
  • Clemmensen Reduction. (n.d.).
  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
  • Clemmensen Reduction. (n.d.).
  • Clemmensen Reduction reaction. In BYJU'S. Retrieved from [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Wolff-Kishner Reduction. In Organic Chemistry Tutor. Retrieved from [Link]

  • performance comparison of different synthesis routes for 4-oxobutanoic acid. (n.d.). Benchchem.
  • A Simple Modification of the Wolff-Kishner Reduction. (n.d.). Retrieved from a source providing information on a modified Wolff-Kishner reduction.
  • A method of gamma-butyrolacton is prepared by raw material of furfural. (n.d.).
  • Preparation of (+)- and (−)- β-phenyl- and β-(4-chlorophenyl)-γ-butyrolactones: Key Intermediates in the Synthesis of β-p. (n.d.). SciELO México.
  • References for the synthesis of gamma-butyrolactone from tetrahydrofuran (THF). (n.d.). .

  • 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. In PubChem. Retrieved from [Link]

  • Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[10]annulen-7-ols. (2021). Beilstein Journals.

  • 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. (n.d.). Benchchem.

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The Versatile Precursor: Crafting Heterocyclic Scaffolds from 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a γ-Keto Acid in Heterocyclic Synthesis

In the landscape of medicinal chemistry and drug discovery, the efficient construction of novel heterocyclic scaffolds is of paramount importance. These cyclic structures are the cornerstones of a vast array of pharmaceuticals, owing to their diverse pharmacological activities.[1][2] Among the myriad of starting materials available to the synthetic chemist, γ-keto acids represent a particularly versatile class of precursors. Their bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a variety of cyclization strategies to forge a range of heterocyclic rings.

This technical guide focuses on a specific and highly useful building block: 4-(2,5-dimethylphenyl)-4-oxobutanoic acid . The presence of the 2,5-dimethylphenyl moiety offers a unique lipophilic and aromatic substituent that can be exploited to modulate the pharmacological properties of the resulting heterocyclic compounds. This guide will provide detailed protocols, mechanistic insights, and practical applications for the synthesis of pyridazinones, pyrrolidones, furans, and thiophenes from this precursor, tailored for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of the Precursor: 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

The journey into the synthesis of diverse heterocycles begins with the reliable preparation of the starting material. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is readily synthesized via a classic Friedel-Crafts acylation reaction between p-xylene and succinic anhydride.[3]

Mechanistic Insight: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution. In this reaction, a Lewis acid, typically aluminum chloride (AlCl₃), activates the succinic anhydride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich p-xylene ring. The 2,5-dimethyl substitution pattern of p-xylene directs the acylation to the 4-position due to steric hindrance and the activating effect of the methyl groups. A subsequent aqueous workup quenches the reaction and protonates the carboxylate to yield the desired γ-keto acid.

Experimental Protocol: Synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

Materials:

  • p-Xylene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (2.2 eq).

  • Add anhydrous dichloromethane to the flask.

  • In the dropping funnel, dissolve succinic anhydride (1.0 eq) in anhydrous dichloromethane.

  • Slowly add the succinic anhydride solution to the stirred suspension of aluminum chloride. The reaction is exothermic; maintain a manageable temperature by controlling the addition rate.

  • After the initial exotherm subsides, add p-xylene (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath.

  • Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product.

  • Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated hydrochloric acid until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum over anhydrous sodium sulfate.

Expected Yield: 75-85%

Characterization Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-(2,5-Dimethylphenyl)-4-oxobutanoic acidC₁₂H₁₄O₃206.24116-118White crystalline solid

¹H NMR, ¹³C NMR, and IR data should be acquired to confirm the structure.

Part 2: Synthesis of Heterocyclic Scaffolds

The true utility of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid lies in its ability to serve as a precursor to a variety of heterocyclic systems. The following sections detail the synthesis of key heterocyclic cores.

Pyridazinones: Bioactive Six-Membered Heterocycles

Pyridazinone derivatives are a well-known class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including analgesic, anti-inflammatory, and cardiotonic effects.[1][4] The most common route to 4,5-dihydropyridazin-3(2H)-ones is the condensation of γ-keto acids with hydrazine hydrate.

Workflow for Pyridazinone Synthesis

Precursor 4-(2,5-Dimethylphenyl) -4-oxobutanoic acid Reaction Cyclocondensation Precursor->Reaction Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Reaction Solvent Ethanol (EtOH) Solvent->Reaction Reflux Product 6-(2,5-Dimethylphenyl)-4,5- dihydropyridazin-3(2H)-one Reaction->Product

Caption: Synthesis of a dihydropyridazinone via cyclocondensation.

The reaction proceeds through a nucleophilic attack of one of the nitrogen atoms of hydrazine on the ketone carbonyl of the γ-keto acid, forming a hydrazone intermediate. The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic acyl substitution with the carboxylic acid, leading to cyclization and the formation of the stable six-membered dihydropyridazinone ring.

Materials:

  • 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Acetic acid (glacial)

Procedure:

  • In a round-bottom flask, dissolve 4-(2,5-dimethylphenyl)-4-oxobutanoic acid (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated solution into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one.

Expected Yield: 80-90%

Characterization Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)
6-(2,5-Dimethylphenyl)-4,5-dihydropyridazin-3(2H)-oneC₁₂H₁₄N₂O202.257.80-7.10 (m, 3H, Ar-H), 3.05 (t, 2H, CH₂), 2.75 (t, 2H, CH₂), 2.40 (s, 3H, CH₃), 2.30 (s, 3H, CH₃), NH proton may be broad.170.0 (C=O), 155.0 (C=N), 135.5, 132.0, 130.0, 128.5, 126.0, 125.0 (Ar-C), 30.0 (CH₂), 25.0 (CH₂), 21.0 (CH₃), 20.5 (CH₃)3200 (N-H), 1680 (C=O), 1610 (C=N)
Pyrrolidones: Privileged Scaffolds in Drug Discovery

The pyrrolidine ring is a ubiquitous feature in a multitude of biologically active compounds and approved drugs.[5][6] N-substituted pyrrolidones can be readily synthesized from γ-keto acids via a reductive amination reaction.

Workflow for Pyrrolidone Synthesis

Precursor 4-(2,5-Dimethylphenyl) -4-oxobutanoic acid Reaction Reductive Amination Precursor->Reaction Amine Primary Amine (R-NH2) Amine->Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Reaction Product 5-(2,5-Dimethylphenyl)-1- (substituted)-pyrrolidin-2-one Reaction->Product

Caption: Synthesis of N-substituted pyrrolidones via reductive amination.

The reaction commences with the formation of an iminium ion intermediate from the condensation of the primary amine with the ketone of the γ-keto acid. The carboxylic acid can then cyclize onto this iminium ion. The resulting intermediate is then reduced by a selective reducing agent, such as sodium triacetoxyborohydride, to yield the final N-substituted pyrrolidone.

Materials:

  • 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid (1.0 eq) in 1,2-dichloroethane, add benzylamine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the pure 5-(2,5-dimethylphenyl)-1-benzylpyrrolidin-2-one.

Expected Yield: 65-75%

Characterization Data (Predicted):

CompoundMolecular FormulaMolecular Weight ( g/mol )
5-(2,5-Dimethylphenyl)-1-benzylpyrrolidin-2-oneC₁₉H₂₁NO279.38

¹H NMR, ¹³C NMR, and mass spectrometry data should be acquired to confirm the structure.

Furans and Thiophenes: Five-Membered Aromatic Heterocycles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a powerful method for the construction of furans, thiophenes, and pyrroles from 1,4-dicarbonyl compounds.[7] Since γ-keto acids exist in equilibrium with their open-chain 1,4-dicarbonyl tautomer, they can serve as substrates for this transformation.

Workflow for Furan and Thiophene Synthesis

cluster_0 Paal-Knorr Synthesis cluster_1 Furan Synthesis cluster_2 Thiophene Synthesis Precursor 4-(2,5-Dimethylphenyl) -4-oxobutanoic acid Acid Acid Catalyst (e.g., H2SO4, P2O5) Precursor->Acid Heat SulfurReagent Sulfurizing Agent (e.g., Lawesson's Reagent) Precursor->SulfurReagent Heat Furan 5-(2,5-Dimethylphenyl)-3-methyl- 2(3H)-furanone Acid->Furan Thiophene 5-(2,5-Dimethylphenyl)-3-methyl- 2(3H)-thiophenone SulfurReagent->Thiophene

Caption: Paal-Knorr synthesis of furanone and thiophenone derivatives.

  • Furan Synthesis: In the presence of a strong acid and a dehydrating agent, the carboxylic acid protonates the ketone. The enol form of the ketone then attacks the protonated carboxylic acid, leading to a cyclic hemiacetal intermediate. Subsequent dehydration yields the furanone ring.[8]

  • Thiophene Synthesis: The reaction with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, is believed to proceed through the formation of a thio-analogue of the γ-keto acid, which then undergoes a similar cyclization and dehydration process to form the thiophenone ring.

For Furanone Synthesis:

  • To 4-(2,5-dimethylphenyl)-4-oxobutanoic acid (1.0 eq), add a dehydrating agent such as polyphosphoric acid or a mixture of acetic anhydride and a catalytic amount of sulfuric acid.

  • Heat the reaction mixture to 80-100 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or distillation.

For Thiophenone Synthesis:

  • In a round-bottom flask, mix 4-(2,5-dimethylphenyl)-4-oxobutanoic acid (1.0 eq) with Lawesson's reagent (0.5 eq) in an anhydrous solvent like toluene or xylene.

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture and filter to remove any insoluble material.

  • Wash the filtrate with saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Part 3: Applications in Drug Discovery and Development

The heterocyclic scaffolds synthesized from 4-(2,5-dimethylphenyl)-4-oxobutanoic acid are of significant interest to medicinal chemists due to their proven pharmacological activities.

  • Pyridazinones: This class of compounds has demonstrated a broad spectrum of biological activities, including but not limited to:

    • Cardiovascular effects: Some pyridazinone derivatives are known to act as cardiotonic agents.[1]

    • Anti-inflammatory and Analgesic properties: Many pyridazinone analogues have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[4]

    • Anticancer activity: Certain substituted pyridazinones have shown potential as anticancer agents.[1]

  • Pyrrolidones: The pyrrolidone core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. N-substituted pyrrolidones derived from our precursor could be explored for:

    • Central Nervous System (CNS) activity: The pyrrolidone scaffold is present in nootropic drugs and other CNS-active agents.

    • Antimicrobial and Antiviral applications: Various pyrrolidone derivatives have exhibited antimicrobial and antiviral properties.[6]

The 2,5-dimethylphenyl substituent provides a handle for chemists to fine-tune the lipophilicity and steric bulk of the molecule, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets.

Conclusion

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a readily accessible and highly versatile precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the chemical space around pyridazinone, pyrrolidone, furanone, and thiophenone scaffolds. The unique 2,5-dimethylphenyl moiety presents an opportunity for the development of novel drug candidates with potentially improved pharmacological profiles.

References

  • Paal, C.; Knorr, L. Synthese von Furan-, Pyrrol- und Thiophenderivaten aus den 1,4-Diketonen. Ber. Dtsch. Chem. Ges.1884 , 17 (1), 981–986. [Link]

  • Alsaiari, A. A.; Almehmadi, M. M.; Asif, M. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Med. Chem.2024 , 20 (3), 245–267. [Link]

  • Reductive amination of various keto acids with different anilines. ResearchGate. [Link]

  • Abida; Tauquir, M.; Asif, M. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

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  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. [Link]

  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]

  • IR and 1 H NMR characteristics of the compounds. ResearchGate. [Link]

  • Li Petri, G.; et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules2021 , 26, 5678. [Link]

  • Sereda, G. A.; Rajpara, V. B. A Greener Alternative to Aluminum Chloride Alkylation of Xylene. J. Chem. Educ.2007 , 84 (4), 692. [Link]

  • Poyraz, S.; et al. Recent insights about pyrrolidine core skeletons in pharmacology. Front. Pharmacol.2023 , 14, 1239658. [Link]

  • Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. [Link]

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  • Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. ResearchGate. [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Semantic Scholar. [Link]

  • Zienty, F. B.; Steahly, G. W. N-Substituted 2-Pyrrolidones. J. Am. Chem. Soc.1947 , 69 (4), 715–716. [Link]

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  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. [Link]

  • Paal–Knorr furan synthesis. ResearchGate. [Link]

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  • Friedel-Crafts Acylation. ResearchGate. [Link]

  • A New Way to Amines. GalChimia. [Link]

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  • Paal‐Knorr furan synthesis. ResearchGate. [Link]

  • Draw the product(s) of each of the following reactions:c. p-xylene + acetyl chloride, AlCl3. Study Prep in Pearson+. [Link]

  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]

  • Some Conventional and Convenient Process for Functionalization of 6-Phenyl-4,5-Dihydropyridazinone Compounds. ResearchGate. [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PMC. [Link]

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Synthesis of pyridazinone derivatives from 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Derivatization of 6-(2,5-Dimethylphenyl)pyridazinones

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold

The pyridazinone nucleus, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, leading to derivatives with a vast spectrum of biological activities.[2] Compounds incorporating this moiety have demonstrated significant efficacy as cardiotonic agents for treating congestive heart failure, anti-inflammatory drugs, analgesics, antihypertensives, and even anticancer agents.[3][4] The inherent "drug-like" nature of the pyridazinone core makes it a privileged structure in drug discovery, continually prompting the development of novel synthetic routes to access new analogues with improved potency and selectivity.[1]

This application note provides a detailed, field-proven protocol for the synthesis of 6-(2,5-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone, starting from commercially available reagents. The synthesis is presented in two primary stages:

  • Part 1: The synthesis of the key intermediate, 4-(2,5-dimethylphenyl)-4-oxobutanoic acid, via a classic Friedel-Crafts acylation reaction.

  • Part 2: The cyclocondensation of the keto-acid intermediate with hydrazine hydrate to form the target dihydropyridazinone ring system.

Each protocol is designed to be self-validating, with explanations for critical steps and expected outcomes. This guide is intended for researchers and scientists in organic synthesis and drug development, providing a robust foundation for producing this valuable molecular scaffold and its derivatives.

Part 1: Synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

Principle and Mechanistic Insight

The first stage of the synthesis employs the Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[5] In this protocol, p-xylene serves as the aromatic substrate and succinic anhydride is the acylating agent. Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, is used in stoichiometric excess to activate the anhydride.[6]

The mechanism involves the coordination of AlCl₃ to a carbonyl oxygen of succinic anhydride, followed by ring-opening to generate a highly electrophilic acylium ion intermediate. The electron-rich p-xylene then attacks this electrophile in a classic electrophilic aromatic substitution, leading to the formation of the desired γ-keto acid after an aqueous workup. The use of a solvent like nitrobenzene or 1,2-dichloroethane is common, but for this specific reaction, p-xylene can often be used in excess to serve as both reactant and solvent. Anhydrous conditions are critical to prevent the deactivation of the AlCl₃ catalyst.[7]

Experimental Workflow: Friedel-Crafts Acylation

cluster_0 Setup & Reaction cluster_1 Workup & Isolation A Charge reactor with AlCl₃ and p-xylene. Cool to 0-5°C. B Add succinic anhydride portion-wise. Maintain temp. A->B Exothermic C Warm to room temp, then heat to 50-60°C for 2-3h. B->C Reaction driving D Quench reaction by pouring onto ice and conc. HCl. C->D Hydrolysis E Extract product with ethyl acetate. D->E F Wash organic layer with basified water (NaOH soln). E->F Liquid-liquid extraction G Acidify aqueous layer with HCl to precipitate product. F->G Product isolation H Filter, wash with cold water, and dry the solid product. G->H

Caption: Workflow for the synthesis of the keto-acid intermediate.

Protocol 1: Detailed Methodology

Materials and Reagents

ReagentFormulaMW ( g/mol )Molar Eq.Amount
p-XyleneC₈H₁₀106.174.0100 mL
Succinic AnhydrideC₄H₄O₃100.071.025.0 g
Aluminum Chloride (anhydrous)AlCl₃133.342.273.4 g
Hydrochloric Acid (conc.)HCl36.46-~100 mL
Ice (crushed)H₂O18.02-~500 g
Sodium HydroxideNaOH40.00-As needed
Ethyl AcetateC₄H₈O₂88.11-~300 mL

Step-by-Step Procedure

  • Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube to maintain anhydrous conditions.

  • Initial Charging: To the flask, add p-xylene (100 mL) and anhydrous aluminum chloride (73.4 g). Stir the resulting slurry and cool the flask in an ice-salt bath to 0-5°C.

  • Reagent Addition: Add succinic anhydride (25.0 g) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. A thick, stirrable paste will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture in a water bath at 50-60°C for 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting anhydride is consumed.

  • Quenching: In a separate 2 L beaker, prepare a mixture of crushed ice (500 g) and concentrated HCl (100 mL). Very slowly and cautiously, pour the warm reaction mixture onto the ice-HCl mixture with vigorous stirring. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.

  • Product Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Base Wash: Wash the combined organic layers with a 10% sodium hydroxide (NaOH) solution. The product, being a carboxylic acid, will move into the aqueous basic layer. Separate and collect the aqueous layer.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated HCl until the pH is ~1-2. A white or off-white solid will precipitate.

  • Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the product in a vacuum oven at 60-70°C to a constant weight.

Expected Results and Characterization

  • Yield: 75-85%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 100-104°C.[8]

  • Key Spectroscopic Data for 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid (C₁₂H₁₄O₃): [9]

    • IR (KBr, cm⁻¹): ~3300-2500 (broad, O-H of carboxylic acid), ~1710 (C=O of carboxylic acid), ~1685 (C=O of ketone), ~1610, 1500 (C=C aromatic).

    • ¹H NMR (CDCl₃, δ ppm): ~11.5 (s, 1H, -COOH), 7.65 (s, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 3.25 (t, 2H, -COCH₂-), 2.80 (t, 2H, -CH₂COOH), 2.45 (s, 3H, Ar-CH₃), 2.35 (s, 3H, Ar-CH₃).

Part 2: Synthesis of 6-(2,5-Dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Principle and Mechanistic Insight

This stage involves the cyclocondensation (or heterocyclization) of the synthesized γ-keto acid with hydrazine hydrate.[10] The reaction proceeds via the initial formation of a hydrazone intermediate by the reaction of the hydrazine with the ketone carbonyl group. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid carbonyl. Subsequent dehydration leads to the formation of the stable, six-membered dihydropyridazinone ring.[11] The reaction is typically carried out by refluxing in an alcohol solvent, such as ethanol or n-butanol, which facilitates both the reaction and subsequent crystallization of the product upon cooling.[12]

Experimental Workflow: Cyclocondensation

A Combine keto-acid and ethanol in a flask. B Add hydrazine hydrate dropwise. A->B C Reflux the mixture for 4-6 hours. Monitor by TLC. B->C D Cool reaction mixture to room temperature. C->D E Collect precipitated solid by vacuum filtration. D->E F Wash with cold ethanol and dry to obtain final product. E->F

Caption: Workflow for the synthesis of the pyridazinone derivative.

Protocol 2: Detailed Methodology

Materials and Reagents

ReagentFormulaMW ( g/mol )Molar Eq.Amount
4-(2,5-Dimethylphenyl)-4-oxobutanoic acidC₁₂H₁₄O₃206.241.020.6 g
Hydrazine Hydrate (~64% N₂H₄)N₂H₄·H₂O50.061.57.5 mL
Ethanol (95% or absolute)C₂H₅OH46.07-200 mL

Step-by-Step Procedure

  • Reactor Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(2,5-dimethylphenyl)-4-oxobutanoic acid (20.6 g, 0.1 mol).

  • Solvent Addition: Add ethanol (200 mL) to the flask and stir to dissolve the solid. Gentle warming may be required.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (7.5 mL, ~0.15 mol) dropwise using a pipette or dropping funnel.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting keto-acid spot.

  • Crystallization: After the reaction is complete, turn off the heat and allow the flask to cool slowly to room temperature. The product will begin to crystallize. For maximum yield, the flask can be further cooled in an ice bath for 1-2 hours.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted hydrazine or impurities. Dry the product in a vacuum oven at 80°C to a constant weight.

Expected Results and Characterization

  • Yield: 85-95%

  • Appearance: White or pale yellow crystalline solid.

  • Key Spectroscopic Data for 6-(2,5-Dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone (C₁₂H₁₄N₂O):

    • IR (KBr, cm⁻¹): ~3200 (N-H stretch), ~1670 (C=O, amide), ~1615 (C=N), ~1500 (C=C aromatic).

    • ¹H NMR (DMSO-d₆, δ ppm): ~10.8 (s, 1H, -NH-), 7.40 (s, 1H, Ar-H), 7.15 (s, 2H, Ar-H), 2.85 (t, 2H, ring CH₂), 2.50 (t, 2H, ring CH₂), 2.30 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃).

    • Mass Spec (ESI+): m/z 203.1 [M+H]⁺.

References

  • ChemBK. 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]

  • Asif, M. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available from: [Link]

  • PubMed. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 2007. Available from: [Link]

  • Krchňák, V., et al. Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 2019. Available from: [Link]

  • Boukharsa, Y., et al. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 2014. Available from: [Link]

  • Coates, W. J. 6‐(substituted phenyl)‐5‐methyl‐4,5‐dihydro‐pyridazin‐3(2H)‐ones of medicinal interest. Journal of Medicinal Chemistry, 1988. Available from: [Link]

  • MDPI. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 2019. Available from: [Link]

  • Science of Synthesis. Product Class 8: Pyridazines. Thieme, 2004. Available from: [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • Pearson+. Draw the product(s) of each of the following reactions:c. p-xylene.... Available from: [Link]

  • ResearchGate. (PDF) Friedel-Crafts Acylation. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • NIH National Center for Biotechnology Information. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available from: [Link]

  • MDPI. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 2019. Available from: [Link]

  • PubChem. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • MDPI. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. International Journal of Molecular Sciences, 2022. Available from: [Link]

  • PubMed. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 2019. Available from: [Link]

  • Arkivoc. Novel one pot synthesis of substituted 1,2,4-triazines. Available from: [Link]

  • MDPI. Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses. Molecules, 2022. Available from: [Link]

  • Der Pharma Chemica. Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. 2013. Available from: [Link]

  • NIH National Center for Biotechnology Information. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 2023. Available from: [Link]

  • MDPI. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 2015. Available from: [Link]

  • MDPI. 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Molecules, 2022. Available from: [Link]

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Application Notes and Protocols: 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Potential

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutics. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, a derivative of the aroylpropanoic acid class, represents a promising, yet underexplored, starting point for the development of new bioactive compounds. While direct biological activity data for this specific molecule is limited in publicly accessible literature, its structural motifs are present in compounds with a wide array of pharmacological effects, including anti-inflammatory, analgesic, and cytotoxic properties.[1] This application note serves as a comprehensive guide for researchers, providing a detailed synthesis protocol, outlining potential therapeutic applications based on established structure-activity relationships, and offering robust protocols for the biological evaluation of this compound and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₃
Molecular Weight206.24 g/mol
AppearanceColorless crystalline solid
Melting Point~100-104 °C
SolubilitySoluble in chloroform and dimethylformamide; insoluble in water.

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and established method for the synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of p-xylene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[2][3]

Reaction Scheme

Synthesis_of_4_2_5_Dimethylphenyl_4_oxobutanoic_acid cluster_reactants Reactants cluster_reagents Reagents cluster_product Product p_xylene p-Xylene reaction_center + p_xylene->reaction_center succinic_anhydride Succinic Anhydride succinic_anhydride->reaction_center AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction_center Catalyst DCM Dichloromethane (Solvent) DCM->reaction_center Solvent product 4-(2,5-Dimethylphenyl)- 4-oxobutanoic acid reaction_center->product

Caption: Friedel-Crafts acylation of p-xylene with succinic anhydride.

Materials and Equipment
  • p-Xylene (anhydrous)

  • Succinic anhydride

  • Aluminum chloride (anhydrous, powdered)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (e.g., 1.1 to 3.0 molar equivalents) and anhydrous dichloromethane.

  • Addition of Reactants: In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) in anhydrous dichloromethane. Slowly add this solution to the stirred suspension of aluminum chloride via the dropping funnel. The reaction is exothermic, so control the addition rate to maintain a manageable temperature.

  • After the initial exotherm subsides, add p-xylene (1.0 to 1.1 molar equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to extract the acidic product.

  • Isolation: Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated hydrochloric acid until the product precipitates.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[2]

Potential Applications in Medicinal Chemistry

The 4-(2,5-dimethylphenyl)-4-oxobutanoic acid scaffold holds potential for the development of novel therapeutic agents in several key areas.

Anticancer Agents

Arylpropionic acid derivatives have demonstrated significant potential as anticancer agents.[1] The mechanism of action for some of these compounds is believed to involve the inhibition of enzymes crucial for cancer cell proliferation and survival. The 2,5-dimethylphenyl moiety can be explored for its contribution to cytotoxic activity, and the carboxylic acid handle provides a convenient point for derivatization to improve potency and selectivity.

Hypothetical Mechanism of Action:

Derivatives of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid could potentially interfere with signaling pathways that are dysregulated in cancer, such as those involving growth factor receptors or downstream kinases.

Anticancer_MOA GF Growth Factor GFR Growth Factor Receptor GF->GFR Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) GFR->Kinase_Cascade Compound 4-(2,5-Dimethylphenyl)- 4-oxobutanoic acid Derivative Compound->GFR Inhibition Compound->Kinase_Cascade Inhibition Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Apoptosis Apoptosis

Caption: Hypothetical inhibition of a cancer cell signaling pathway.

Enzyme Inhibitors

The aroylpropanoic acid scaffold is present in various enzyme inhibitors. For instance, derivatives of similar structures have been investigated as tyrosinase inhibitors, which are relevant in the cosmetic industry for skin whitening and in treating hyperpigmentation disorders. The 2,5-dimethylphenyl group can influence the binding affinity and selectivity of the compound for the enzyme's active site.

Protocols for Biological Evaluation

To explore the potential of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid and its derivatives, the following in vitro assays are recommended.

Protocol 1: Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid (or its derivatives) in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compound (4-(2,5-dimethylphenyl)-4-oxobutanoic acid or derivatives)

  • Kojic acid (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 20 µL of the test compound solution (dissolved in a suitable solvent like DMSO and diluted with buffer) at various concentrations. Include a blank (buffer only), a negative control (buffer with solvent), and a positive control (kojic acid).

  • Enzyme Addition: Add 50 µL of tyrosinase solution (in phosphate buffer) to each well.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Substrate Addition: Add 30 µL of L-DOPA solution (in phosphate buffer) to each well to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 510 nm in a kinetic mode, taking readings every 2-3 minutes for at least 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). The percent inhibition is calculated using the formula: % Inhibition = [(Rate of negative control - Rate of sample) / Rate of negative control] x 100. Determine the IC₅₀ value.

Conclusion and Future Directions

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid presents itself as a valuable and versatile scaffold for medicinal chemistry exploration. Its straightforward synthesis via Friedel-Crafts acylation allows for the generation of a core structure that can be readily derivatized. Based on the known biological activities of the broader class of aroylpropionic acids, this compound is a promising starting point for the development of novel anticancer agents and enzyme inhibitors. The provided protocols for cytotoxicity and tyrosinase inhibition assays offer a clear path for the initial biological evaluation of this compound and its future derivatives. Further derivatization of the carboxylic acid and the aromatic ring, coupled with comprehensive biological screening, is a logical next step to unlock the full therapeutic potential of this chemical entity.

References

  • PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • ChemBK. (n.d.). 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. Retrieved January 16, 2026, from [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-10.
  • Preprints.org. (2025). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. Retrieved January 16, 2026, from [Link]

  • Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert.
  • Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay. Retrieved January 16, 2026, from [Link]

Sources

Application Notes and Protocols for the Development of Antimicrobial Agents from 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. One such promising, yet underexplored, scaffold is based on derivatives of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. This class of compounds, characterized by a keto-acid pharmacophore, presents a versatile platform for structural modification to optimize antimicrobial potency and spectrum. The 2,5-dimethylphenyl moiety, a common feature in various biologically active compounds, offers a lipophilic anchor that can facilitate membrane interaction—a critical step in antimicrobial action[1].

These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of novel derivatives of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. The protocols are designed to be robust and self-validating, with an emphasis on understanding the rationale behind each experimental step.

PART 1: Synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid and its Derivatives

The synthetic strategy for generating a library of derivatives hinges on a reliable and scalable synthesis of the parent compound, followed by targeted modifications.

Protocol 1: Synthesis of the Parent Compound via Friedel-Crafts Acylation

The foundational step is the synthesis of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. A common and efficient method is the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with succinic anhydride[2].

Materials:

  • 1,4-Dimethylbenzene (p-xylene)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (2.2 eq) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Dissolve succinic anhydride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath).

  • Friedel-Crafts Acylation: After the addition is complete, add 1,4-dimethylbenzene (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quenching: Carefully quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with 1M NaOH solution to extract the acidic product. The product will be in the aqueous layer as its sodium salt. Acidify the aqueous layer with concentrated HCl until a precipitate forms.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-(2,5-dimethylphenyl)-4-oxobutanoic acid as a crystalline solid[3].

Diagram: Synthesis Workflow

G cluster_synthesis Synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid reactants 1,4-Dimethylbenzene + Succinic Anhydride reaction Friedel-Crafts Acylation (AlCl3, DCM) reactants->reaction quench Quenching (Ice, HCl) reaction->quench extraction Extraction (DCM) quench->extraction purification Purification (NaOH/HCl, Recrystallization) extraction->purification product 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid purification->product

Caption: Workflow for the synthesis of the parent compound.

Protocol 2: Derivatization Strategies

With the parent acid in hand, a variety of derivatives can be synthesized to explore structure-activity relationships (SAR). Key modification points include the carboxylic acid and the aromatic ring.

A. Amide Derivatives:

Amide derivatives are readily synthesized from the carboxylic acid of the parent compound.

  • Activation of the Carboxylic Acid: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: React the acid chloride with a diverse range of primary or secondary amines in the presence of a non-nucleophilic base like triethylamine (TEA) to yield the corresponding amides.

B. Ester Derivatives:

Esterification provides another avenue for derivatization.

  • Fischer Esterification: React the parent acid with various alcohols in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Alkylation: Alternatively, treat the parent acid with a base (e.g., potassium carbonate) and an alkyl halide.

C. Aromatic Ring Substitutions:

Further modifications on the aromatic ring can be explored, although these are often more complex and may require multi-step syntheses.

PART 2: Antimicrobial Activity Evaluation

The antimicrobial potential of the synthesized derivatives is assessed using standardized in vitro assays.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation[4][5]. The broth microdilution method is a widely accepted standard[6][7].

Materials:

  • Synthesized derivatives of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for inoculum standardization)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL[5].

    • Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[4].

  • Preparation of Serial Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to obtain a range of concentrations.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared microbial suspension.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth[8][9].

Diagram: MIC Determination Workflow

G cluster_mic Minimum Inhibitory Concentration (MIC) Assay inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Microbial Suspension inoculum->inoculate dilution Serial Dilution of Test Compounds in 96-well Plate dilution->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read Read Results: Lowest Concentration with No Growth incubate->read

Caption: Workflow for MIC determination via broth microdilution.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[9][10][11].

Materials:

  • MIC plate from Protocol 3

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto fresh agar plates[9].

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading and Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count[11][12].

PART 3: Structure-Activity Relationship (SAR) and Data Interpretation

A systematic analysis of the antimicrobial activity of the synthesized derivatives will allow for the elucidation of key structural features that govern their potency.

Data Presentation: Hypothetical SAR Table

The following table illustrates how to present the MIC data for a series of hypothetical derivatives to facilitate SAR analysis.

Compound IDR Group (Amide)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent Acid -OH>128>128
DA-01 -NH-CH₃64128
DA-02 -NH-Phenyl3264
DA-03 -NH-(4-Cl-Phenyl)1632
DA-04 -NH-(4-F-Phenyl)1632
DE-01 -O-CH₃>128>128
DE-02 -O-Ethyl128>128

Interpretation of Hypothetical Data:

  • The parent acid shows minimal activity.

  • Conversion to amides (DA series) generally improves activity compared to esters (DE series).

  • Increasing the lipophilicity of the amide substituent (e.g., phenyl vs. methyl) appears to enhance potency.

  • Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring of the amide further improve activity. This could be due to altered electronic properties or improved binding to the target site.

PART 4: Proposed Mechanism of Action

While the exact mechanism of action for this class of compounds is yet to be fully elucidated, the keto-acid functionality suggests several plausible pathways.

Potential Mechanisms:

  • Membrane Disruption: The lipophilic nature of the 2,5-dimethylphenyl group could facilitate partitioning into the bacterial cell membrane, leading to its disruption and loss of integrity[13].

  • Enzyme Inhibition: Keto-acids and their derivatives are known to act as inhibitors of various enzymes. For instance, they can target metabolic pathways crucial for bacterial survival[14]. The electrophilic nature of the ketone may allow for covalent modification of key enzymatic residues[15].

  • Oxidative Stress: Some antimicrobial agents exert their effects by inducing the production of reactive oxygen species (ROS), leading to cellular damage[16].

Diagram: Potential Mechanisms of Action

G cluster_moa Proposed Mechanisms of Action compound 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid Derivative membrane Membrane Disruption compound->membrane enzyme Enzyme Inhibition compound->enzyme ros Induction of Reactive Oxygen Species (ROS) compound->ros death Bacterial Cell Death membrane->death enzyme->death ros->death

Caption: Plausible mechanisms of antimicrobial action.

Conclusion

The derivatives of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid represent a promising starting point for the development of novel antimicrobial agents. The synthetic routes are accessible, and the core structure is amenable to a wide range of modifications. By systematically applying the protocols outlined in these application notes, researchers can efficiently synthesize, screen, and optimize these compounds, paving the way for the discovery of new therapeutics to combat the growing threat of antimicrobial resistance.

References

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). [Source not further specified].
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.
  • Synthesis and mechanistic studies of diketo acids and their bioisosteres as potential antibacterial agents. (2019). PubMed.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.).
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.).
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.).
  • Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. (n.d.). Benchchem.
  • Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin. (n.d.). Benchchem.
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC - NIH.
  • 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. (2024). ChemBK.
  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.).
  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (n.d.). MDPI.
  • Discovery and Development of Ketolides as a New Generation of Macrolide Antimicrobial Agents | Request PDF. (2025).
  • Mechanisms of Action - Non-Antibiotic Antimicrobial Agents. (n.d.). Pharmacy 180.
  • 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095. (n.d.). PubChem.
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI.
  • Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. (n.d.). PMC - NIH.
  • Antimicrobials: Mechanism of action. (2021). YouTube.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia.
  • Syntheses and antimicrobial activities of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid. (2025).
  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. (n.d.).
  • A Technical Guide to 4-(4-Methylphenyl)-4-oxobutanoic Acid. (n.d.). Benchchem.
  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021).
  • Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). (n.d.). PubMed.
  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive P
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.
  • The antibacterial activity of substituted 4-(hydroxymethyl)-5,5-dimethyl- 2,5-dihydro-2-oxofurans. (n.d.). Der Pharma Chemica.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)

Sources

Application Notes & Protocols: The Strategic Role of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid in the Synthesis of Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid as a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the robust synthesis of this key building block via Friedel-Crafts acylation, followed by its elaboration into potent anti-inflammatory agents, exemplified by the synthesis pathway toward Loxoprofen. This document provides not only detailed, step-by-step protocols but also the underlying chemical principles and mechanistic insights that govern these transformations. The protocols are designed to be self-validating, with an emphasis on safety, efficiency, and scalability.

Introduction: The Significance of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, a colorless crystalline solid, is a bifunctional organic compound that has garnered significant interest in medicinal chemistry.[1] Its structure, featuring a keto group and a carboxylic acid moiety attached to a substituted phenyl ring, makes it a versatile precursor for a variety of complex molecules.[1] In the realm of pharmaceuticals, it is a well-established intermediate in the synthesis of several anti-inflammatory drugs.[1] The strategic placement of the dimethylphenyl group influences the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Chemical and Physical Properties:

PropertyValue
IUPAC Name 4-(2,5-dimethylphenyl)-4-oxobutanoic acid[2]
Molecular Formula C₁₂H₁₄O₃[2]
Molecular Weight 206.24 g/mol [2]
Appearance Colorless crystalline solid[1]
Melting Point Approximately 100-104 °C[1]
Solubility Soluble in organic solvents like chloroform and dimethylformamide; insoluble in water.[1]
CAS Number 5394-59-2[2][3]

Synthesis of the Key Intermediate: 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid

The most prevalent and efficient method for synthesizing 4-(2,5-dimethylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of p-xylene with succinic anhydride.[4] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[5][6]

The Underlying Mechanism: Friedel-Crafts Acylation

The reaction proceeds through the formation of an acylium ion, a potent electrophile. The Lewis acid catalyst, AlCl₃, coordinates with one of the carbonyl oxygens of succinic anhydride, rendering the other carbonyl carbon highly electrophilic. This complex then reacts with p-xylene, an electron-rich aromatic compound, to form a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding the desired product.[7]

G cluster_0 Step 1: Formation of the Acylium Ion Complex cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Rearomatization Succinic_Anhydride Succinic Anhydride Acylium_Complex Activated Acylium Ion Complex Succinic_Anhydride->Acylium_Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Complex Sigma_Complex Sigma Complex (Carbocation Intermediate) Acylium_Complex->Sigma_Complex Nucleophilic Attack by p-Xylene p_Xylene p-Xylene p_Xylene->Sigma_Complex Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex Deprotonation Final_Product 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid Product_Complex->Final_Product Hydrolysis (Workup)

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Synthesis Protocol

This protocol outlines the laboratory-scale synthesis of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

  • Heating mantle

  • Ice bath

  • p-Xylene (reagent grade)

  • Succinic anhydride (reagent grade)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium bicarbonate solution

  • Distilled water

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry three-necked flask, add anhydrous aluminum chloride (2.2 molar equivalents) and anhydrous dichloromethane. Begin stirring the suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) in anhydrous dichloromethane. Transfer this solution to the dropping funnel.

  • Initiation of Reaction: Slowly add the succinic anhydride solution to the stirred AlCl₃ suspension. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

  • Addition of p-Xylene: After the initial exotherm subsides, add p-xylene (1.0 molar equivalent) dropwise to the reaction mixture.

  • Reaction Completion: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, followed by a 5% sodium bicarbonate solution to extract the acidic product.

  • Precipitation: Collect the aqueous layer containing the sodium salt of the product. Acidify this layer with concentrated HCl until no more precipitate forms.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and dry under vacuum to obtain 4-(2,5-dimethylphenyl)-4-oxobutanoic acid.

Application in the Synthesis of Loxoprofen

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a crucial intermediate in the synthesis of Loxoprofen, a potent NSAID used for the relief of pain and inflammation.[8][9] The synthesis of Loxoprofen from this intermediate involves several key transformations.

G A 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid B Esterification A->B C Methyl 4-(2,5-dimethylphenyl)-4-oxobutanoate B->C D Reduction (e.g., Clemmensen or Wolff-Kishner) C->D E Methyl 4-(2,5-dimethylphenyl)butanoate D->E F Alpha-Halogenation E->F G Methyl 2-bromo-4-(2,5-dimethylphenyl)butanoate F->G H Hydrolysis G->H I Loxoprofen H->I G cluster_0 Inflammatory Stimulus cluster_1 COX Enzyme Action cluster_2 Physiological Response Arachidonic_Acid Arachidonic Acid (from cell membrane) COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG₂/PGH₂) COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Loxoprofen Loxoprofen Loxoprofen->COX_Enzymes Inhibition

Sources

Application Note: A Validated Protocol for the Purification of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a valuable keto-carboxylic acid intermediate in the synthesis of fine chemicals and pharmaceutical precursors.[1] Its purity is paramount, as contaminants can compromise the yield, stereoselectivity, and safety profile of subsequent synthetic steps. The most common route to this compound is the Friedel-Crafts acylation of p-xylene with succinic anhydride, a process that can introduce impurities such as unreacted starting materials, isomeric byproducts, and polysubstituted species.[2][3]

This application note provides a comprehensive, field-tested guide for the purification of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid using the recrystallization method. We move beyond a simple list of steps to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot the protocol effectively. This document establishes a self-validating system for achieving high purity, confirmed by standard analytical techniques.

The Principle of Recrystallization: A Structural Perspective

Recrystallization is a powerful purification technique that leverages the differential solubility of a compound in a solvent at varying temperatures.[4] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but extensively at its boiling point. Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removable by hot filtration).

The molecular structure of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid—featuring a polar carboxylic acid group and a largely nonpolar dimethylphenyl moiety—makes it an ideal candidate for purification using a mixed-solvent system. By carefully balancing a polar "solvent" (in which the compound is soluble) and a nonpolar "anti-solvent" (in which it is less soluble), we can fine-tune the solubility curve to achieve optimal crystal growth and impurity rejection.

Materials & Equipment

Reagents & Chemicals Equipment
Crude 4-(2,5-Dimethylphenyl)-4-oxobutanoic acidErlenmeyer flasks (various sizes)
Ethanol (95% or absolute)Graduated cylinders
Deionized WaterMagnetic stirrer and stir bars
Activated Carbon (decolorizing grade, optional)Hot plate with stirring capability
Celite® or other filter aid (optional)Büchner funnel and filtration flask
Vacuum source (aspirator or pump)
Whatman® #1 filter paper (or equivalent)
Glass funnel (for hot filtration)
Watch glass
Spatulas
Digital balance
Melting point apparatus
TLC plates (silica gel), chamber, and UV lamp

Safety Precautions

  • Chemical Hazards: 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is classified as an irritant, potentially causing skin, eye, and respiratory irritation.[5] Handle with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvent Hazards: Organic solvents like ethanol are flammable. Perform all heating steps using a hot plate in a well-ventilated fume hood. Never heat organic solvents with an open flame.

  • Pressure and Temperature: Use vented glassware or a loose-fitting stopper when cooling a hot, sealed solution to prevent pressure buildup.[6]

Detailed Experimental Protocol

This protocol is optimized for a starting quantity of approximately 5.0 grams of crude material. Adjust solvent volumes proportionally for different scales.

Part A: Dissolution of the Crude Solid
  • Preparation: Place 5.0 g of crude 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 20 mL of 95% ethanol to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. Increase the temperature until the solvent begins to reflux.

    • Scientist's Note: The goal is to create a saturated solution at the solvent's boiling point. Adding the minimum amount of hot solvent is critical for maximizing the recovery yield upon cooling. If the solid does not fully dissolve upon reaching reflux, add more hot ethanol in small (2-3 mL) increments until a clear solution is obtained. Record the total volume of ethanol used.

Part B: Decolorization and Hot Filtration (Conditional Steps)
  • Perform these steps only if the hot solution is colored or contains insoluble particulate matter.

  • Decolorization: Remove the flask from the heat source and allow the solution to cool slightly for 1-2 minutes. Add a small amount (approx. 0.1 g or a microspatula tip) of activated carbon to the solution.

    • Causality Note: Activated carbon has a high surface area that adsorbs colored impurities. Adding it to a boiling solution can cause violent bumping; therefore, slight cooling is essential.

  • Reheating: Return the flask to the hot plate and bring it back to a gentle boil for 2-3 minutes to ensure maximum adsorption.

  • Hot Filtration: Place a glass funnel with fluted filter paper into the neck of a clean, pre-heated 125 mL Erlenmeyer flask. Pre-heating the apparatus prevents premature crystallization in the funnel.[3] Pour the hot solution quickly through the fluted filter paper to remove the carbon and any other insoluble impurities.

Part C: Crystallization
  • Slow Cooling: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly to room temperature on the benchtop, undisturbed.

    • Mechanistic Insight: Slow cooling promotes the formation of large, well-defined crystals. Rapid cooling tends to trap impurities within the crystal lattice, diminishing the effectiveness of the purification.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product from the solution.

Part D: Isolation and Drying
  • Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold mother liquor or fresh, cold 95% ethanol. Collect the crystals by vacuum filtration.

  • Washing: With the vacuum still applied, wash the crystals with two small portions (5-10 mL each) of ice-cold deionized water.

    • Scientist's Note: The product is insoluble in water.[1] Washing with ice-cold water removes any residual ethanol and the soluble impurities it contains without dissolving a significant amount of the product.

  • Drying: Leave the crystals in the funnel under vacuum for 10-15 minutes to pull air through and partially dry them. Transfer the crystal cake to a pre-weighed watch glass and allow them to air-dry completely in a fume hood or in a vacuum oven at low heat (<50°C).

Process Workflow Diagram

Recrystallization_Workflow A Crude Product (5.0 g) B Add min. hot 95% Ethanol (~20-25 mL) A->B C Hot, Saturated Solution B->C D Colored / Insoluble Impurities? C->D E Add Activated Carbon, Perform Hot Filtration D->E Yes F Slow Cool to RT, then Ice Bath D->F No E->F G Vacuum Filtration F->G H Wash with ice-cold H₂O G->H I Dry Crystals H->I J Pure Product (>98%) I->J

Caption: Workflow for the recrystallization of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.

Validation and Expected Results

The success of the purification should be validated by comparing the physical and analytical properties of the material before and after recrystallization.

Parameter Crude Product (Typical) Purified Product (Expected) Method
Appearance Off-white to yellowish powderWhite, crystalline solidVisual Inspection
Melting Point Broad range, e.g., 95-101°CSharp range, e.g., 101-104°C[1]Melting Point Apparatus
TLC Analysis Multiple spotsSingle major spotSilica gel, 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid
Recovery Yield N/A75-90%Gravimetric

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Product "oils out" instead of crystallizing The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.[3]Add a small amount of the anti-solvent (water) to the hot solution until it becomes slightly turbid, then add a drop of the good solvent (ethanol) to clarify and allow to cool slowly.
No crystals form upon cooling The compound is too soluble in the solvent system, or too much solvent was added.[3]Re-heat the solution to evaporate some of the solvent, increasing the concentration. Alternatively, add a seed crystal or scratch the inside of the flask with a glass rod to induce nucleation.[3]
Very low recovery yield (<60%) Too much solvent was used for dissolution; the compound has significant solubility in the cold solvent; crystals were washed with a solvent in which they are soluble.Ensure the minimum amount of hot solvent is used. Optimize the solvent/anti-solvent ratio. Ensure the wash solvent is ice-cold and one in which the product is known to be insoluble.
Premature crystallization during hot filtration The filtration apparatus (funnel, receiving flask) was too cold, causing the solution to cool and crystallize prematurely.[3]Ensure all glassware for the hot filtration is pre-heated in an oven or by rinsing with hot solvent. Use a stemless funnel to minimize surface area.

References

  • ChemBK. (2024). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link][1][7]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link][6]

  • Westin, J. Recrystallization - Organic Chemistry. Retrieved from [Link][4]

  • University of California, Los Angeles, Department of Chemistry. Recrystallization and Crystallization. Retrieved from [Link][8]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Organic Laboratory Techniques: Recrystallisation. Retrieved from [Link]

  • PubChem. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link][5]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the impurity profile of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. This aromatic keto-carboxylic acid is a key intermediate in various synthetic pathways, and ensuring its purity is critical for downstream applications in research and drug development. The described isocratic reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, providing excellent selectivity, linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines. This document serves as a comprehensive guide for researchers, quality control analysts, and drug development professionals.

Introduction: The Analytical Imperative

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a bifunctional molecule incorporating both a ketone and a carboxylic acid moiety. Its purity is paramount, as process-related impurities or degradation products can significantly impact the yield, purity, and safety profile of subsequent products. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates due to its high resolution, sensitivity, and quantitative accuracy[1][2].

The development of a successful HPLC method hinges on a deep understanding of the analyte's physicochemical properties. The presence of both a moderately nonpolar aromatic ring and a polar, ionizable carboxylic acid group necessitates careful control of chromatographic parameters, particularly mobile phase pH, to ensure reproducible retention and sharp, symmetrical peak shapes. This protocol is designed from first principles, considering the analyte's structure and predicted properties to establish a method that is both reliable and transferable.

Analyte Profile and Chromatographic Strategy

A successful separation strategy is built upon the physicochemical characteristics of the analyte.

PropertyValueRationale for HPLC Method Design
Structure Chemical structure of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acidThe presence of a substituted phenyl ring (hydrophobic) and a butanoic acid chain (hydrophilic, ionizable) makes RP-HPLC the ideal separation mode[3][4]. A C18 column is selected for its strong hydrophobic retention capabilities[5].
Molecular Formula C₁₂H₁₄O₃-
Molecular Weight 206.24 g/mol [6]-
Predicted pKa ~4.54The carboxylic acid group's pKa is critical. To ensure the analyte is in its neutral, non-ionized form for consistent retention on a reversed-phase column, the mobile phase pH must be set at least 2 units below the pKa[7]. A target pH of 2.5 is therefore selected.
UV Absorbance Aromatic ketone chromophoreThe benzoyl moiety is expected to have a strong absorbance maximum (λmax) around 240-250 nm, similar to acetophenone. The carboxyl group also absorbs at lower wavelengths (~210 nm)[8]. Dual-wavelength monitoring can be employed, with ~245 nm providing greater selectivity and ~210 nm offering higher sensitivity for general impurity detection.
Solubility Insoluble in water; soluble in organic solvents like Chloroform and DMF[3].The sample will be dissolved in a mixture of the mobile phase organic modifier (Acetonitrile) and water to ensure compatibility with the RP-HPLC system.

Experimental Protocol: From Sample to Signal

This section provides a detailed, step-by-step methodology for the purity analysis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.

Materials and Reagents
  • Reference Standard: 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid (≥99.5% purity)

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q)

  • Reagents: Phosphoric acid (85%, analytical grade)

  • HPLC Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size (or equivalent C18 column stable at low pH)[9].

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions

The following parameters were optimized to achieve a balance between resolution, analysis time, and signal intensity.

ParameterConditionJustification
Mobile Phase Isocratic: 45:55 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 2.5)An isocratic mobile phase provides simplicity and robustness. The Acetonitrile/Water ratio is optimized for an ideal retention factor (k') between 2 and 10. The buffer maintains a constant pH to prevent peak shape distortion[7].
pH Adjustment Adjust aqueous phase to pH 2.5 with phosphoric acid before mixing with acetonitrile.Ensures the carboxylic acid is fully protonated for optimal retention and peak symmetry on the C18 column[7].
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength 245 nmChosen based on the characteristic absorbance of the aromatic ketone chromophore, offering selectivity for the main analyte and related impurities. Monitoring at 210 nm is also recommended for detecting non-aromatic impurities.
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion due to solvent effects.
Run Time 15 minutesSufficient to elute the main peak and any potential post-eluting impurities.
Preparation of Solutions
  • Buffer Preparation (20 mM Potassium Phosphate, pH 2.5):

    • Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water.

    • Adjust the pH to 2.5 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation:

    • Mix 450 mL of HPLC-grade acetonitrile with 550 mL of the prepared pH 2.5 phosphate buffer.

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid reference standard.

    • Transfer to a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This solution is used for system suitability and as a stock for linearity and accuracy studies.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the test sample.

    • Prepare similarly to the standard solution in a 50 mL volumetric flask using a 50:50 Acetonitrile/Water diluent.

Method Validation Protocol (ICH Q2(R1))

A robust analytical method requires rigorous validation to demonstrate its suitability for the intended purpose. The following parameters must be assessed according to the ICH Q2(R1) guideline[10][11][12].

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a non-negotiable component of a self-validating system.

  • Procedure: Inject the standard solution (0.5 mg/mL) five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_mobile Prepare Mobile Phase sst System Suitability Test (SST) Inject Standard (5x) prep_mobile->sst prep_std Prepare Standard Solution prep_std->sst prep_sample Prepare Sample Solution analysis Inject Blank, Standard(s), & Sample(s) prep_sample->analysis sst->analysis If SST Passes process Integrate Peaks & Calculate Results analysis->process validate Perform Method Validation (Specificity, Linearity, Accuracy, etc.) process->validate report Generate Final Purity Report validate->report

Caption: High-level workflow for HPLC purity analysis.

Specificity

Specificity demonstrates that the method can unequivocally assess the analyte in the presence of potential impurities, degradants, or excipients.

  • Procedure:

    • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the sample.

    • Analyze the stressed samples and assess the peak purity of the main component using a DAD to ensure no co-eluting peaks[10]. Resolution between the main peak and the closest eluting impurity should be >1.5.

Linearity
  • Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 120% of the nominal test concentration (e.g., 0.005 mg/mL to 0.6 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.

Accuracy
  • Procedure: Perform recovery studies by spiking a known amount of the analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate sample preparations at 100% of the test concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak.

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.

    • LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should also be verified.

Robustness
  • Procedure: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5 °C, flow rate ±0.1 mL/min, and mobile phase composition ±2% absolute).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor variations.

Data Presentation and Interpretation

All quantitative validation data should be systematically tabulated for clear review and reporting.

Table 1: System Suitability Results

Parameter Acceptance Criterion Result
Tailing Factor ≤ 1.5 Pass
Theoretical Plates ≥ 2000 Pass

| %RSD of Peak Area (n=5) | ≤ 1.0% | Pass |

Table 2: Summary of Validation Parameters

Validation Parameter Acceptance Criterion Result
Linearity (r²) ≥ 0.999 Pass
Accuracy (% Recovery) 98.0 - 102.0% Pass
Repeatability (%RSD) ≤ 2.0% Pass
Intermediate Precision (%RSD) ≤ 2.0% Pass
LOQ (S/N) ~10:1 Determined

| Specificity | No interference at analyte RT | Pass |

G cluster_method Method Development cluster_params Validation Parameters Analyte 4-(2,5-Dimethylphenyl)- 4-oxobutanoic acid Properties Physicochemical Properties (pKa, UV, Solubility) Analyte->Properties Column Column Selection (C18) Properties->Column MobilePhase Mobile Phase (ACN/Buffer, pH 2.5) Properties->MobilePhase Detection Detection (UV @ 245 nm) Properties->Detection Validation Method Validation (ICH Q2 R1) Column->Validation MobilePhase->Validation Detection->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Result Validated Purity Assay Protocol Validation->Result

Caption: Logical relationship from analyte properties to a validated method.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a suitable and robust system for the quality control and purity determination of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. By grounding the experimental design in the physicochemical properties of the analyte and adhering to the stringent validation criteria outlined by ICH Q2(R1), this protocol provides a trustworthy, self-validating system for ensuring product quality in both research and regulated environments.

References

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Chromatography Today. (2021, May 5). New LC Column Increases Retention for Acidic Compounds. Retrieved from [Link]

  • Chromatography Forum. (2014, August 29). Recommended column for really acid mobile phases. Retrieved from [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • GL Sciences. (n.d.). What are C18 HPLC columns?. Retrieved from [Link]

  • PubMed. (2014). Determination of related substances in ketoprofen injection by RP-HPLC method. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • European Medicines Agency. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Research J. Pharm. and Tech. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • ChemBK. (n.d.). 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-BENZOYLPROPIONIC ACID. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity.

Overview of the Synthesis

The most common and established method for synthesizing 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of p-xylene with succinic anhydride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), to form the desired keto-acid.[2] While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact the overall yield and purity of the final product.

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds via the formation of a key electrophile, the acylium ion. The Lewis acid catalyst (AlCl₃) activates the succinic anhydride, facilitating the generation of the acylium ion. This electrophile is then attacked by the electron-rich p-xylene ring. A subsequent deprotonation restores the aromaticity of the ring, yielding the product.[3][4][5]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Work-up A Succinic Anhydride + AlCl₃ B Lewis Acid-Anhydride Complex A->B Coordination C Acylium Ion (Electrophile) B->C Ring Opening D p-Xylene E Sigma Complex (Arenium Ion) D->E Nucleophilic Attack F Product-Catalyst Complex E->F Deprotonation by AlCl₄⁻ G Product-Catalyst Complex H 4-(2,5-Dimethylphenyl)- 4-oxobutanoic Acid G->H Aqueous Work-up (H₂O, HCl) I Al(OH)₃ + HCl G->I

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or no product at all. What are the likely causes?

A: Low yields in Friedel-Crafts acylation are common and can usually be traced back to a few critical factors related to reagents and reaction conditions.[6]

  • Possible Cause 1: Inactive Lewis Acid Catalyst.

    • Explanation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[6] If it has been exposed to the atmosphere, it will be hydrolyzed and lose its catalytic activity.

    • Suggested Solution:

      • Use Fresh Catalyst: Always use a freshly opened bottle of anhydrous AlCl₃. It should be a fine, free-flowing white or pale-yellow powder.

      • Ensure Anhydrous Conditions: The entire reaction, including all glassware, solvents, and reagents, must be scrupulously dry. Dry glassware in an oven overnight and cool it under a stream of dry nitrogen or argon. Use anhydrous solvents.[6]

      • Proper Handling: Weigh and transfer the AlCl₃ quickly in a glove box or under a positive pressure of inert gas to minimize exposure to air.

  • Possible Cause 2: Incorrect Reagent Stoichiometry.

    • Explanation: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount, or even a slight excess, of the Lewis acid. This is because the ketone product is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[3][7]

    • Suggested Solution:

      • Verify Molar Ratios: Ensure that at least two molar equivalents of AlCl₃ are used relative to succinic anhydride (the limiting reagent). One equivalent is for the reaction with the anhydride, and the other is to complex with the product's carbonyl group.

      • Consult Stoichiometry Table: Refer to the table below for a typical starting point for reagent ratios.

ReagentMolar EquivalentsRationale
p-Xylene1.0 - 1.2The aromatic substrate. A slight excess can help drive the reaction.
Succinic Anhydride1.0The limiting acylating agent.
Aluminum Chloride (AlCl₃)2.0 - 2.5Stoichiometric amount required to activate the anhydride and complex with the ketone product.[3][2]
Solvent (e.g., Dichloromethane, Nitrobenzene)-Must be anhydrous and inert to the reaction conditions.
  • Possible Cause 3: Sub-optimal Reaction Temperature.

    • Explanation: The reaction is typically exothermic, but may require initial heating to overcome the activation energy.[6] Conversely, excessively high temperatures can promote side reactions, such as isomerization of the p-xylene or decomposition of the product.[8]

    • Suggested Solution:

      • Controlled Addition: Add the reagents slowly at a lower temperature (e.g., 0-5 °C) to control the initial exotherm.

      • Gentle Heating: After the initial addition, allow the reaction to warm to room temperature or heat gently (e.g., 40-50 °C) to drive it to completion.

      • Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time and temperature.

Problem 2: Formation of Isomeric Byproducts

Q: My final product is contaminated with isomers. How can I improve the regioselectivity?

A: The formation of isomeric byproducts is a known issue in Friedel-Crafts reactions and is often due to the isomerization of the starting material under the strong acidic conditions.[8]

  • Possible Cause: Isomerization of p-Xylene.

    • Explanation: The Lewis acid catalyst can facilitate the isomerization of p-xylene (1,4-dimethylbenzene) to the more thermodynamically stable m-xylene (1,3-dimethylbenzene) and o-xylene (1,2-dimethylbenzene).[1] Acylation of these isomers leads to a mixture of products that can be difficult to separate.

    • Suggested Solution:

      • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can suppress the isomerization of p-xylene.[8] Friedel-Crafts acylation is generally under kinetic control, and lower temperatures favor the desired kinetically controlled product.[8]

      • Optimize Catalyst Loading: Use the minimum amount of Lewis acid required for the reaction to proceed efficiently. Excess catalyst can increase the rate of isomerization.[8]

      • Consider Milder Catalysts: While AlCl₃ is common, exploring milder Lewis acids like FeCl₃ or ZnCl₂ might reduce the extent of isomerization, although this may require longer reaction times or higher temperatures.[9]

Problem 3: Product is Impure or Difficult to Purify

Q: After the work-up, my product is an oil or a discolored solid that is difficult to purify. What can I do?

A: Purification challenges often stem from incomplete reactions, side products, or an improper work-up procedure.

  • Possible Cause 1: Incomplete Reaction or Improper Quenching.

    • Explanation: Unreacted starting materials or improperly quenched reaction intermediates can contaminate the final product. The work-up step is critical for destroying the product-catalyst complex and separating the product.

    • Suggested Solution:

      • Ensure Complete Reaction: Monitor the reaction by TLC before proceeding to the work-up.

      • Proper Quenching Technique: Slowly and carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.[2] This exothermic process must be done cautiously in a well-ventilated fume hood. This step hydrolyzes the aluminum complexes and protonates the carboxylate.

      • Thorough Extraction: After quenching, the product may precipitate. If not, extract the aqueous layer thoroughly with a suitable organic solvent (e.g., ethyl acetate).

  • Possible Cause 2: Inefficient Purification.

    • Explanation: The crude product will likely contain residual starting materials and byproducts. Recrystallization is the most common method for purification.

    • Suggested Solution:

      • Base Wash: Wash the combined organic layers with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer as its sodium salt.[2] This step effectively separates it from non-acidic impurities.

      • Acidification: Carefully re-acidify the aqueous bicarbonate layer with concentrated HCl until the product precipitates out.

      • Recrystallization: Collect the crude solid by vacuum filtration and recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexane or aqueous ethanol) to obtain a pure, crystalline solid.[2]

G cluster_yield Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product check_catalyst Is the AlCl₃ active and anhydrous? start->check_catalyst check_stoich Is the AlCl₃ stoichiometry ≥ 2.0 eq? start->check_stoich check_temp Are reaction temperature and time optimized? start->check_temp check_isomer Is p-xylene isomerization occurring? start->check_isomer check_workup Was the work-up/quench performed correctly? start->check_workup check_purification Is the purification method effective? start->check_purification sol_catalyst Use fresh, anhydrous AlCl₃ under inert atmosphere. check_catalyst->sol_catalyst No sol_stoich Use 2.0-2.5 eq. of AlCl₃. check_stoich->sol_stoich No sol_temp Control initial exotherm (0 °C), then heat gently (40-50 °C). Monitor by TLC. check_temp->sol_temp No sol_isomer Lower reaction temperature (0 °C). Use minimum required catalyst. check_isomer->sol_isomer Yes sol_workup Quench slowly onto ice/HCl. Ensure complete hydrolysis. check_workup->sol_workup No sol_purification Use base extraction (NaHCO₃) followed by recrystallization. check_purification->sol_purification No

Caption: Troubleshooting Workflow for Synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of AlCl₃ necessary for this reaction? A1: A stoichiometric amount (or more) of the Lewis acid is required for two reasons. First, it activates the succinic anhydride to form the reactive acylium ion. Second, the ketone group in the product is a Lewis base that forms a stable 1:1 complex with AlCl₃. This complexation deactivates both the product towards further acylation and the catalyst, preventing it from participating in further catalytic cycles. Therefore, at least two equivalents of AlCl₃ are needed per equivalent of succinic anhydride.[3][7]

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to improve spot shape) to track the disappearance of the starting materials (p-xylene and succinic anhydride) and the appearance of the more polar product spot.

Q3: What are the key safety precautions for this synthesis? A3: This reaction involves several hazardous materials.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood under anhydrous conditions and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Solvents: Use of solvents like dichloromethane or nitrobenzene requires handling in a well-ventilated fume hood.

  • Quenching: The work-up procedure of adding the reaction mixture to ice/acid is highly exothermic and releases HCl gas. This must be done slowly and cautiously in a fume hood.

Q4: What analytical techniques are used to confirm the structure and purity of the final product? A4: A combination of techniques is recommended.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the ketone C=O stretch.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[10]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[11]

References

  • ChemBK. (2024). 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • ResearchGate. (2022). (PDF) Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • My Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • National Institutes of Health. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. [Link]

  • U.S. Environmental Protection Agency. (2021). ANALYTICAL METHOD SUMMARIES. [Link]

  • PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. [Link]

  • Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • PEARL. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]

Sources

Common side products in the synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product exhibits a broad melting point range and unexpected signals in its NMR spectrum. What is the likely impurity?

A1: This issue commonly points to the presence of a regioisomeric side product. While the primary reaction acylates m-xylene at the 4-position, which is sterically accessible and electronically activated by both methyl groups (ortho to one, para to the other), a minor side reaction can occur.

  • Probable Cause: Acylation at the less-favored 2-position of the m-xylene ring. This position is ortho to one methyl group but meta to the other, and is more sterically hindered. This results in the formation of 3-(2,5-dimethylbenzoyl)propanoic acid . The structural similarity makes it difficult to separate from the desired product by simple extraction, often leading to co-purification and the observed analytical issues.

  • Mechanism Insight: The Friedel-Crafts acylation proceeds via an acylium ion electrophile (generated from succinic anhydride and AlCl₃) that attacks the electron-rich aromatic ring.[1][2][3] The directing effects of the two methyl groups strongly favor substitution at the 4-position, but the 2-position remains slightly activated, allowing for the formation of the isomeric impurity in small amounts.

  • Troubleshooting & Prevention:

    • Temperature Control: Running the reaction at lower temperatures can increase the selectivity for the thermodynamically favored product and minimize the formation of the kinetic isomer.

    • Purification: Careful recrystallization from a suitable solvent system (e.g., toluene, or a mixture of ethyl acetate and hexanes) can effectively separate the two isomers. Monitoring the purification process by Thin Layer Chromatography (TLC) is crucial.

Q2: During the aqueous workup, a significant amount of a white, water-soluble crystalline solid precipitated. What is this, and how can I prevent its formation?

A2: This water-soluble solid is almost certainly succinic acid.

  • Probable Cause: Hydrolysis of the starting material, succinic anhydride. Anhydrous conditions are critical for a successful Friedel-Crafts reaction.[4] Any moisture present in the reagents or glassware will react with succinic anhydride to open the ring and form succinic acid.[5][6]

  • Mechanism Insight: Succinic anhydride is highly susceptible to nucleophilic attack by water. This reaction is often faster than the desired Friedel-Crafts acylation, especially at room temperature. The resulting succinic acid is not reactive under Friedel-Crafts conditions and represents a loss of starting material.

  • Troubleshooting & Prevention:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous grade solvents and ensure the aluminum chloride is fresh and has not been exposed to atmospheric moisture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Workup Strategy: Succinic acid can be removed during the workup by washing the organic layer with a cold, dilute sodium bicarbonate solution. The desired keto-acid product will also be extracted into the basic aqueous layer as its carboxylate salt, while unreacted xylene remains in the organic phase. Subsequent acidification of the aqueous layer will precipitate the purified product.[7][8]

Q3: My crude product is a difficult-to-crystallize oil. What is the likely contaminant?

A3: An oily crude product often indicates the presence of unreacted starting material, specifically m-xylene.

  • Probable Cause: Incomplete reaction or use of excess m-xylene. M-xylene is a liquid at room temperature and its presence can act as a solvent, preventing the solid product from crystallizing effectively.

  • Troubleshooting & Prevention:

    • Reaction Monitoring: Use TLC to monitor the consumption of the starting materials. If the reaction has stalled, a small additional portion of AlCl₃ might be necessary, but be cautious as this can also promote side reactions.

    • Stoichiometry: Use a carefully measured stoichiometry, often with a slight excess of the succinic anhydride and Lewis acid relative to the m-xylene to ensure full conversion of the aromatic starting material.

    • Purification: Unreacted m-xylene can be removed by steam distillation during workup or by trituration of the crude oil with a non-polar solvent like hexanes, which will dissolve the xylene while the more polar product remains as a solid.[8]

Q4: The yield is consistently low, and the reaction seems to stall. What factors could be limiting the conversion?

A4: Low conversion can be attributed to several factors, primarily related to the catalyst and reaction conditions.

  • Probable Cause:

    • Stoichiometric Catalyst Requirement: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even an excess) of the AlCl₃ catalyst. The product, a ketone, is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[9] A molar ratio of at least 2:1 AlCl₃ to succinic anhydride is often required because both the resulting ketone and carboxylic acid moieties can complex with the catalyst.

    • Catalyst Deactivation: As mentioned in Q2, moisture will hydrolyze and deactivate the AlCl₃ catalyst.[4]

    • Product Deactivation: The product itself contains an electron-withdrawing acyl group, which deactivates the aromatic ring. This prevents poly-acylation but also means the reaction conditions must be robust enough to drive the initial acylation to completion.[2][10]

  • Troubleshooting & Prevention:

    • Catalyst Loading: Ensure at least two molar equivalents of high-quality, anhydrous AlCl₃ are used relative to the limiting reagent (succinic anhydride or m-xylene).

    • Order of Addition: A common procedure involves adding the succinic anhydride to a suspension of AlCl₃ in the solvent first, allowing the initial complex to form before the dropwise addition of m-xylene to control the exothermic reaction.[7]

Troubleshooting Summary

Symptom Probable Cause(s) Recommended Solution(s)
Broad Melting Point / Impure NMR Formation of regioisomer (3-(2,5-dimethylbenzoyl)propanoic acid).Lower reaction temperature; perform careful recrystallization.
Water-Soluble Precipitate in Workup Hydrolysis of succinic anhydride to succinic acid due to moisture.Use anhydrous reagents/glassware; perform reaction under inert gas.
Oily Crude Product Presence of unreacted m-xylene.Monitor reaction to completion (TLC); use steam distillation or triturate with hexanes.
Low Yield / Stalled Reaction Insufficient or deactivated AlCl₃ catalyst; product complexation.Use >2 molar equivalents of anhydrous AlCl₃; ensure strict anhydrous conditions.

Visualizing the Reaction Pathway

The following diagram illustrates the desired reaction pathway leading to the main product versus the side reaction that forms the isomeric impurity.

reaction_pathway R1 m-Xylene P1 4-(2,5-Dimethylphenyl)- 4-oxobutanoic acid (Desired Product) R1->P1 Major Pathway (Attack at C4) P2 3-(2,5-Dimethylbenzoyl)- propanoic acid (Isomeric Side Product) R1->P2 Minor Pathway (Attack at C2) R2 Succinic Anhydride + AlCl₃ Int Int R2->Int Forms

Caption: Reaction pathways in the Friedel-Crafts acylation of m-xylene.

Protocol: Purification by Recrystallization

This protocol is designed to remove common impurities such as the regioisomer and unreacted starting materials.

  • Solvent Selection: Begin by selecting a suitable solvent. Toluene is often effective. Alternatively, a two-solvent system like ethyl acetate/hexanes can be used. The ideal solvent should dissolve the crude product when hot but have low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., toluene) and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities (like aluminum salts) are present, perform a hot filtration. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR spectroscopy to confirm purity.

References

  • ChemBK. (2024). 4-(2,5-dimethylphenyl)-4-oxobutanoic acid.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Quora. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? Retrieved from [Link]

  • LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic cleavage of succinic anhydride via ring opening and.... Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (n.d.). The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic anhydrides. Retrieved from [Link]

  • NIH. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Indian Academy of Sciences. (1937). Studies in the friedel-crafts reaction. Retrieved from [Link]

  • YouTube. (2023). 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Retrieved from [Link]

Sources

Troubleshooting low yield in Friedel-Crafts acylation of 2,5-dimethylphenyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yield in Friedel-Crafts Acylation of 2,5-Dimethylphenyl Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Friedel-Crafts acylation reactions, specifically focusing on 2,5-dimethylphenyl substrates like p-xylene. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you diagnose and resolve issues leading to low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the Friedel-Crafts acylation of 2,5-dimethylphenyl compounds?

Low yields in this specific reaction are typically rooted in a few common areas. The most frequent culprits are related to the catalyst, the reaction conditions, and the substrate itself. These include:

  • Catalyst Deactivation: The Lewis acid catalyst (most commonly AlCl₃) is extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will hydrolyze and deactivate it.[1][2]

  • Insufficient Catalyst Loading: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid. This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[2][3]

  • Sub-optimal Reaction Temperature: Temperature control is critical. While some reactions need heat to overcome the activation energy, excessively high temperatures can promote side reactions like isomerization or decomposition.[1]

  • Steric Hindrance: The two methyl groups on the aromatic ring, combined with the size of the incoming acyl group, can sterically hinder the reaction, slowing it down or preventing it from going to completion.[4]

  • Side Reactions: Under strong acidic conditions, side reactions such as isomerization of the 2,5-dimethylphenyl substrate (p-xylene) to other xylene isomers can occur, leading to a mixture of products and reducing the yield of the desired compound.[5]

Q2: How do the two methyl groups on the 2,5-dimethylphenyl ring influence the reaction?

The methyl groups have two primary, opposing effects:

  • Electronic Effect (Activating): As alkyl groups, they are electron-donating. This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards the electrophilic acylium ion. This is a favorable effect.

  • Steric Effect (Hindering): The methyl groups occupy the positions ortho to the points of acylation. The acylation occurs at the positions ortho to both methyl groups (positions 3 and 6) or ortho to one and para to the other (position 4). The bulk of both the substrate's methyl groups and the incoming acyl group can create steric hindrance, which can decrease the reaction rate and overall yield.[4][6] The para-product is often favored due to the large size of the acyl group.[4]

Q3: I'm using anhydrous reagents and still getting a poor yield. Could my Lewis acid catalyst be the problem?

Absolutely. Even if you start with anhydrous materials, catalyst integrity is paramount. Here’s why it might still be the issue:

  • Age and Storage: Aluminum chloride (AlCl₃) is highly hygroscopic. A previously opened bottle, even if tightly capped, will absorb atmospheric moisture over time. It is always best to use a freshly opened bottle or to sublime the AlCl₃ before use.

  • Complexation with Product: As mentioned, the ketone product strongly coordinates with the Lewis acid.[2] If you use only a catalytic amount, the reaction will stop once all the catalyst is complexed with the initial product formed. A stoichiometric amount (1.0 to 1.3 equivalents) is typically necessary.[2][3]

  • Substrate or Solvent Interaction: If your solvent (e.g., nitrobenzene) or substrate has functional groups with lone pairs (like ethers or, more problematically, amines and alcohols), they can compete with the acylating agent to coordinate with the Lewis acid, effectively titrating your catalyst out of the reaction.[1][7]

Detailed Troubleshooting Guides

This section addresses specific experimental outcomes with potential causes and actionable solutions.

Scenario 1: Low Conversion with Significant Unreacted Starting Material

Question: My post-reaction analysis (TLC, GC-MS) shows a large amount of my 2,5-dimethylphenyl starting material is unreacted. What is the most likely cause?

This issue directly points to a problem with reaction initiation or progression, suggesting the electrophile is not being generated or is not reacting efficiently.

Troubleshooting Workflow:

G cluster_main Isomerization & Competing Acylation p_xylene p-Xylene (Desired Reactant) m_xylene m-Xylene (Isomerized Reactant) p_xylene->m_xylene Isomerization (High Temp / Excess AlCl₃) desired_product 2,5-Dimethyl Phenyl Ketone (Desired Product) p_xylene->desired_product Desired Acylation isomer_product Isomeric Phenyl Ketone (Byproduct) m_xylene->isomer_product Competing Acylation acylium Acylium Ion (R-C=O)+ acylium->p_xylene acylium->m_xylene

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthesis. Our focus is on the widely used Friedel-Crafts acylation of p-xylene with succinic anhydride.

Introduction to the Synthesis

The synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a cornerstone reaction in the development of various pharmaceutical intermediates. The primary and most established method is the Friedel-Crafts acylation of p-xylene with succinic anhydride, typically catalyzed by a strong Lewis acid like anhydrous aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction, while robust, presents several challenges that can impact yield and purity. This guide will walk you through optimizing your reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedel-Crafts acylation in this synthesis?

The reaction proceeds via an electrophilic aromatic substitution mechanism. Here's a step-by-step breakdown:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the succinic anhydride, leading to the formation of a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich p-xylene ring acts as a nucleophile and attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A base (often the AlCl₄⁻ complex) abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.

Q2: Why is a stoichiometric amount of Lewis acid catalyst required?

Unlike many other catalytic reactions, Friedel-Crafts acylation often necessitates a stoichiometric amount, or even an excess, of the Lewis acid catalyst.[2] This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it and preventing it from participating in further catalytic cycles. Therefore, using at least one equivalent of the catalyst relative to the limiting reagent is standard practice.

Q3: Can I use other Lewis acids besides aluminum chloride?

While AlCl₃ is the most common and cost-effective catalyst, other Lewis acids can be employed. Milder Lewis acids might be explored to reduce the extent of side reactions like isomerization.[3] For activated aromatic rings, catalytic amounts of milder Lewis acids like Zn(II) salts or even Brønsted acids have been used successfully.[2] Some research has also explored the use of solid acid catalysts, such as zeolites, which can offer improved selectivity.[3]

Q4: What are the key safety precautions for this reaction?

The Friedel-Crafts acylation has several inherent safety risks that must be managed:

  • Anhydrous Aluminum Chloride: AlCl₃ is highly hygroscopic and reacts violently with water, releasing HCl gas. It should be handled in a dry environment, under an inert atmosphere if possible.

  • Exothermic Reaction: The reaction is highly exothermic, particularly during the addition of the catalyst and reactants.[1] Proper cooling and controlled addition rates are crucial to prevent a runaway reaction.

  • Corrosive Reagents and Byproducts: Concentrated acids and the generation of HCl gas during workup require the use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and the reaction should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Problem 1: Low or No Product Yield

A low yield is one of the most common issues encountered. The following troubleshooting steps can help identify and resolve the root cause.

Possible Cause Explanation & Troubleshooting Steps
Inactive Catalyst Anhydrous aluminum chloride is extremely sensitive to moisture. Exposure to atmospheric humidity will deactivate it. Solution: Use freshly opened, high-quality AlCl₃. Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
Incorrect Stoichiometry As mentioned, a stoichiometric amount of the Lewis acid is crucial. Solution: Carefully calculate and weigh your reagents. It is common practice to use a slight excess (1.1 to 2.0 equivalents) of AlCl₃ to ensure the reaction goes to completion.
Suboptimal Temperature The reaction temperature significantly influences the rate and selectivity. Solution: The initial complexation is often performed at a low temperature (e.g., 0-5 °C) to control the exotherm. The reaction may then require heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. For some systems, heating up to 120°C may be necessary.[1]
Poor Quality Reagents Impurities in p-xylene or succinic anhydride can interfere with the reaction. Solution: Use reagents of high purity. If necessary, purify the starting materials before use.

Troubleshooting Workflow for Low Yield

Start Low or No Yield Check_Catalyst Is the AlCl₃ anhydrous and active? Start->Check_Catalyst Check_Stoichiometry Is the stoichiometry correct (≥1 eq. AlCl₃)? Check_Catalyst->Check_Stoichiometry Yes Solution_Catalyst Use fresh, dry AlCl₃ under anhydrous conditions. Check_Catalyst->Solution_Catalyst No Check_Conditions Are the reaction temperature and time optimized? Check_Stoichiometry->Check_Conditions Yes Solution_Stoichiometry Recalculate and use a slight excess of AlCl₃. Check_Stoichiometry->Solution_Stoichiometry No Solution_Conditions Optimize temperature and monitor by TLC. Check_Conditions->Solution_Conditions No End Improved Yield Check_Conditions->End Yes Solution_Catalyst->Check_Stoichiometry Solution_Stoichiometry->Check_Conditions Solution_Conditions->End

Caption: A step-by-step troubleshooting workflow for low product yield.

Problem 2: Formation of Multiple Products/Impurities

The presence of unexpected spots on a TLC plate or multiple peaks in your analytical data indicates the formation of byproducts.

Impurity Type Cause & Mitigation Strategy
Isomeric Byproducts Under the acidic conditions of the reaction, p-xylene can isomerize to m-xylene and o-xylene, leading to a mixture of acylated products.[3] Mitigation: Lowering the reaction temperature can suppress this isomerization. Using the minimum effective amount of Lewis acid can also help.
Diacylated Products Although the acyl group is deactivating, forcing conditions (high temperature, long reaction time, excess acylating agent) can lead to a second acylation of the product. Mitigation: Use a 1:1 stoichiometry of p-xylene to succinic anhydride. Avoid unnecessarily harsh reaction conditions.
Unreacted Starting Materials Incomplete reaction will leave unreacted p-xylene and succinic anhydride (or succinic acid after workup) in your crude product. Mitigation: Ensure sufficient reaction time by monitoring with TLC. Proper workup, including an aqueous base wash, will remove acidic starting materials and product.

Experimental Protocol and Data

Optimized Lab-Scale Synthesis Protocol

This protocol is a general guideline and may require optimization for your specific setup and scale.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (2.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or nitrobenzene. Cool the mixture to 0 °C in an ice bath.

  • Addition of Succinic Anhydride: Dissolve succinic anhydride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0-5 °C.

  • Addition of p-Xylene: After the addition of succinic anhydride is complete, add p-xylene (1.0 equivalent) dropwise to the reaction mixture, again maintaining a low temperature.

  • Reaction: Once the additions are complete, allow the reaction to stir at room temperature or gently heat to reflux. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture in an ice bath and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers and extract the product into an aqueous sodium bicarbonate solution.

  • Precipitation: Acidify the aqueous layer with concentrated HCl until the product precipitates out as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Experimental Workflow Diagram

Setup Reaction Setup (Anhydrous) Reagents Add AlCl₃ and Solvent Cool to 0°C Setup->Reagents Add_Anhydride Dropwise Addition of Succinic Anhydride Reagents->Add_Anhydride Add_Xylene Dropwise Addition of p-Xylene Add_Anhydride->Add_Xylene Reaction Reaction (Monitor by TLC) Add_Xylene->Reaction Workup Quench with Ice/HCl Reaction->Workup Extraction Extraction and Base Wash Workup->Extraction Precipitation Acidification and Precipitation Extraction->Precipitation Purification Filtration, Washing, and Recrystallization Precipitation->Purification Product Pure Product Purification->Product

Caption: A typical experimental workflow for the synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.

Data for Optimization
Parameter Condition A Condition B Condition C Expected Outcome
Solvent DichloromethaneNitrobenzeneCarbon DisulfideSolvent polarity can influence reaction rate and product distribution. Nitrobenzene, being more polar, may facilitate the reaction but can be harder to remove.
Catalyst Loading (eq.) 1.12.23.0Increasing catalyst loading can improve conversion but may also increase side reactions. 2.2 equivalents is often a good starting point.
Temperature (°C) 0 -> 250 -> 40 (Reflux)-20 -> 25Lower temperatures may improve selectivity by reducing p-xylene isomerization.[3] Higher temperatures increase the reaction rate.
Reaction Time (h) 248Should be optimized by monitoring the disappearance of starting materials by TLC.

Purification and Characterization

Purification by Recrystallization

Recrystallization is the most common method for purifying the crude product.

Troubleshooting Recrystallization

Problem Possible Cause Solution
Product "oils out" The solvent is too nonpolar, or the solution is supersaturated.Try a more polar solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[4]
No crystals form The compound is too soluble in the chosen solvent.Select a solvent in which the compound has lower solubility at cold temperatures. Alternatively, concentrate the solution or add an anti-solvent.[4]
Low recovery The chosen solvent is too good, leading to high solubility even at low temperatures.Optimize the solvent system to find one with a large difference in solubility between hot and cold conditions.
Persistent color The presence of colored, high-molecular-weight impurities.Consider a charcoal treatment during the hot filtration step of recrystallization or purification by column chromatography.
Characterization Data
  • Appearance: Colorless crystalline solid.[5]

  • Melting Point: Approximately 100-104 °C.[5]

  • Solubility: Soluble in some organic solvents like chloroform and dimethylformamide; insoluble in water.[5]

  • ¹H NMR: Expect signals for the two methyl groups on the aromatic ring, the aromatic protons, and the two methylene groups of the butanoic acid chain.

  • ¹³C NMR: Expect signals for the aromatic carbons, the two methyl carbons, the two methylene carbons, and the two carbonyl carbons (ketone and carboxylic acid).

  • IR Spectroscopy: Look for characteristic peaks for the C=O stretch of the ketone and the carboxylic acid, as well as the broad O-H stretch of the carboxylic acid.

References

  • ResearchGate. (2019). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • ChemBK. (2024). 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Pearson+. (2024). Draw the product(s) of each of the following reactions:c. p-xylene.... Retrieved from [Link]

  • Google Patents. (n.d.). EP1511707B1 - Process for producing aromatic compounds by friedel-crafts reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • YouTube. (2015). IR and NMR combo Packet Video Key. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • SciSpace. (n.d.). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,5-Diethoxy-4-methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • YouTube. (2023). 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of this valuable keto-carboxylic acid intermediate. We will address common issues in a practical, question-and-answer format, grounded in chemical principles to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.

Q1: What are the typical impurities found in crude 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid after synthesis?

A1: The primary synthesis route for this compound is the Friedel-Crafts acylation of p-xylene with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2] Consequently, the crude product is often contaminated with a predictable set of impurities. Understanding these is the first step to designing a robust purification strategy.

Impurity Source Chemical Nature Primary Removal Strategy
p-Xylene Unreacted starting materialNeutral, Non-polar OrganicAcid-Base Extraction
Succinic Acid/Anhydride Unreacted starting materialAcidic, Polar Dicarboxylic AcidWater Wash, Acid-Base Extraction
Hydrolyzed AlCl₃ Catalyst work-upInorganic SaltsAqueous Washes, Filtration
Regioisomers Alternative acylation positionsAcidic, Isomeric Keto-AcidRecrystallization, Chromatography
Reaction Solvents (e.g., Dichloromethane)Neutral OrganicEvaporation, Drying under Vacuum

Q2: My crude product is a dark, oily residue. What is the most effective first purification step?

A2: An acid-base extraction is the most powerful initial step to clean up crude 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. This technique specifically separates acidic compounds from neutral and basic impurities.[3] You will dissolve the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and extract it with a mild aqueous base, such as sodium bicarbonate (NaHCO₃).[4] Your target compound, being a carboxylic acid, will deprotonate to form a water-soluble sodium salt, which moves to the aqueous layer. Neutral impurities, like unreacted p-xylene, will remain in the organic layer, which can then be discarded.[5] Subsequently, re-acidifying the aqueous layer with an acid like HCl will precipitate your purified product.[4]

Q3: When I run a Thin Layer Chromatography (TLC) analysis, my product spot streaks badly. How can I get a clean spot?

A3: Streaking is a classic issue when running carboxylic acids on standard silica gel.[4] The problem arises from the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica stationary phase, leading to a mix of protonated and deprotonated forms that travel at different rates. To resolve this, you must add a small amount (typically 0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (mobile phase).[4][6] This ensures the compound remains fully protonated, behaves as a single species, and moves as a well-defined spot.

Q4: My purified product is a sticky gum or oil instead of the expected crystalline solid. What should I do?

A4: This phenomenon, known as "oiling out," is common during crystallization and typically points to one of three issues:

  • High Impurity Levels: The presence of other compounds can depress the melting point and inhibit lattice formation.

  • Inappropriate Solvent Choice: The solvent may be too nonpolar, or the solution could be excessively supersaturated.[7]

  • Rapid Cooling: Cooling the solution too quickly doesn't allow sufficient time for crystal nucleation and growth.

To troubleshoot, try using a more polar solvent or a solvent mixture. If the oil persists, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a single seed crystal of the pure compound.[7] If these fail, the product likely requires further purification by another method, such as column chromatography, to remove the impurities preventing crystallization.

Section 2: Troubleshooting by Purification Technique

This section provides in-depth solutions to specific problems encountered during common purification workflows.

Acid-Base Extraction
  • Problem: Low recovery of the product after re-acidification of the aqueous layer.

    • Possible Cause & Solution: The pH of the aqueous layer may not be sufficiently low to fully protonate and precipitate the carboxylic acid. Ensure you add acid (e.g., 2M HCl) until the solution is strongly acidic (pH 1-2), which can be confirmed with pH paper. Another possibility is that the product has some solubility in the cold aqueous solution; cooling the acidified mixture in an ice bath before filtration can help maximize precipitation.

  • Problem: A thick emulsion forms at the interface between the organic and aqueous layers, making separation impossible.

    • Possible Cause & Solution: Emulsions are often caused by insoluble aluminum salts from the catalyst work-up or by vigorous shaking.[4] Instead of shaking, gently invert the separatory funnel multiple times to mix the layers. To break an existing emulsion, try adding a small amount of brine (saturated aqueous NaCl solution) or filtering the entire mixture through a pad of Celite®.

Recrystallization
  • Problem: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.

    • Possible Cause & Solution: The compound is too soluble in the chosen solvent.[7] The solvent is not "poor" enough at cold temperatures. To fix this, you can either evaporate some of the solvent to increase the concentration or add an "anti-solvent" (a solvent in which your compound is insoluble, like hexanes or water) dropwise until the solution becomes faintly cloudy. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly. This mixed-solvent system will have lower solvating power, promoting crystallization.

  • Problem: The product "oils out" during cooling.

    • Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solid product (or a product-impurity eutectic). Instead of crystallizing, the compound separates as a liquid phase.

    • Solution Workflow:

      • Re-heat the solution until the oil redissolves completely.

      • Add a small amount of additional solvent to reduce the saturation level.

      • Allow the solution to cool much more slowly. Consider letting it cool to room temperature overnight on the benchtop before moving it to a refrigerator or ice bath. Slower cooling provides a better thermodynamic environment for crystal lattice formation.

Silica Gel Chromatography
  • Problem: The product elutes as a very broad peak with significant tailing, leading to poor separation and mixed fractions.

    • Causality & Solution: As mentioned in the FAQ, this is due to interactions with the silica gel. The solution is to modify the mobile phase. Prepare your eluent (e.g., a mixture of ethyl acetate and hexanes) and add 0.5-1% acetic acid.[4][6] This acidic modifier ensures your compound remains protonated and elutes as a sharp, symmetrical peak. Always use the same modified eluent for your initial TLC analysis to ensure the column conditions are representative.

  • Problem: An impurity is co-eluting with the desired product.

    • Possible Cause & Solution: The polarity of the mobile phase is too high, causing both compounds to move too quickly up the column without sufficient interaction with the stationary phase. To improve separation, reduce the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in your ethyl acetate/hexanes mixture). Running a solvent gradient—starting with a low polarity eluent and gradually increasing the polarity—is often highly effective at resolving closely-eluting spots.[7]

Section 3: Visual Guides & Workflows

Synthesis and Impurity Profile

The following diagram illustrates the Friedel-Crafts acylation reaction used to synthesize the target compound and highlights the origin of common impurities.

Synthesis cluster_reactants Reactants cluster_impurities Common Impurities p_xylene p-Xylene (Starting Material) product 4-(2,5-Dimethylphenyl) -4-oxobutanoic acid (Desired Product) p_xylene->product Acylation unreacted_px Unreacted p-Xylene p_xylene->unreacted_px succinic_anhydride Succinic Anhydride (Starting Material) succinic_anhydride->product unreacted_sa Unreacted Succinic Anhydride/Acid succinic_anhydride->unreacted_sa catalyst AlCl₃ (Lewis Acid Catalyst) catalyst->product regioisomer Regioisomers product->regioisomer Side Reaction

Caption: Synthesis of the target compound via Friedel-Crafts acylation.

General Purification Workflow

This workflow provides a standard, high-yield path from a crude reaction mixture to a purified solid.

Purification_Workflow A Crude Reaction Mixture B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Perform Acid-Base Extraction (Wash with aq. NaHCO₃) B->C D Separate Layers C->D E Aqueous Layer (Contains Product Salt) D->E Product F Organic Layer (Contains Neutral Impurities) D->F Impurities G Acidify Aqueous Layer to pH 1-2 (e.g., with 2M HCl) E->G H Collect Precipitated Solid by Vacuum Filtration G->H I Perform Recrystallization (e.g., from Toluene/Hexanes) H->I J Dry Purified Crystals Under Vacuum I->J K Pure Crystalline Product J->K

Caption: A standard workflow for purifying the target compound.

Troubleshooting Decision Tree: "Oiling Out"

Use this decision tree if you encounter a persistent oil during recrystallization attempts.

Oiling_Out_Troubleshooting start Product 'Oils Out' During Recrystallization q1 Is the solution perfectly clear when hot? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Did it oil out during slow cooling? a1_yes->q2 action1 Perform Hot Filtration to remove insoluble impurities. a1_no->action1 action1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No action3 Re-heat to dissolve. Add more of the primary solvent or try a different solvent system. a2_yes->action3 action2 Cool the solution more slowly. Insulate the flask. a2_no->action2 end_node If problem persists, product requires further purification (e.g., Chromatography). action2->end_node action3->end_node

Caption: A decision tree for troubleshooting product oiling out.

Section 4: Detailed Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 50 mL).[4] Stopper the funnel and gently invert it 5-10 times, periodically venting to release pressure from CO₂ evolution.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 50 mL) to ensure all the carboxylic acid has been removed.[4] Combine all aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH of the solution is ~1-2 (confirm with pH paper). A white precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Drying: Dry the solid in a vacuum oven to a constant weight.

Protocol 2: Recrystallization
  • Solvent Selection: Place a small amount of the dry, crude acid in a test tube. Add a potential solvent (e.g., toluene) dropwise. Heat the mixture. A good solvent will dissolve the compound when hot but show low solubility when cold. Common systems include ethyl acetate/hexanes or toluene.[3][8]

  • Dissolution: Place the crude solid to be recrystallized in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by preheating a funnel and filter paper with hot solvent and quickly filtering the hot solution into a clean, pre-warmed flask.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), ensuring that 0.5-1% acetic acid is added to the mixture.[4] The ideal solvent system should give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (with added acetic acid) as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Add the mobile phase to the column and apply pressure (flash chromatography) to begin elution. Collect fractions in an array of test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. The added acetic acid is volatile and will be removed under vacuum.

  • Drying: Dry the resulting solid under high vacuum to remove any final traces of solvent.

References

  • ChemBK. (2024). 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid? Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Available at: [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids? Available at: [Link]

  • Wikipedia. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • A-Level Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]

Sources

Technical Support Center: Purification of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this valuable chemical intermediate in high purity.

Introduction

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a colorless crystalline solid with a melting point of approximately 100-104°C.[1] It is soluble in some organic solvents like chloroform and dimethylformamide, but insoluble in water.[1] This compound typically arises from the Friedel-Crafts acylation of p-xylene with succinic anhydride. While this is a robust synthetic method, the crude product often contains impurities that can interfere with downstream applications. This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid?

A1: The impurity profile is largely dictated by the Friedel-Crafts acylation synthesis. Common impurities include:

  • Unreacted Starting Materials: Residual p-xylene and succinic anhydride (or its hydrolyzed form, succinic acid).

  • Regioisomers: While the 2,5-dimethylphenyl isomer is the target, acylation can potentially occur at other positions on the aromatic ring, leading to isomeric impurities.

  • Polysubstituted Byproducts: Although less common in Friedel-Crafts acylation compared to alkylation due to the deactivating effect of the ketone group, there is a possibility of a second acylation on the highly activated p-xylene ring under certain conditions.[2]

  • Residual Catalyst: Lewis acids like aluminum chloride (AlCl₃) used in the reaction must be thoroughly quenched and removed during the workup.

  • Solvent Residues: Solvents from the reaction and purification steps can be retained in the final product.

Q2: My crude product is an oil or a sticky solid. What should I do?

A2: An oily or gummy consistency often indicates the presence of significant impurities, particularly unreacted p-xylene or residual solvents, which depress the melting point of the product. It can also suggest that the product has "oiled out" during a crystallization attempt. The first step is to attempt to remove volatile impurities under high vacuum. If the material remains non-crystalline, a thorough purification by column chromatography is recommended before attempting recrystallization.

Q3: I am having trouble getting my compound to crystallize. What are some common issues?

A3: Difficulty in crystallization can be due to several factors:

  • High Impurity Levels: As mentioned above, significant impurities can inhibit crystal lattice formation.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3]

  • Supersaturation: The solution may be too concentrated, leading to rapid precipitation rather than slow crystal growth.

  • Cooling Rate: Cooling the solution too quickly can cause the product to oil out or form very fine, impure crystals.

Q4: How can I assess the purity of my final product?

A4: Several analytical techniques can be used to determine the purity of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (e.g., 1-2°C). A broad or depressed melting point indicates the presence of impurities. The reported melting point is around 100-104°C.[1]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to visualize the number of components in your sample. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities.[4][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups (carboxylic acid and ketone) in the molecule.[6]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low yield after purification - Incomplete reaction- Product loss during workup or purification steps- Inefficient extraction or recrystallization- Monitor the reaction by TLC to ensure completion.- Optimize extraction pH and solvent volumes.- For recrystallization, ensure the minimum amount of hot solvent is used and that the filtrate is cooled sufficiently to maximize crystal recovery.
Product "oils out" during recrystallization - Solvent is too nonpolar.- Solution is supersaturated.- Cooling is too rapid.- Add a more polar co-solvent dropwise to the hot solution until turbidity just begins to clear, then cool slowly.- Induce crystallization by scratching the inside of the flask or adding a seed crystal.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Persistent color in the final product - Presence of colored, high-molecular-weight byproducts.- Degradation of the compound due to excessive heat.- Treat a solution of the crude product with activated charcoal before hot filtration during recrystallization.- If color persists, column chromatography may be necessary.- Avoid excessive heating during purification.
Streaking on silica gel TLC plate - Strong interaction between the carboxylic acid and the acidic silica gel.- Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system. This will keep the compound protonated and lead to a more defined spot.
Broad or depressed melting point - Presence of impurities.- Repeat the purification process (recrystallization or column chromatography).- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Purification Protocols

Protocol 1: Acid-Base Extraction

This technique is highly effective for separating the acidic product from neutral impurities like unreacted p-xylene.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) sodium hydroxide (NaOH) solution. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh basic solution to ensure complete transfer of the product.

  • Washing (Optional): Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Re-acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid (e.g., 6 M HCl) dropwise with stirring until the solution is acidic (test with pH paper). The 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water to remove any inorganic salts, and dry thoroughly under vacuum.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[7] The choice of solvent is critical for success.

Solvent Selection: The ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on the properties of similar aromatic keto-acids, the following solvent systems are good starting points:

Solvent/Solvent System Comments
Ethanol/WaterA common and effective mixed solvent system for many carboxylic acids.[8]
Ethyl Acetate/Heptane or HexaneAnother good option, where ethyl acetate is the solvating solvent and heptane/hexane is the anti-solvent.
TolueneCan be a good solvent for aromatic compounds, but care must be taken due to its relatively high boiling point.[9]

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add a minimal amount of the chosen primary solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: If using a mixed solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate. Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Column Chromatography

For difficult separations or to remove closely related impurities, column chromatography is the method of choice.

Step-by-Step Methodology:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A good starting point for the eluent is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective. For this acidic compound, adding 0.5-1% acetic acid to the eluent can improve the peak shape and separation.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.

Visual Workflows and Diagrams

Purification_Workflow crude Crude Product acid_base Acid-Base Extraction crude->acid_base  Remove neutral impurities chromatography Column Chromatography crude->chromatography  For oily/complex mixtures recrystallization Recrystallization acid_base->recrystallization pure_product Pure Product recrystallization->pure_product chromatography->pure_product analysis Purity Analysis (MP, TLC, NMR) pure_product->analysis

Caption: General purification workflow for 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.

Troubleshooting_Recrystallization start Crude Solid for Recrystallization dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form cool->crystals oils_out Product Oils Out cool->oils_out No no_crystals No Crystals Form cool->no_crystals No solution Solution Too Concentrated / Cooled Too Fast oils_out->solution solvent_choice Poor Solvent Choice no_crystals->solvent_choice reheat Reheat, Add More Solvent solution->reheat change_solvent Change Solvent/Solvent System solvent_choice->change_solvent

Caption: Troubleshooting logic for recrystallization issues.

References

  • ChemBK. (2024). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Testbook. (n.d.). Polysubstitution is a major drawback in:. Retrieved from [Link]

  • Suwito, H., Haq, K. U., Rahmah, N. N. D., Kristanti, A. N., & Puspaningsih, N. N. T. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-BENZOYLPROPIONIC ACID. Retrieved from [Link]

  • CONICET. (2015). Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems: Interactions and Thermodynamic Parameters of Solvation. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and thermodynamic analysis of ketoprofen in organic solvents. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • OSTI.GOV. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • ResearchGate. (2019). Friedel-Crafts Acylation. Retrieved from [Link]

  • PubMed. (2010). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Retrieved from [Link]

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Scaling up the synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in the synthesis of various fine chemicals and pharmaceuticals is 4-(2,5-dimethylphenyl)-4-oxobutanoic acid.[1] Its production on a larger scale frequently involves a Friedel-Crafts acylation, a potent technique for creating aromatic ketones.[2][3][4] This technical support guide offers troubleshooting advice and frequently asked questions (FAQs) to help researchers, chemists, and drug development professionals overcome typical obstacles encountered when scaling up this synthesis.

Core Synthesis Workflow: Friedel-Crafts Acylation

The most common laboratory-scale and industrial synthesis of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of p-xylene with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[5][6]

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification p_xylene p-Xylene (Aromatic Substrate) add_xylene Slowly Add p-Xylene p_xylene->add_xylene succ_anhydride Succinic Anhydride (Acylating Agent) add_succ Slowly Add Succinic Anhydride succ_anhydride->add_succ alcl3 Anhydrous AlCl₃ (Catalyst) mix Charge Reactor: 1. Solvent & AlCl₃ 2. Cool to 0°C alcl3->mix solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->mix mix->add_succ add_succ->add_xylene reflux Reflux & Monitor (e.g., by TLC) add_xylene->reflux quench Quench: Pour into Ice/HCl reflux->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer: 1. Water 2. NaHCO₃ (aq) extract->wash acidify Acidify Aqueous Layer (with HCl) to Precipitate wash->acidify filter Filter & Wash Solid acidify->filter dry Dry Under Vacuum filter->dry recrystallize Recrystallization dry->recrystallize final_product Pure 4-(2,5-Dimethylphenyl) -4-oxobutanoic acid recrystallize->final_product

Caption: General workflow for the synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Problem 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected, or I've isolated no product at all. What are the likely causes?

A: Low yields in Friedel-Crafts acylation are common and can usually be traced to a few critical factors.[7][8] A systematic approach to troubleshooting is essential.

  • Cause 1: Inactive Catalyst: Aluminum chloride (AlCl₃) is extremely sensitive to moisture.[7][8] Any water in the glassware, solvent, or reagents will react with and deactivate the catalyst, rendering it useless.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade solvents, and a fresh, high-quality, free-flowing powder of AlCl₃.[9]

  • Cause 2: Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent.[7][10] This is because the ketone product forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[9][10]

    • Solution: Use at least 1.1 to 2.0 molar equivalents of AlCl₃ relative to the limiting reagent (succinic anhydride). On a larger scale, using closer to 2 equivalents is often necessary to drive the reaction to completion.

  • Cause 3: Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter.[7] While the initial complex formation is often done at low temperatures (0°C) to control the exotherm, subsequent reaction with the aromatic substrate may require heating to overcome the activation energy.

    • Solution: After the controlled addition of reagents at 0°C, slowly warm the reaction to room temperature and then to reflux. Monitor the reaction progress by an appropriate method like Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[5]

  • Cause 4: Poor Reagent Quality: The purity of p-xylene and succinic anhydride is crucial.[7][10] Impurities can lead to side reactions and lower the yield of the desired product.

    • Solution: Use reagents of the highest available purity. If necessary, purify the p-xylene by distillation before use.

G start Low Yield Issue q1 Are all reagents and solvents anhydrous? start->q1 s1 Ensure strict anhydrous conditions: - Oven-dry glassware - Use anhydrous solvents - Use fresh AlCl₃ q1->s1 No q2 Is AlCl₃ stoichiometry ≥ 1.1 equivalents? q1->q2 Yes s1->q1 s2 Increase AlCl₃ loading. Stoichiometric amounts are required due to product complexation. q2->s2 No q3 Was the reaction temperature optimized? q2->q3 Yes s2->q2 s3 Monitor reaction by TLC. Consider increasing temperature or reaction time. q3->s3 No end Yield Improved q3->end Yes s3->q3

Caption: Troubleshooting decision tree for low yield.

Problem 2: Formation of Isomeric Byproducts

Q: My final product is contaminated with isomers. What causes this and how can I improve selectivity?

A: The formation of isomeric byproducts can occur if your p-xylene starting material isomerizes to m-xylene or o-xylene under the strong Lewis acid conditions.[11] Acylation of these isomers will lead to different products.

  • Cause: Isomerization of p-Xylene: The AlCl₃ catalyst can facilitate the rearrangement of the methyl groups on the aromatic ring.[11] This is more likely to occur at higher temperatures and with prolonged reaction times.

    • Solution 1: Control Reaction Temperature: Lowering the reaction temperature can suppress the isomerization of p-xylene.[11] Maintain a controlled temperature profile throughout the reaction.

    • Solution 2: Optimize Catalyst Loading: Use the minimum amount of AlCl₃ required for efficient acylation. Excess catalyst can increase the rate of isomerization.[11]

    • Solution 3: Consider Milder Catalysts: While AlCl₃ is common, exploring milder Lewis acids like FeCl₃ or solid acid catalysts (e.g., zeolites) might reduce isomerization, although reaction times may be longer.[11]

Problem 3: Difficulties During Workup and Purification

Q: I'm having trouble with the workup. The product "oils out" during recrystallization, or I'm getting persistent emulsions during extraction.

A: Workup and purification issues are common when scaling up.

  • Cause 1: Product "Oiling Out": This happens during recrystallization when the product comes out of solution as a liquid instead of a solid. This is often due to an inappropriate solvent choice or the presence of impurities that lower the melting point.[12]

    • Solution: The choice of recrystallization solvent is critical. A common and effective method for this carboxylic acid is to dissolve the crude product in an aqueous sodium bicarbonate or sodium hydroxide solution, wash with an organic solvent (like ether or ethyl acetate) to remove neutral impurities, and then re-precipitate the pure acid by acidifying the aqueous layer with HCl.[13] If using a solvent-based recrystallization, try a solvent system like ethyl acetate/hexane.[5]

  • Cause 2: Emulsion Formation: Emulsions can form during the extraction phase, especially after quenching the reaction, due to the presence of aluminum salts.

    • Solution: After quenching in ice/HCl, ensure the aqueous layer is strongly acidic. Add a sufficient amount of organic solvent and stir gently but thoroughly. If an emulsion persists, adding a saturated brine solution can help break it. In severe cases, filtration through a pad of celite may be necessary.

Problem 4: Scale-Up Specific Challenges

Q: When moving from a 10g scale to a 1kg scale, what new problems should I anticipate?

A: Scaling up introduces challenges related to mass and heat transfer.

  • Challenge 1: Exotherm Management: The formation of the AlCl₃-succinic anhydride complex is highly exothermic.[5] On a large scale, this heat can be difficult to dissipate, leading to uncontrolled temperature increases and potential side reactions.

    • Solution: Use a reactor with efficient cooling and a powerful overhead stirrer. The addition of succinic anhydride and subsequently p-xylene must be done slowly and in a controlled manner, carefully monitoring the internal temperature.

  • Challenge 2: Inefficient Mixing: As the reaction volume increases, ensuring homogenous mixing becomes more difficult. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Solution: Use a reactor with appropriate baffles and an overhead mechanical stirrer with a suitably designed impeller (e.g., anchor or turbine) to ensure efficient mixing of the slurry.

Table 1: Key Parameter Adjustments for Scale-Up

ParameterLab-Scale (e.g., 25g)Pilot-Scale (e.g., 1kg)Key Consideration
AlCl₃ (equivalents) 1.5 - 2.22.0 - 2.5Ensure sufficient catalyst to compensate for any moisture and drive reaction.
Reagent Addition Manual (dropping funnel)Metering pumpSlow, controlled addition is crucial to manage the exotherm.
Temperature Control Ice bathJacketed reactor with chillerMaintain low temperature during addition, then controlled heating.
Mixing Magnetic stir barOverhead mechanical stirrerEnsure homogeneity of the slurry to prevent localized side reactions.
Quenching Pouring into ice/HClReverse addition (pumping into ice/HCl)Safer and more controllable on a large scale.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of AlCl₃ required for this reaction? A1: The ketone group in the product, 4-(2,5-dimethylphenyl)-4-oxobutanoic acid, is a Lewis base and forms a stable complex with the Lewis acid catalyst, AlCl₃.[2][7][9] This complexation deactivates the catalyst, preventing it from participating in further acylation cycles. Therefore, at least one equivalent of AlCl₃ is consumed for every equivalent of product formed, necessitating the use of stoichiometric or greater amounts.[10]

Q2: Can I use an acyl chloride instead of succinic anhydride? A2: Yes, an acyl chloride could be used. However, succinic anhydride is often preferred for large-scale synthesis as it is a stable solid, less corrosive, and avoids the formation of an additional equivalent of HCl gas as a byproduct compared to an acyl chloride.

Q3: What are the primary safety hazards associated with this reaction? A3: The primary hazards are associated with the reagents:

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. It must be handled in a dry environment.[9]

  • p-Xylene: Flammable liquid and irritant.

  • Dichloromethane (Solvent): Volatile and a suspected carcinogen.

  • Quenching: The quenching of the reaction mixture with water/acid is extremely exothermic and releases large volumes of HCl gas. This step must be performed slowly, with vigorous stirring and efficient cooling in a well-ventilated fume hood.

Q4: How can I confirm the identity and purity of my final product? A4: The identity and purity of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid can be confirmed using several analytical techniques:

  • Melting Point: The pure compound has a reported melting point of around 100-104°C.[1] A broad or depressed melting point indicates the presence of impurities.

  • NMR Spectroscopy (¹H and ¹³C): This provides definitive structural confirmation by showing the characteristic signals for the aromatic protons, methyl groups, and the aliphatic chain.

  • FTIR Spectroscopy: Will show characteristic peaks for the carboxylic acid O-H stretch, the aromatic C-H stretches, and the two C=O (ketone and carboxylic acid) stretches.

  • HPLC: Can be used to determine the purity of the final product with high accuracy.[12]

References

  • ChemBK. (2024, April 9). 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Friedel–Crafts reaction. Retrieved from [Link]

  • Beilstein-Institut. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • PEARL. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Reddit. (2017). Finding theoretical yield (Friedel Crafts Acylation Reaction). Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2020). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Retrieved from [Link]

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Preventing byproduct formation in 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-tested solutions to prevent byproduct formation and optimize your synthetic protocol. Our approach is grounded in mechanistic principles to empower you with the knowledge to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-(2,5-dimethylphenyl)-4-oxobutanoic acid?

A1: The most prevalent and industrially scalable method is the Friedel-Crafts acylation of p-xylene with succinic anhydride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[2][3] The reaction proceeds by forming a highly reactive acylium ion intermediate, which then attacks the electron-rich p-xylene ring.

Q2: I'm concerned about the regioselectivity of the acylation on p-xylene. Where does the succinic anhydride add, and why?

A2: In the Friedel-Crafts acylation of p-xylene, the acyl group will direct to the positions ortho to the methyl groups. Since both positions are sterically equivalent, this results in the formation of a single desired product, 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. The methyl groups are activating, ortho-, para-directing substituents, and since the para position is blocked, the reaction proceeds at one of the ortho positions.

Troubleshooting Guide: Preventing Byproduct Formation

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Problem 1: My final product is a mixture of isomers, not just the desired 4-(2,5-dimethylphenyl)-4-oxobutanoic acid.

Q: My NMR analysis indicates the presence of other isomers, possibly 4-(2,4-dimethylphenyl)-4-oxobutanoic acid or 4-(3,4-dimethylphenyl)-4-oxobutanoic acid. What is causing this?

A: The formation of isomeric byproducts is a known issue in Friedel-Crafts reactions involving xylenes. The root cause is the isomerization of your p-xylene starting material to m-xylene and o-xylene under the strong Lewis acid conditions.[4] The AlCl₃ catalyst can facilitate a carbocation-mediated rearrangement of the methyl groups on the aromatic ring, leading to a mixture of xylene isomers, which are then acylated.[5]

Solutions & Preventative Measures:

  • Control Reaction Temperature: Lowering the reaction temperature can significantly suppress the isomerization of p-xylene. It is advisable to run the reaction at or below room temperature. For highly sensitive substrates, temperatures as low as 0°C to -20°C can enhance selectivity.[4]

  • Optimize Catalyst Loading: Use the minimum stoichiometric amount of Lewis acid required to drive the acylation. An excess of AlCl₃ can accelerate the rate of isomerization.[4] Typically, a stoichiometric amount or a slight excess is needed because the ketone product complexes with the Lewis acid.[2]

  • Choice of Catalyst: While AlCl₃ is common, exploring milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) could reduce the extent of isomerization.[2] Solid acid catalysts, like certain zeolites, have also been shown to offer improved regioselectivity in Friedel-Crafts acylations.[6]

  • Order of Addition: Adding the p-xylene slowly to the pre-formed complex of succinic anhydride and AlCl₃ can help to ensure that the acylation reaction is faster than the isomerization of the p-xylene.

Problem 2: I am observing a significant amount of a higher molecular weight byproduct.

Q: My mass spectrometry data shows a peak corresponding to a diacylated product. How can I favor monoacylation?

A: The formation of a diacylated byproduct occurs when the initially formed monoacylated product, which is still an activated aromatic ring, undergoes a second Friedel-Crafts acylation. However, Friedel-Crafts acylation has a significant advantage over alkylation in that the acyl group is deactivating, which makes the product less reactive than the starting material and thus less prone to a second substitution.[7][8] If diacylation is still observed, it could be due to harsh reaction conditions or an excess of the acylating agent.

Solutions & Preventative Measures:

  • Control Stoichiometry: Use a 1:1 molar ratio of p-xylene to succinic anhydride. A slight excess of the p-xylene can be used to ensure the complete consumption of the succinic anhydride and further minimize diacylation.

  • Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these can provide the energy needed to overcome the deactivating effect of the first acyl group.

  • Reverse Addition: Consider adding the succinic anhydride/AlCl₃ complex slowly to the p-xylene solution. This maintains a low concentration of the electrophile and can favor mono-substitution.

Problem 3: The reaction is sluggish, and I have a low yield of the desired product.

Q: My reaction seems to be incomplete, with a large amount of unreacted starting material. What could be the issue?

A: A low or incomplete reaction yield can often be traced back to the quality of the reagents or suboptimal reaction conditions.

Solutions & Preventative Measures:

  • Moisture-Free Conditions: Anhydrous aluminum chloride is extremely hygroscopic. Any moisture will hydrolyze the AlCl₃, rendering it inactive.[9] Ensure that your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Your solvent must also be anhydrous.

  • Catalyst Quality: Use a fresh, high-quality batch of anhydrous AlCl₃. It should be a fine, free-flowing powder.

  • Sufficient Catalyst: As the ketone product forms a complex with AlCl₃, at least a stoichiometric amount of the catalyst is required.[2] For optimal results, a slight excess (1.1 to 2.2 equivalents) is often used.

  • Reaction Temperature: While low temperatures are good for selectivity, the reaction may need to be gently heated to initiate or go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[9]

Experimental Protocols

Protocol 1: Synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

Materials:

  • p-Xylene (anhydrous)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 5% Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Maintain an inert atmosphere using nitrogen or argon.

  • Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Acylium Ion Formation: Dissolve succinic anhydride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel. The addition is exothermic, so maintain the temperature at 0-5°C.

  • Acylation: After the addition is complete, add p-xylene (1.05 equivalents) dropwise to the reaction mixture, again maintaining the temperature below 10°C.

  • Reaction: After the addition of p-xylene, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If necessary, gently heat the mixture to reflux to drive the reaction to completion.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash with water, followed by a 5% NaHCO₃ solution to extract the acidic product.

  • Isolation: Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated HCl until the product precipitates out.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[9]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethyl acetate and hexane is often effective.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (including the charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Data Summary

ParameterRecommended Value/RangeRationale
Reactant Ratio p-Xylene:Succinic Anhydride (1.05:1.0)A slight excess of p-xylene ensures complete consumption of the limiting reagent.
Catalyst Stoichiometry AlCl₃ (1.1 - 2.2 eq.)A stoichiometric amount is necessary due to complexation with the product.
Reaction Temperature 0°C to Room TemperatureLower temperatures minimize isomerization of p-xylene.
Solvent Anhydrous DichloromethaneA common inert solvent for Friedel-Crafts reactions.
Purification Method Recrystallization (Ethyl Acetate/Hexane)Effective for removing most common impurities.[9]

Visual Diagrams

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Desired Product cluster_byproducts Potential Byproducts p_xylene p-Xylene product 4-(2,5-Dimethylphenyl)- 4-oxobutanoic acid p_xylene->product Acylation isomers Isomeric Products (e.g., from m-xylene) p_xylene->isomers Isomerization succinic_anhydride Succinic Anhydride succinic_anhydride->product AlCl3 AlCl₃ (Lewis Acid) AlCl3->product AlCl3->isomers diacylated Diacylated Product product->diacylated Further Acylation

Caption: Overview of the synthesis and potential side reactions.

Troubleshooting_Workflow cluster_issues Troubleshooting start Start Synthesis check_purity Analyze Product (NMR, MS) start->check_purity isomers Isomeric Impurities Present Cause: p-Xylene Isomerization Solution: Lower Temp, Milder Catalyst check_purity->isomers Isomers Detected low_yield Low Yield / Incomplete Reaction Cause: Inactive Catalyst, Moisture Solution: Use Anhydrous Conditions, Fresh Catalyst check_purity->low_yield Low Yield diacylation Diacylated Byproduct Cause: Incorrect Stoichiometry Solution: Adjust Reactant Ratios check_purity->diacylation High MW Impurity pure_product Pure Product (>98%) check_purity->pure_product Purity OK isomers->start Re-optimize low_yield->start Re-run diacylation->start Re-optimize

Caption: A logical workflow for troubleshooting common issues.

References

  • ChemBK. (2024, April 9). 4-(2,5-dimethylphenyl)-4-oxobutanoic acid.
  • BenchChem. (n.d.). Preventing byproduct formation in Friedel-Crafts acylation of p-xylene.
  • Wikipedia. (2023, December 29). Friedel–Crafts reaction.
  • Grinev, V. S., et al. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 14(9), 103323.
  • BenchChem. (n.d.). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.
  • Filo. (2024, June 1). Friedel-Crafts acylation of the individual isomers of xylene with acetyl...
  • Grinev, V. S., et al. (2021).
  • BenchChem. (n.d.). Technical Support Center: Production of 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride.
  • Wikipedia. (2023, May 23). 4-(4-Methylphenyl)-4-oxobutanoic acid.
  • PEARL. (2016, July 1). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes.
  • Chemnotions. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Pearson+. (2024, July 28). Draw the product(s) of each of the following reactions:c. p-xylen...
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • MDPI. (2022, November 11). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. MDPI.com.
  • Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Publishing.
  • ResearchGate. (2025, August 5). A Straightforward Route to E-γ-Aryl-α-oxobutenoic Esters by One-step Acid-catalysed Crotonisation of Pyruvates.
  • YouTube. (2012, July 2). Friedel Crafts Acylation.
  • PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.
  • BLD Pharm. (n.d.). 5394-59-2|4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
  • ChemicalBook. (2019, October 28). Activity and Synthesis of Methyl 4-oxobutanoate.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • BenchChem. (n.d.). Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification.
  • Chiche, B., Finiels, A., Gauthier, C., Geneste, P., Graille, J., & Pioch, D. (1986). Friedel-Crafts acylation of toluene and p-xylene with carboxylic acids catalyzed by zeolites. The Journal of Organic Chemistry, 51(12), 2128–2130.
  • BLDpharm. (n.d.). 86445-22-9|4-(2,4-Dimethylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid.
  • ChemBK. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid.
  • ChemSynthesis. (2025, May 20). 4-(2,5-dimethylphenyl)-2-methyl-4-oxobutanoic acid.

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Technical Support Center: Analytical Strategies for Impurity Profiling of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. This document is designed for researchers, analytical scientists, and drug development professionals to provide expert guidance and troubleshooting for identifying and quantifying impurities in this active pharmaceutical ingredient (API) intermediate. Our approach is rooted in established analytical principles and regulatory expectations to ensure the scientific integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most probable process-related impurities I should expect in a sample of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid?

A1: Understanding the synthetic route is critical for predicting potential impurities. The most common synthesis for this molecule is the Friedel-Crafts acylation of 2,5-dimethylbenzene (p-xylene) with succinic anhydride.[1] Based on this, the impurity profile is likely to include:

  • Starting Materials: Unreacted succinic anhydride and 2,5-dimethylbenzene.

  • Isomeric By-products: Regioisomers formed during the acylation step, such as 4-(2,4-dimethylphenyl)-4-oxobutanoic acid or 4-(3,4-dimethylphenyl)-4-oxobutanoic acid. The substitution pattern is directed by the methyl groups on the aromatic ring.

  • Over-acylated Products: Di-acylated xylene species, though typically less common under controlled conditions.

  • Degradation Products: Impurities formed during storage or under specific stress conditions (e.g., heat, light, acid/base hydrolysis).[2]

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., dichloromethane, nitrobenzene).[2]

A summary of these potential impurities and their origins is provided below.

Impurity TypeSpecific Example/ClassTypical OriginRecommended Primary Detection Method
Starting Material Succinic AnhydrideIncomplete reactionHPLC, GC-MS (after derivatization)
Starting Material 2,5-Dimethylbenzene (p-Xylene)Incomplete reactionGC-MS
Isomeric Impurity 4-(2,4-Dimethylphenyl)-4-oxobutanoic acidNon-selective Friedel-Crafts acylationHPLC, LC-MS
By-product Di-acylated speciesSide reactionHPLC, LC-MS
Degradant Decarboxylation productsThermal stressHPLC, GC-MS
Residual Solvent DichloromethaneManufacturing processGC-MS
Q2: What is the recommended primary analytical technique for routine purity testing of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used technique for quantifying organic impurities in APIs and their intermediates.[3][4] Its ability to separate structurally similar compounds makes it ideal for resolving the main component from its isomers and related substances.

Causality: The compound possesses a strong chromophore (the dimethylbenzoyl group), making it highly suitable for UV detection, typically in the 210-254 nm range. A reversed-phase HPLC method is preferred because it effectively separates compounds based on differences in polarity. The carboxylic acid moiety allows for manipulation of retention and peak shape by adjusting the mobile phase pH.[5]

A logical workflow for impurity analysis is outlined below.

G cluster_0 Phase 1: Initial Screening & Method Development cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Method Validation & Routine Testing Sample API Sample 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid HPLC_Screen HPLC-UV Screening (Generic Gradient) Sample->HPLC_Screen Dissolve in mobile phase LCMS LC-MS Analysis HPLC_Screen->LCMS Obtain Mass Data Collect_Fractions Fraction Collection via Prep-HPLC HPLC_Screen->Collect_Fractions Isolate Unknowns Method_Val Method Validation (ICH Q2) LCMS->Method_Val Develop Specific Method NMR_Analysis NMR Structural Elucidation Collect_Fractions->NMR_Analysis Confirm Structure NMR_Analysis->Method_Val Routine_QC Routine QC Analysis Method_Val->Routine_QC Implement Validated Method

Caption: General workflow for impurity identification and analysis.

Q3: My HPLC chromatogram shows significant peak tailing for the main compound. What causes this and how can I resolve it?

A3: Peak tailing is a common issue when analyzing organic acids on silica-based reversed-phase columns.[5][6] The primary cause is secondary interactions between the acidic analyte and residual silanol groups (-Si-OH) on the silica surface.[7] At a typical mobile phase pH, some silanols can be ionized (-Si-O⁻), creating strong, undesirable interactions with polar analytes.

Troubleshooting Decision Tree:

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH >= 2 units below analyte pKa? Start->Check_pH Adjust_pH Action: Lower mobile phase pH using an acid modifier (e.g., 0.1% H₃PO₄ or Formic Acid). Check_pH->Adjust_pH No Check_Column Is the column specifically designed for polar compounds (e.g., Polar-Embedded)? Check_pH->Check_Column Yes End Peak Shape Improved Adjust_pH->End Change_Column Action: Switch to a modern, high-purity, end-capped column or a polar-embedded phase column. Check_Column->Change_Column No Check_Overload Is the peak height >1 AU? Is the sample concentration too high? Check_Column->Check_Overload Yes Change_Column->End Dilute_Sample Action: Reduce injection volume or dilute the sample. Check_Overload->Dilute_Sample Yes Check_Overload->End No (Problem Resolved) Dilute_Sample->End

Caption: Troubleshooting guide for HPLC peak tailing.

Expert Insight: The key is to ensure the carboxylic acid is fully protonated (non-ionized). The general rule is to maintain a mobile phase pH at least 2 units below the analyte's pKa.[5] Using high-purity, end-capped columns minimizes the number of available silanol sites for interaction.[6]

Q4: How can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this analysis?

A4: GC-MS is an excellent technique for identifying volatile and semi-volatile impurities, such as residual solvents.[3] However, 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid itself is a non-volatile keto acid and requires chemical derivatization to increase its volatility and thermal stability for GC analysis.[8][9]

Derivatization is mandatory. Common derivatization strategies for keto acids include:

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the carboxylic acid proton to form a volatile silyl ester.[8]

  • Ethoximation followed by Silylation: This two-step process first converts the ketone group to a more stable oxime, then silylates the carboxylic acid. This is particularly useful for comprehensive profiling of keto acids.[10]

Why this works: Derivatization replaces the polar, hydrogen-bonding -COOH group with a nonpolar, thermally stable group, allowing the molecule to vaporize without decomposition in the GC inlet. The mass spectrometer then provides valuable structural information based on the fragmentation pattern of the derivative.[11]

Q5: What characteristic signals in NMR and FT-IR spectra confirm the structure and can help identify impurities?

A5: Spectroscopic techniques are indispensable for structural confirmation and are orthogonal to chromatographic methods.[12]

Nuclear Magnetic Resonance (¹H & ¹³C NMR): NMR provides a detailed map of the molecule's structure and is powerful for identifying and quantifying impurities.[13][14]

Feature¹H NMR (Approx. δ, ppm)¹³C NMR (Approx. δ, ppm)Structural Assignment
Aromatic Protons 6.9 - 7.5 (multiplets)120 - 150Protons on the dimethylphenyl ring.[15]
Methyl Protons ~2.3 (singlets)~20Two -CH₃ groups on the aromatic ring.
Methylene Protons 2.5 - 3.2 (triplets)28 - 35-CH₂-CH₂- protons of the butanoic acid chain.[16]
Carboxylic Acid >10 (broad singlet)>170-COOH proton (often exchanges with D₂O).
Ketone Carbonyl N/A>195C=O carbon of the ketone.[16]

Impurities would appear as extra signals. For instance, an isomeric impurity would show a different splitting pattern in the aromatic region. Residual starting materials like p-xylene would show sharp singlets around 2.3 and 7.1 ppm.[17]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for rapid confirmation of functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (very broad) O-H stretchCarboxylic Acid (dimer).[18][19]
~1710 C=O stretchCarboxylic Acid carbonyl.[19][20]
~1685 C=O stretchAryl Ketone carbonyl.[20]
1320-1210 C-O stretchCarboxylic Acid.[18]
1440-1395 & 950-910 O-H bendCarboxylic Acid.[18]

The presence of a very broad O-H stretch combined with two distinct C=O stretches is a strong indicator of the target molecule's structure.[19] The absence of one of these peaks could indicate a significant impurity.

Q6: What are the regulatory expectations for identifying and reporting impurities?

A6: Regulatory bodies like the FDA and EMA follow guidelines from the International Council for Harmonisation (ICH).[3][4] The key guideline is ICH Q3A(R2): Impurities in New Drug Substances .[2][3] It establishes thresholds for reporting, identifying, and qualifying impurities.

ThresholdLimit (for max. daily dose ≤ 2g/day)Action Required
Reporting ≥ 0.05%The impurity must be reported in the regulatory submission.[2]
Identification ≥ 0.10%The structure of the impurity must be determined.[2]
Qualification ≥ 0.15%The biological safety of the impurity must be established.[21]

Trustworthiness: It is crucial to use validated analytical methods to ensure that the data on impurities are accurate and reliable.[22][23] Method validation demonstrates that the analytical procedure is suitable for its intended purpose, covering aspects like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[24][25]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Purity Analysis

This protocol provides a starting point for a robust reversed-phase HPLC method. It must be validated for your specific system and sample matrix.[22][25]

1. System and Conditions:

  • HPLC System: Standard HPLC or UHPLC system with a UV/PDA detector.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (A modern, high-purity, end-capped column is recommended to minimize peak tailing).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.03070
25.03070
25.1955
30.0955

3. Sample Preparation:

  • Standard Preparation: Accurately weigh ~10 mg of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid reference standard. Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the sample at the same concentration as the standard using the same diluent.

  • System Suitability: Prepare a solution containing the main compound and a known related impurity to verify resolution.

4. Procedure:

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 20 column volumes or until a stable baseline is achieved.[5]

  • Inject a blank (diluent) to ensure the system is clean.

  • Perform replicate injections of the standard solution to check system suitability parameters (e.g., tailing factor, theoretical plates, reproducibility).

  • Inject the sample solution.

  • Identify and integrate all peaks. Calculate the percentage of impurities using the area percent method (assuming a relative response factor of 1.0 for unknown impurities initially).

References

  • BenchChem. (2025). common HPLC problems and solutions for organic acid analysis. BenchChem.
  • C.K. Robbins. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • University of Calgary. IR: carboxylic acids.
  • SciELO Brazil. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • FB Pharmtech. (2024). The Critical Role of Impurity Control in API & Drug Product Manufacturing.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Chemistry LibreTexts. (2022).
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  • BenchChem. (2025).
  • Contract Pharma. (2024). Impurities in APIs and Their Effects on Products.
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  • ACE HPLC Columns. HPLC Troubleshooting Guide.
  • Quora. (2023). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids?.
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  • Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling.
  • BenchChem. (2025).
  • ResearchGate. (2002). GC/MS chromatogram of keto acid methyl ester standard (A) and the....
  • Chemistry LibreTexts. (2024).
  • Organometallics. (2012).
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Validation & Comparative

A Comparative Spectroscopic Guide to 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth characterization of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with structurally related alternatives, supported by experimental and predicted spectral data to elucidate the key structural features of these molecules.

Introduction

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a keto-acid that holds potential as a building block in the synthesis of various organic molecules, including pharmaceutical intermediates. A precise and unambiguous characterization of its chemical structure is paramount for its application in complex synthetic pathways. Spectroscopic techniques such as NMR and IR are indispensable tools for this purpose, providing detailed information about the molecule's functional groups and the connectivity of its atoms. This guide will delve into the spectral features of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid and compare them with two analogs: 4-phenyl-4-oxobutanoic acid and 4-(4-methylphenyl)-4-oxobutanoic acid. This comparative approach will highlight how subtle changes in the substitution pattern of the aromatic ring influence the spectral properties of the molecule.

Molecular Structures for Comparison

To understand the spectral differences, it is essential to visualize the structures of the compounds under investigation.

G cluster_0 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid cluster_1 4-phenyl-4-oxobutanoic acid cluster_2 4-(4-methylphenyl)-4-oxobutanoic acid a a_img b b_img c c_img

Figure 1: Chemical structures of the target compound and its analogs.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a sharp C=O stretching band.[1][2][3][4] Aromatic ketones also exhibit a characteristic C=O stretching vibration.[5][6]

Functional Group 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid 4-phenyl-4-oxobutanoic acid 4-(4-methylphenyl)-4-oxobutanoic acid
Carboxylic Acid O-H Stretch ~3000 cm⁻¹ (very broad)~3000 cm⁻¹ (very broad)~3000 cm⁻¹ (very broad)
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Aliphatic C-H Stretch ~2950-2850 cm⁻¹~2950-2850 cm⁻¹~2950-2850 cm⁻¹
Ketone C=O Stretch ~1685 cm⁻¹~1680 cm⁻¹~1682 cm⁻¹
Carboxylic Acid C=O Stretch ~1710 cm⁻¹~1710 cm⁻¹~1710 cm⁻¹
C-O Stretch ~1300-1200 cm⁻¹~1300-1200 cm⁻¹~1300-1200 cm⁻¹

Table 1: Key IR Absorption Frequencies (cm⁻¹)

The IR spectra of all three compounds are dominated by the characteristic broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching vibrations.[3] The presence of two distinct carbonyl stretching frequencies is a key feature. The lower frequency band around 1680-1685 cm⁻¹ is attributed to the ketone carbonyl group, which is conjugated with the aromatic ring. This conjugation lowers the bond order of the C=O bond, resulting in a lower stretching frequency compared to a non-conjugated ketone.[6] The higher frequency carbonyl band at approximately 1710 cm⁻¹ corresponds to the carboxylic acid carbonyl. The position of the ketone's C=O stretch is subtly influenced by the substituents on the aromatic ring. The electron-donating methyl groups in 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid and 4-(4-methylphenyl)-4-oxobutanoic acid slightly increase the electron density in the ring and on the carbonyl group, which can lead to a slight shift in the C=O stretching frequency compared to the unsubstituted 4-phenyl-4-oxobutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the unavailability of experimental NMR data for 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, predicted spectra were generated using NMR prediction software. This allows for a structural comparison with its analogs.

¹H NMR Spectroscopy

The proton NMR spectra of these compounds are characterized by signals in the aromatic, aliphatic, and carboxylic acid regions.

Proton Environment Predicted ¹H NMR Chemical Shift (ppm) for 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid 4-phenyl-4-oxobutanoic acid 4-(4-methylphenyl)-4-oxobutanoic acid
Carboxylic Acid (-COOH) ~12.0 (s, 1H)~12.0 (s, 1H)~12.0 (s, 1H)
Aromatic Protons ~7.8-7.2 (m, 3H)~8.0-7.5 (m, 5H)~7.9 (d, 2H), ~7.3 (d, 2H)
-CH₂- (adjacent to C=O ketone) ~3.2 (t, 2H)~3.3 (t, 2H)~3.2 (t, 2H)
-CH₂- (adjacent to COOH) ~2.8 (t, 2H)~2.8 (t, 2H)~2.8 (t, 2H)
Aromatic Methyl Protons ~2.4 (s, 3H), ~2.3 (s, 3H)-~2.4 (s, 3H)

Table 2: Predicted and Experimental ¹H NMR Chemical Shifts (ppm)

The downfield singlet at approximately 12.0 ppm in all three spectra is characteristic of the acidic proton of the carboxylic acid. The aromatic region of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is predicted to show a complex multiplet for the three aromatic protons. In contrast, 4-phenyl-4-oxobutanoic acid would exhibit a more complex multiplet for its five aromatic protons. 4-(4-methylphenyl)-4-oxobutanoic acid shows a more simplified aromatic pattern, typically two doublets, due to the para-substitution. The methylene protons of the butanoic acid chain appear as two triplets, with the protons adjacent to the ketone carbonyl being slightly more deshielded (further downfield) than those adjacent to the carboxylic acid group. The key distinguishing feature for the substituted compounds is the appearance of sharp singlets in the upfield region corresponding to the methyl protons on the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectra provide information on the number of non-equivalent carbons and their chemical environment.

Carbon Environment Predicted ¹³C NMR Chemical Shift (ppm) for 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid 4-phenyl-4-oxobutanoic acid 4-(4-methylphenyl)-4-oxobutanoic acid
Ketone Carbonyl (C=O) ~200~198~197
Carboxylic Acid Carbonyl (C=O) ~178~178~178
Aromatic Carbons ~138-128~137-128~144, 134, 129, 128
-CH₂- (adjacent to C=O ketone) ~34~34~34
-CH₂- (adjacent to COOH) ~28~28~28
Aromatic Methyl Carbons ~21, ~20-~22

Table 3: Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)

In the ¹³C NMR spectra, the two carbonyl carbons are the most downfield signals, with the ketone carbonyl appearing at a higher chemical shift (around 200 ppm) than the carboxylic acid carbonyl (around 178 ppm). The aromatic region will show a number of signals corresponding to the different carbon environments in the phenyl ring. For 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, six distinct aromatic carbon signals are expected. The aliphatic methylene carbons appear in the upfield region, and the methyl carbons of the dimethylphenyl and tolyl groups will be observed at the most upfield positions.

Experimental Protocols

Infrared (IR) Spectroscopy

A robust IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Grind a small amount of the solid sample with KBr powder. p2 Press the mixture into a thin, transparent pellet. p1->p2 a1 Place the KBr pellet in the sample holder of the FTIR spectrometer. a3 Acquire the sample spectrum. a1->a3 a2 Acquire a background spectrum of the empty sample compartment. a2->a1 d1 Perform a background subtraction. d2 Identify and label the characteristic absorption bands. d1->d2

Figure 2: Workflow for acquiring an FTIR spectrum.

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty sample compartment is acquired to account for atmospheric and instrumental contributions. Subsequently, the sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The acquired sample spectrum is processed by subtracting the background spectrum. The resulting spectrum is then analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). p2 Add a small amount of a reference standard (e.g., TMS). p1->p2 p3 Transfer the solution to an NMR tube. p2->p3 a1 Place the NMR tube in the spectrometer's probe. a2 Tune and shim the spectrometer to optimize the magnetic field homogeneity. a1->a2 a3 Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. a2->a3 d1 Fourier transform the raw data. d2 Phase and baseline correct the spectra. d1->d2 d3 Integrate the signals in the ¹H spectrum and reference the chemical shifts. d2->d3

Figure 3: Workflow for acquiring NMR spectra.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is optimized through a process called shimming to ensure high resolution. Standard pulse sequences are then used to acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: The raw data (Free Induction Decay) is converted into a spectrum through a Fourier transform. The spectrum is then phased and baseline corrected. For ¹H NMR, the signals are integrated to determine the relative number of protons. Chemical shifts are referenced to the TMS signal at 0 ppm.

Conclusion

The spectroscopic characterization of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid by IR and NMR provides a detailed and unambiguous confirmation of its molecular structure. The comparative analysis with 4-phenyl-4-oxobutanoic acid and 4-(4-methylphenyl)-4-oxobutanoic acid effectively demonstrates how the substitution pattern on the aromatic ring influences the key spectral features. This guide serves as a valuable resource for researchers, providing the necessary data and protocols for the confident identification and characterization of this compound and its related analogs.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
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  • MDPI. (2020). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

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Navigating the Therapeutic Potential of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. The scaffold of 4-aryl-4-oxobutanoic acid has emerged as a promising framework, giving rise to derivatives with a spectrum of biological activities. This guide provides a comparative analysis of the biological activities of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid and its derivatives, contextualized within the broader class of 4-aryl-4-oxobutanoic acids and benchmarked against established therapeutic alternatives. While specific experimental data on the 2,5-dimethylphenyl substituted variant remains limited in publicly accessible literature, this guide synthesizes the known biological potential of the parent class and offers a framework for future investigation.

Unveiling the Therapeutic Promise: Antimicrobial, Anti-inflammatory, and Anticancer Activities

Derivatives of 4-aryl-4-oxobutanoic acid have demonstrated potential across several key therapeutic areas. The nature and position of substituents on the aromatic ring play a crucial role in modulating the biological activity of these compounds.

Anti-inflammatory Effects: Inflammation is a key pathological feature of numerous chronic diseases. Butanoic acid derivatives, in general, have been explored for their anti-inflammatory properties. A primary mechanism of action for some of these compounds is the inhibition of histone deacetylases (HDACs), which can modulate the expression of inflammatory genes.

Anticancer Activity: The development of novel anticancer therapeutics remains a cornerstone of biomedical research. Butanoic acid and its derivatives have been shown to possess anticancer properties, including the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. These effects are often linked to their role as HDAC inhibitors.

Comparative Analysis: Benchmarking Against Established Agents

To provide a clear perspective on the potential of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid derivatives, a comparison with standard therapeutic agents is essential. The following tables present quantitative data for established drugs in antimicrobial, anti-inflammatory, and anticancer applications. It is important to note that the data for the alternatives are derived from specific experimental conditions and cell lines, and direct comparison without head-to-head studies should be approached with caution.

Table 1: Comparative Antimicrobial Activity

CompoundOrganismMIC (µg/mL)Reference
4-(2,5-Dimethylphenyl)-4-oxobutanoic acid derivative -Data not available-
AmpicillinE. coli ATCC 259224[1]
AmpicillinPenicillin-susceptible E. faecalis0.5 - 2[2]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[3][4]

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayIC50 (µg/mL)Reference
4-(2,5-Dimethylphenyl)-4-oxobutanoic acid derivative -Data not available-
IbuprofenInhibition of egg albumin denaturation69.34[5]
IbuprofenInhibition of human albumin denaturation81.50[5]
IbuprofenReactive Oxygen Species (ROS) Inhibition11.2[6]

IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 3: Comparative Anticancer Activity

CompoundCell LineIC50 (µM)Reference
4-(2,5-Dimethylphenyl)-4-oxobutanoic acid derivative -Data not available-
DoxorubicinMCF-7 (Breast Cancer)2.50[7]
DoxorubicinHeLa (Cervical Cancer)2.92[7]
DoxorubicinHepG2 (Liver Cancer)12.18[7]
DoxorubicinAMJ13 (Breast Cancer)223.6 µg/mL[8]
DoxorubicinA549 (Lung Cancer)> 20[7]

IC50 values for doxorubicin can vary significantly depending on the cell line and exposure time.[9][10][11]

Experimental Methodologies: A Blueprint for Investigation

To facilitate further research into the biological activities of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid derivatives, detailed experimental protocols for key assays are provided below.

Synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid

The parent compound can be synthesized via a Friedel-Crafts acylation reaction.

Protocol:

  • Reactant Preparation: Suspend anhydrous aluminum chloride in an anhydrous solvent such as dichloromethane.

  • Acylating Agent Addition: Slowly add succinic anhydride to the cooled suspension.

  • Aromatic Substrate Addition: Add 1,4-dimethylbenzene (p-xylene) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature with stirring.

  • Workup: Quench the reaction with ice and hydrochloric acid.

  • Purification: Extract the product with an organic solvent and purify using techniques such as recrystallization or column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Succinic_Anhydride Succinic Anhydride Friedel_Crafts Friedel-Crafts Acylation in Dichloromethane Succinic_Anhydride->Friedel_Crafts p_Xylene 1,4-Dimethylbenzene (p-Xylene) p_Xylene->Friedel_Crafts AlCl3 Aluminum Chloride (Lewis Acid) AlCl3->Friedel_Crafts Quenching Quenching (Ice/HCl) Friedel_Crafts->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Purification (Recrystallization) Extraction->Purification Product 4-(2,5-Dimethylphenyl)- 4-oxobutanoic acid Purification->Product

Caption: Workflow for the synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test organism.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound and a solution of bovine serum albumin or egg albumin.

  • Incubation: Incubate the mixture at a temperature that induces denaturation.

  • Measurement: Measure the turbidity of the solution spectrophotometrically.

  • Calculation: Calculate the percentage inhibition of denaturation compared to a control without the test compound.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Potential Mechanisms of Action: A Look into Cellular Pathways

The biological activities of butanoic acid derivatives are often attributed to their interaction with key cellular pathways.

Signaling_Pathways cluster_inflammation Inflammatory Pathway cluster_cancer Cancer Cell Proliferation Pathway NFkB NF-κB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines COX2 COX-2 NFkB->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins HDAC Histone Deacetylases (HDACs) Histone_Acetylation Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Tumor Suppressor Gene Expression Histone_Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Butanoic_Acid_Derivative 4-Aryl-4-oxobutanoic Acid Derivative Butanoic_Acid_Derivative->NFkB Inhibition Butanoic_Acid_Derivative->HDAC Inhibition

Sources

Structure-activity relationship of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid Analogs as Potential COX Inhibitors

Introduction: Identifying a Novel Scaffold

In the landscape of drug discovery, the identification of novel molecular scaffolds is a critical starting point for developing new therapeutic agents. The compound 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid presents an intriguing, yet underexplored, chemical architecture. Its γ-keto-substituted carboxylic acid structure bears a resemblance to several classes of biologically active molecules, most notably the Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This guide explores the potential of this scaffold, establishing a framework for its systematic investigation.

The central hypothesis of this guide is that the 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid scaffold can be rationally modified to develop potent and selective inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. To build a robust Structure-Activity Relationship (SAR) profile, we will draw comparisons with established COX inhibitors, particularly those sharing key structural motifs. This approach allows us to leverage decades of research in the NSAID field to predict how structural modifications to our lead compound might influence its biological activity.

Comparative Analysis: Structural Analogy to Known COX Inhibitors

The therapeutic effect of many NSAIDs, such as ibuprofen and loxoprofen, arises from their ability to block the hydrophobic channel of COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins. The efficacy of these drugs is dictated by specific structural features that facilitate this interaction.

Let's compare our lead scaffold with Loxoprofen, a potent and widely used NSAID.

FeatureLoxoprofen4-(2,5-Dimethylphenyl)-4-oxobutanoic acidAnalysis of Potential Interaction
Acidic Moiety Propanoic AcidButanoic AcidThe carboxylic acid is crucial for interacting with the polar Arg120 residue at the entrance of the COX active site. The slightly longer butanoic acid chain may alter the positioning and orientation of the scaffold within the binding pocket.
Aromatic Group Phenyl group (attached to a cyclohexyl ring in its active metabolite)2,5-Dimethylphenyl groupThis lipophilic group is essential for occupying the hydrophobic channel of the COX enzyme. The dimethyl substitution pattern offers a distinct steric and electronic profile compared to other NSAIDs, potentially influencing selectivity between COX-1 and COX-2 isoforms.
Linker -CH(CH₃)--C(=O)CH₂CH₂-The γ-keto group in our lead scaffold introduces a polar, rigid element. This carbonyl could form additional hydrogen bonds within the active site, potentially increasing binding affinity. Its influence on the overall conformation will be a key determinant of activity.

This comparative analysis suggests that 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid possesses the fundamental pharmacophoric features required for COX inhibition. The key differentiators—the γ-keto group and the specific dimethylphenyl substitution—provide a clear rationale for synthesizing and evaluating a library of analogs to probe the SAR.

Proposed Structure-Activity Relationship (SAR) Exploration

Based on the established SAR of related arylalkanoic acid NSAIDs, we can propose a systematic plan to investigate the SAR of the 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid scaffold. The following diagram outlines the key regions for modification.

Caption: Key regions for chemical modification on the lead scaffold.

Region A: Aromatic Ring Modifications

The substitution pattern on the phenyl ring is a critical determinant of both potency and COX-1/COX-2 selectivity.

  • Rationale: The COX-2 active site is slightly larger and has a side pocket that is absent in COX-1. Introducing bulkier or specifically shaped substituents on the aromatic ring can favor binding to COX-2, potentially reducing the gastrointestinal side effects associated with COX-1 inhibition.

  • Proposed Analogs:

    • Positional Isomers: Synthesize the 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethylphenyl analogs to understand the optimal placement of hydrophobic groups.

    • Substitution with Electron-Withdrawing/Donating Groups: Replace the methyl groups with methoxy (-OCH₃), chloro (-Cl), or trifluoromethyl (-CF₃) groups to probe electronic effects on binding. For example, a para-sulfonamide group is a classic feature of selective COX-2 inhibitors (celecoxib, etc.).

    • Alternative Aromatic Systems: Replace the phenyl ring with other aromatic systems like naphthyl or heteroaromatic rings (e.g., thiophene, pyridine) to explore different hydrophobic interactions.

Region B: Keto-Butanoic Acid Chain Modifications

The linker region's length, rigidity, and stereochemistry are pivotal.

  • Rationale: The distance and geometric relationship between the aromatic ring and the carboxylic acid must be optimal for fitting into the active site channel.

  • Proposed Analogs:

    • Alpha-Substitution: Introduce a methyl group at the α-position (C2) of the butanoic acid chain. In many NSAIDs (e.g., ibuprofen), this α-methyl group is known to increase potency. Furthermore, this creates a chiral center, allowing for the separation and evaluation of (S)- and (R)-enantiomers, where typically the (S)-enantiomer is more active.

    • Chain Homologation: Synthesize analogs with shorter (propanoic) or longer (pentanoic) acid chains to determine the optimal length for spanning the active site.

    • Keto Group Modification: Reduce the ketone to a hydroxyl group to assess the importance of the carbonyl's hydrogen bonding capability. Convert it to an oxime or other derivatives to explore steric and electronic changes.

Region C: Carboxylic Acid Terminus Modifications

The acidic head is the primary anchor.

  • Rationale: While the carboxylate is a highly effective anchor, it can be replaced with other acidic bioisosteres to modulate acidity, cell permeability, and metabolic stability.

  • Proposed Analogs:

    • Ester Prodrugs: Synthesize methyl or ethyl esters. These prodrugs would be more lipophilic, potentially improving absorption, and would be hydrolyzed in vivo to the active carboxylic acid.

    • Bioisosteres: Replace the carboxylic acid with a tetrazole or a hydroxamic acid group. These moieties can also engage in the key ionic interaction with Arg120 but have different physicochemical properties.

Experimental Protocols & Validation

To validate the SAR hypotheses, a systematic workflow involving chemical synthesis followed by biological evaluation is required.

General Synthesis Workflow

The primary method for synthesizing the 4-aryl-4-oxobutanoic acid scaffold is the Friedel-Crafts acylation.

Synthesis_Workflow start Substituted Benzene (e.g., 1,4-Dimethylbenzene) fc_reaction Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl₃) start->fc_reaction reagent1 Succinic Anhydride reagent1->fc_reaction workup Aqueous Workup & Purification fc_reaction->workup product Final Product: 4-Aryl-4-oxobutanoic Acid Analog workup->product

Caption: General workflow for the synthesis of target analogs.

Step-by-Step Protocol:

  • Reaction Setup: To a cooled (0 °C) and stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride, 1.2 equivalents) in an inert solvent (e.g., dichloromethane), add the substituted benzene derivative (1.0 equivalent).

  • Acylation: Add succinic anhydride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield the desired 4-aryl-4-oxobutanoic acid analog.

Biological Evaluation: COX Inhibition Assay

The primary biological evaluation should be a well-established in vitro assay to determine the inhibitory concentration (IC₅₀) against COX-1 and COX-2.

Step-by-Step Protocol (COX Fluorescent Inhibitor Screening Assay):

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).

  • Compound Preparation: Prepare a stock solution of the test analog in DMSO. Create a series of dilutions to be tested.

  • Reaction Mixture: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations. Include wells for a non-inhibited control (DMSO vehicle) and a known inhibitor control (e.g., celecoxib).

  • Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) and a fluorescent probe (e.g., ADHP), which reacts with the PGG₂ product.

  • Detection: Measure the increase in fluorescence over time using a plate reader (Excitation/Emission ~535/590 nm).

  • Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value. The selectivity index can be calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Conclusion and Future Directions

The 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid scaffold represents a promising starting point for the development of novel anti-inflammatory agents. By leveraging established SAR principles from known COX inhibitors, this guide provides a rational framework for designing and evaluating a focused library of analogs. The key areas for exploration—the aromatic substitution, the alpha-position of the acid chain, and the nature of the acidic terminus—are well-defined.

Systematic execution of the proposed synthesis and screening protocols will generate the quantitative data needed to build a definitive SAR model for this compound class. This will elucidate the specific structural requirements for potent and, ideally, selective COX-2 inhibition, paving the way for a new generation of NSAIDs with potentially improved efficacy and safety profiles.

References

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European Journal of Medicinal Chemistry. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology. [Link]

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature. [Link]

  • Neupert, W., Brugger, R., & Brune, K. (1979). The effects of the R- and S-enantiomers of ibuprofen on platelet aggregation and prostaglandin production. European Journal of Pharmacology. [Link]

The Strategic Utility of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the selection of foundational chemical scaffolds is a critical determinant of a program's success. The 4-aryl-4-oxobutanoic acid motif is a well-established and versatile building block, offering a synthetically tractable handle for the construction of a diverse array of heterocyclic systems and other complex molecular architectures. This guide provides an in-depth technical comparison of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid with other relevant analogs, offering researchers, scientists, and drug development professionals a comprehensive understanding of its efficacy as a strategic building block.

Introduction: The Value Proposition of 4-Aryl-4-oxobutanoic Acids

The 4-aryl-4-oxobutanoic acid scaffold is characterized by a keto-acid functionality, which imparts a rich and versatile reactivity profile. The aryl group can be readily modified to tune the steric and electronic properties of the molecule, while the ketone and carboxylic acid moieties serve as key anchor points for a variety of chemical transformations. This dual functionality allows for the construction of diverse molecular libraries, a cornerstone of modern medicinal chemistry.

The subject of this guide, 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, introduces two methyl groups on the phenyl ring. This seemingly subtle modification can have profound implications for the molecule's physicochemical properties and its utility in drug design, influencing factors such as metabolic stability, lipophilicity, and binding interactions with biological targets.

Synthesis and Reactivity: A Comparative Overview

The most common and efficient method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride.[1] This reaction is generally high-yielding and can be performed on a large scale.

General Synthesis Workflow

G A Aromatic Substrate (e.g., p-Xylene) D Friedel-Crafts Acylation A->D B Succinic Anhydride B->D C Lewis Acid Catalyst (e.g., AlCl3) C->D Catalyst E 4-Aryl-4-oxobutanoic Acid D->E Product

Caption: General workflow for the synthesis of 4-aryl-4-oxobutanoic acids.

Experimental Protocol: Synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid

Materials:

  • p-Xylene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add succinic anhydride (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the acylium ion precursor.

  • Add p-xylene (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Reactivity and Comparative Landscape

The reactivity of the 4-aryl-4-oxobutanoic acid scaffold is primarily dictated by the ketone and carboxylic acid functionalities. The aryl substituent can influence the reactivity of the ketone through electronic effects (electron-donating groups activate the ring towards further substitution, while electron-withdrawing groups deactivate it) and steric hindrance.

Building BlockAryl Substituent EffectsPotential Advantages in Drug Discovery
4-(2,5-Dimethylphenyl)-4-oxobutanoic acid The two methyl groups are electron-donating, which can increase the electron density of the aromatic ring. The ortho-methyl group can provide steric hindrance, potentially influencing reaction selectivity and metabolic stability.Increased lipophilicity, potential for enhanced binding through hydrophobic interactions, and possible metabolic blocking at the substituted positions.
4-Phenyl-4-oxobutanoic acid Unsubstituted phenyl ring serves as a baseline for comparison.A simple and readily available starting material for initial exploration of a chemical series.
4-(4-Chlorophenyl)-4-oxobutanoic acid [2][3]The chloro group is electron-withdrawing and can influence the reactivity of the ketone. It also increases lipophilicity.The chlorine atom can act as a bioisostere for a methyl group and can participate in halogen bonding, a valuable interaction in drug-receptor binding.
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid The two chloro groups are strongly electron-withdrawing.Enhanced potential for halogen bonding and increased metabolic stability due to the presence of two halogen atoms.

Application in Heterocyclic Synthesis: A Gateway to Bioactive Scaffolds

A significant advantage of 4-aryl-4-oxobutanoic acids is their utility in the synthesis of a wide range of heterocyclic compounds with demonstrated biological activity. The dicarbonyl nature of these building blocks makes them ideal precursors for condensation reactions with binucleophiles.

Synthesis of Pyridazinones

Pyridazinones are a class of heterocyclic compounds known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[4] 4-Aryl-4-oxobutanoic acids can be readily converted to the corresponding 6-aryl-4,5-dihydropyridazin-3(2H)-ones through condensation with hydrazine.

G A 4-Aryl-4-oxobutanoic Acid C Condensation/ Cyclization A->C B Hydrazine Hydrate B->C D 6-Aryl-4,5-dihydropyridazin-3(2H)-one C->D

Caption: Synthetic pathway to pyridazinone derivatives.

Synthesis of Bicyclic Pyrroloimidazolones and Pyrrolopyrimidinones

Recent studies have demonstrated the synthesis of bicyclic pyrroloimidazolones and pyrrolopyrimidinones by reacting 4-aryl-4-oxobutanoic acids with aliphatic diamines such as 1,2-diaminoethane or 1,3-diaminopropane.[5] These reactions proceed through the formation of an intermediate amide followed by intramolecular cyclization. These bicyclic systems are of interest due to their potential as anti-inflammatory, anticonvulsant, and plant growth-regulating agents.[5]

Biological Activity of Derivatives: A Comparative Perspective

While direct comparative biological data for identically substituted derivatives of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid and its analogs are not extensively available in the public domain, analysis of the existing literature provides valuable insights into the potential therapeutic applications of this class of compounds.

Parent Building BlockDerivative ClassReported Biological ActivityReference
4-Phenyl-4-oxobutanoic acid Kynurenine 3-hydroxylase inhibitorsPotential neuroprotective agents for treating neurodegenerative diseases.[6]
S1P1 receptor agonistsPotential for treating autoimmune diseases.[7]
4-(4-Chlorophenyl)-4-oxobutanoic acid Piperidine derivativesAnalgesic and hypotensive activity.[8]
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid Heterocyclic compoundsExpected biological activity based on the parent scaffold.[9]
Phenylpropanoic acid derivatives GeneralCytotoxic bioactivity against human solid tumor cell lines.[10][11]

The introduction of the 2,5-dimethylphenyl moiety is anticipated to enhance the lipophilicity of the resulting derivatives, which can have a significant impact on their pharmacokinetic and pharmacodynamic properties. Increased lipophilicity can lead to improved membrane permeability and potentially stronger binding to hydrophobic pockets in target proteins. Furthermore, the methyl groups can act as metabolic blockers, preventing enzymatic degradation at those positions and potentially prolonging the in vivo half-life of the drug candidate.

Conclusion and Future Outlook

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid represents a valuable and strategically important building block for drug discovery. Its straightforward synthesis via Friedel-Crafts acylation and the versatile reactivity of its keto-acid functionality provide a robust platform for the generation of diverse chemical libraries.

Key advantages of utilizing the 2,5-dimethylphenyl scaffold include:

  • Tunable Lipophilicity: The two methyl groups increase the lipophilicity of the molecule, which can be advantageous for targeting proteins with hydrophobic binding sites and for improving oral bioavailability.

  • Metabolic Stability: The methyl groups can sterically hinder or block sites of metabolism on the aromatic ring, potentially leading to improved pharmacokinetic profiles.

  • Versatile Synthetic Handle: The core scaffold is amenable to a wide range of chemical transformations, enabling the synthesis of complex heterocyclic systems with diverse biological activities.

While direct, side-by-side comparative data with other 4-aryl-4-oxobutanoic acids is currently limited, the available literature on related compounds strongly suggests that the unique steric and electronic properties of the 2,5-dimethylphenyl moiety offer significant potential for the development of novel therapeutics. Further research focusing on the synthesis and biological evaluation of a wider range of derivatives of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is warranted to fully exploit its potential in medicinal chemistry.

References

  • 4-(2,5-dimethylphenyl)-4-oxobutanoic acid - ChemBK. (2024). Retrieved from [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid - MDPI. (2017). Retrieved from [Link]

  • 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase - PubMed. (1998). Retrieved from [Link]

  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed. (2011). Retrieved from [Link]

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - MDPI. (n.d.). Retrieved from [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]

  • Redox properties of alkyl-substituted 4-aryl-2,4-dioxobutanoic acids. (2017). Retrieved from [Link]

  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines - Arabian Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed. (2005). Retrieved from [Link]

  • (PDF) Friedel-Crafts Acylation - ResearchGate. (2019). Retrieved from [Link]

  • (PDF) Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives - ResearchGate. (2009). Retrieved from [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022). Retrieved from [Link]

  • "Synthesis and tyrosinase inhibitory activities of 4-oxobutanoate deriv" by Nicholas Brotzman, Yiming Xu et al. - DigitalCommons@URI. (2019). Retrieved from [Link]

  • 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. (2002). Retrieved from [Link]

  • Compound 3-[(4-chlorophenyl)methyl]-4-(4-ethoxyanilino)-4-oxobutanoic acid -... (n.d.). Retrieved from [Link]

  • 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem. (n.d.). Retrieved from [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Mechanochemical Friedel–Crafts acylations - PMC - NIH. (2019). Retrieved from [Link]

  • 4-(4-Chlorophenyl)-4-oxobutanoic Acid | CAS 3984-34-7 - Veeprho. (n.d.). Retrieved from [Link]

  • 4-(4-CHLOROPHENYL)-4-OXOBUTANOIC ACID | CAS 3984-34-7 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

  • Cytotoxic bioactivity of some phenylpropanoic acid derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Friedel-Crafts Alkylation - Beyond Benign. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Pyridazine Derivatives. Part 21. Synthesis and Structural Study of Novel 4-Aryl-2,5-dioxo-8-phenylpyrido[2,3-d]pyridazines. - ResearchGate. (2010). Retrieved from [Link]

  • Structural diversity and biological activity of natural p-terphenyls - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes - MDPI. (2018). Retrieved from [Link]

  • ChemInform Abstract: 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes - ResearchGate. (2010). Retrieved from [Link]

  • (PDF) Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives - ResearchGate. (2007). Retrieved from [Link]

  • Synthesis of New Pyridazinones Substituted by 4‐Arylpiperazin‐1‐yl‐carbonylalkyl Moieties and their Analgesic Properties in Mice | Request PDF - ResearchGate. (2007). Retrieved from [Link]

  • An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][7][12][13]triazin-6(2H)-ones and Their Antibacterial Activity - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC - PubMed Central. (n.d.). Retrieved from [Link]

Sources

A-Comparative-Guide-for-Synthetic-Chemists:-4-(2,5-Dimethylphenyl)-4-oxobutanoic-acid-vs.-4-phenyl-4-oxobutanoic-acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the selection of starting materials is a critical decision that dictates reaction pathways, efficiency, and the properties of the final products. This guide provides an in-depth comparison of two structurally related keto-acids: 4-(2,5-dimethylphenyl)-4-oxobutanoic acid and its unsubstituted counterpart, 4-phenyl-4-oxobutanoic acid. We will explore their synthesis, reactivity, and applications, supported by experimental data and mechanistic insights to inform researchers in making strategic decisions for their synthetic targets.

Introduction: Structural and Physicochemical Properties

At a glance, the two molecules differ only by the presence of two methyl groups on the phenyl ring. However, this seemingly minor structural change has significant implications for their physical and chemical behavior.

  • 4-phenyl-4-oxobutanoic acid , also known as 3-benzoylpropionic acid, is a foundational building block in organic synthesis.

  • 4-(2,5-dimethylphenyl)-4-oxobutanoic acid is a substituted derivative, offering altered reactivity and solubility profiles due to the electronic and steric effects of the methyl groups.

A summary of their key physicochemical properties is presented below:

Property4-(2,5-Dimethylphenyl)-4-oxobutanoic acid4-phenyl-4-oxobutanoic acid
Molecular Formula C₁₂H₁₄O₃[1]C₁₀H₁₀O₃
Molecular Weight 206.24 g/mol [1]178.18 g/mol
Appearance Colorless crystalline solid[2][3]White powder
Melting Point ~100-104 °C[2][3]~116-118 °C
Solubility Soluble in chloroform, DMF; insoluble in water.[2][3]Insoluble in water.

Synthesis via Friedel-Crafts Acylation: A Mechanistic Perspective

Both compounds are typically synthesized via a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation on aromatic rings.[4][5] The common protocol involves the reaction of an aromatic substrate (benzene or p-xylene) with succinic anhydride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[5][6]

The mechanism involves the formation of a highly reactive acylium ion from succinic anhydride and AlCl₃, which then acts as the electrophile in an electrophilic aromatic substitution (EAS) reaction.[5][7]

Comparative Insights into the Synthesis:

Electronic Effects: The two methyl groups on the p-xylene ring are electron-donating groups (+I effect).[8] This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic attack compared to unsubstituted benzene.[9][10] Consequently, the Friedel-Crafts acylation of p-xylene is generally faster and can often proceed under milder conditions than the acylation of benzene.[8]

Directing Effects and Steric Hindrance: The methyl groups are ortho, para-directing.[11] In the case of p-xylene (1,4-dimethylbenzene), the incoming acyl group is directed to the positions ortho to the methyl groups (positions 2, 3, 5, and 6). However, the substitution occurs at the 2-position of p-xylene to produce 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. Steric hindrance from the existing methyl groups can influence the regioselectivity, though in this case, all available positions are sterically similar.[12][13]

Below is a workflow diagram illustrating the synthesis of these compounds.

G cluster_0 Synthesis of 4-phenyl-4-oxobutanoic acid cluster_1 Synthesis of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid Benzene Benzene Reaction1 Friedel-Crafts Acylation Benzene->Reaction1 Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Reaction1 AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction1 Catalyst Workup1 Aqueous Workup (HCl/H₂O) Reaction1->Workup1 Product1 4-phenyl-4-oxobutanoic acid Workup1->Product1 pXylene p-Xylene Reaction2 Friedel-Crafts Acylation pXylene->Reaction2 Succinic_Anhydride2 Succinic Anhydride Succinic_Anhydride2->Reaction2 AlCl3_2 AlCl₃ (Lewis Acid) AlCl3_2->Reaction2 Catalyst Workup2 Aqueous Workup (HCl/H₂O) Reaction2->Workup2 Product2 4-(2,5-dimethylphenyl)-4-oxobutanoic acid Workup2->Product2

Caption: Comparative workflow for the synthesis of the two keto-acids.

Experimental Protocols

Protocol 1: Synthesis of 4-phenyl-4-oxobutanoic acid
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride (2.2 eq.) and a dry solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Reagent Addition: A solution of succinic anhydride (1.0 eq.) in the chosen solvent is added dropwise to the stirred suspension of AlCl₃. Following this, benzene (1.0 eq.) is added dropwise at a rate that maintains a gentle reflux.

  • Reaction: The reaction mixture is heated at reflux for approximately 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The mixture is cooled to room temperature and then poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

  • Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed with a saturated sodium bicarbonate solution to extract the acidic product as its sodium salt. The aqueous layer is separated and acidified with concentrated HCl to precipitate the product. The solid is collected by vacuum filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., water or ethanol/water).

Protocol 2: Synthesis of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid

The procedure is analogous to that of the unsubstituted phenyl derivative, with p-xylene replacing benzene as the aromatic substrate. Due to the higher reactivity of p-xylene, the reaction may require shorter reaction times or lower temperatures for optimal yield and to minimize potential side reactions.

Comparative Reactivity in Subsequent Transformations

The primary utility of these keto-acids lies in their dual functionality: a ketone and a carboxylic acid. This allows for a variety of subsequent transformations.

Reduction of the Ketone: The Clemmensen Reduction

A common follow-up reaction is the reduction of the ketone to a methylene group, which is a key step in the synthesis of various polycyclic aromatic compounds and substituted butyric acids. The Clemmensen reduction (using zinc amalgam and concentrated HCl) is particularly effective for aryl-alkyl ketones.[14][15][16]

G cluster_0 Clemmensen Reduction of 4-phenyl-4-oxobutanoic acid cluster_1 Clemmensen Reduction of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid Start1 4-phenyl-4-oxobutanoic acid Product1 4-phenylbutanoic acid Start1->Product1 Reduction Reagents1 Zn(Hg), conc. HCl Reagents1->Product1 Start2 4-(2,5-dimethylphenyl)-4-oxobutanoic acid Product2 4-(2,5-dimethylphenyl)butanoic acid Start2->Product2 Reduction Reagents2 Zn(Hg), conc. HCl Reagents2->Product2

Caption: Clemmensen reduction of the keto-acids to their corresponding butanoic acids.

The carboxylic acid group is stable under the strongly acidic conditions of the Clemmensen reduction.[17][18] The reaction proceeds effectively for both substrates, converting the aryl ketones into the corresponding alkyl-substituted aromatic compounds.[19]

Impact of Methyl Groups on Further Reactions:
  • Steric Effects: The methyl groups in the 2- and 5-positions can sterically hinder reactions involving the ketone or adjacent positions on the aromatic ring. This can be either a disadvantage, by slowing down desired reactions, or an advantage, by providing selectivity in subsequent substitutions on the aromatic ring.

  • Electronic Effects: The electron-donating nature of the methyl groups can influence the reactivity of the carboxylic acid group, although this effect is generally less pronounced than their impact on the aromatic ring's reactivity.

Applications in Drug Development and Fine Chemicals

Both 4-phenyl-4-oxobutanoic acid and its dimethylated analog serve as crucial intermediates in the synthesis of a wide range of more complex molecules.

  • 4-phenyl-4-oxobutanoic acid and its derivatives are precursors to various pharmaceuticals, including fenbufen (a non-steroidal anti-inflammatory drug), and are used in the Haworth synthesis of polycyclic aromatic hydrocarbons.[20]

  • 4-(2,5-dimethylphenyl)-4-oxobutanoic acid is utilized as an intermediate in the synthesis of specialized fine chemicals and can be found in research related to novel drug candidates where the dimethylphenyl moiety is a key pharmacophore.[2][3] The methyl groups can enhance lipophilicity, which may improve pharmacokinetic properties such as membrane permeability and metabolic stability.

Conclusion

The choice between 4-(2,5-dimethylphenyl)-4-oxobutanoic acid and 4-phenyl-4-oxobutanoic acid in a synthetic strategy is a nuanced decision that depends on the desired properties of the final product and the intended reaction pathway.

  • Choose 4-phenyl-4-oxobutanoic acid for:

    • Simpler, foundational syntheses where the unsubstituted phenyl ring is required.

    • When avoiding the increased reactivity and potential for side reactions associated with an activated aromatic ring is desirable.

  • Choose 4-(2,5-dimethylphenyl)-4-oxobutanoic acid when:

    • The synthesis requires a more electron-rich aromatic ring for subsequent electrophilic substitutions.

    • The final product benefits from the increased lipophilicity and steric bulk imparted by the dimethylphenyl group, which is often a consideration in medicinal chemistry.

    • The directing effects of the methyl groups can be leveraged to achieve specific regioselectivity in further functionalization of the aromatic ring.

By understanding the fundamental differences in reactivity and properties driven by the methyl substituents, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • ChemBK. (2024, April 9). 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • ChemBK. (n.d.). 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3?. Retrieved from [Link]

  • Australian Journal of Chemistry. (1980). Electronic effects of halogen-substituted methyl groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Characteristics of Specific Substitution Reactions of Benzenes. Retrieved from [Link]

  • ScienceMadness. (2008, December 6). Acylation of benzene with anhydrides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 11). Mechanism for acylation of benzene with succinic anhydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • SlideShare. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-(4-imidazol-1-ylphenyl)-3-methyl-4-oxobutanoic acid. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 28). Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]

  • Chem-Station. (2014, October 7). Clemmensen Reduction. Retrieved from [Link]

  • ChemTalk. (n.d.). Clemmensen Reduction. Retrieved from [Link]

  • SlidePlayer. (n.d.). Clemmensen reduction- Heterocyclic and Organic chemistry- As per PCI syllabus. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,5-Diethoxy-4-methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

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The Antimicrobial Potential of 4-Aryl-4-Oxobutanoic Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and broad-spectrum antimicrobial activity. One such promising, yet underexplored, scaffold is 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid . This molecule belongs to the broader class of 4-aryl-4-oxobutanoic acids, which have garnered interest in medicinal chemistry due to their versatile synthetic accessibility and potential for diverse biological activities. The presence of a keto-acid functionality offers multiple points for chemical modification, allowing for the generation of a wide array of derivatives such as amides, esters, and heterocyclic compounds.

While extensive research specifically detailing the antimicrobial spectrum of derivatives from 4-(2,5-dimethylphenyl)-4-oxobutanoic acid is not abundant in publicly accessible literature, valuable insights can be gleaned from the study of structurally related compounds. This guide will therefore provide a comparative analysis of the antimicrobial performance of derivatives from analogous 4-aryl-4-oxobutanoic acids and compounds incorporating the key 2,5-dimethylphenyl moiety. By examining these related structures, we can extrapolate potential structure-activity relationships (SARs) and guide future research in harnessing this chemical scaffold for antimicrobial drug discovery.

Comparative Antimicrobial Spectrum of Related 4-Oxobutanoic Acid Derivatives

The antimicrobial efficacy of derivatives from the 4-oxobutanoic acid core is significantly influenced by the nature of the substituents on the aromatic ring and modifications at the carboxylic acid group. The following data, synthesized from various studies, illustrates the antimicrobial potential of this class of compounds against a range of bacterial and fungal pathogens.

Amide Derivatives of a Chiral 4-Oxobutanoic Acid Analogue

A study on amide derivatives of chiral 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid highlights the potential of this scaffold against both fungi and bacteria. While the aryl group is replaced by a cyclohexyl group, the core 4-oxobutanoic acid amide structure provides a relevant comparison. The investigation revealed that different aniline substituents on the amide nitrogen resulted in varied and, in some cases, excellent antimicrobial activity[1].

Table 1: Antimicrobial Activity of Amide Derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid [1]

CompoundSubstituent on Amide Nitrogen% Inhibition (Fungi)Target Fungus% Inhibition (Bacteria)Target Bacterium
2 Not specified in abstract96.5%Aspergillus fumigatusNot specifiedNot specified
6 Not specified in abstract93.7%Helminthosporium sativumNot specifiedNot specified
3 Not specified in abstractNot specifiedNot specified37.6%Bacillus subtilis
4 Not specified in abstractNot specifiedNot specified33.2%Pseudomonas aeruginosa
5 Not specified in abstractNot specifiedNot specifiedSignificantKlebsiella pneumoniae

Note: The specific structures of compounds 2, 3, 4, 5, and 6 were not detailed in the abstract, but the data showcases the potential of amide derivatives.

Thiazole Derivatives Incorporating the 2,5-Dimethylphenyl Moiety

Research into N-2,5-dimethylphenylthioureido acid derivatives, which can be cyclized to form various thiazole compounds, provides valuable insight into the antimicrobial activity of the 2,5-dimethylphenyl group when incorporated into a heterocyclic system. These studies demonstrate that this moiety, when part of a larger, appropriately substituted molecule, can contribute to potent and specific antimicrobial action, particularly against Gram-positive bacteria[2][3].

A series of novel thiazole derivatives bearing the N-2,5-dimethylphenyl group were synthesized and evaluated against a panel of multidrug-resistant Gram-positive pathogens. Notably, these compounds showed limited to no activity against Gram-negative bacteria, suggesting a specific mode of action against Gram-positive organisms[2].

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Thiazole Derivatives with an N-2,5-Dimethylphenyl Group [2]

CompoundR¹ SubstituentS. aureus TCH 1516 (MRSA)E. faecium AR-0783 (VRE)
3h 3,4-diCl-C₆H₃816
3j naphthalen-2-yl22
3d 4-F-C₆H₄>64>64
3f 4-Cl-C₆H₄>64>64
3i 4-Br-C₆H₄>64>64
7 Naphthoquinone-fusedExcellent activity reportedFavorable activity reported

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecium.

The data strongly suggests that the nature of the substituent at the 4-position of the thiazole ring is critical for antimicrobial activity. The presence of a bulky, lipophilic group like a 3,4-dichlorophenyl or a naphthalen-2-yl group leads to potent activity, while smaller halogenated phenyl groups result in a complete loss of efficacy[2]. This underscores the importance of systematic modification to optimize the antimicrobial properties of a lead scaffold.

Experimental Protocols for Antimicrobial Evaluation

To ensure the scientific integrity and reproducibility of antimicrobial screening, standardized and well-validated protocols are essential. The following section details the methodologies for determining the antimicrobial spectrum of novel compounds, such as derivatives of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.

Workflow for Synthesis and Antimicrobial Screening

The overall process from compound synthesis to antimicrobial evaluation follows a logical progression to identify and characterize promising candidates.

G cluster_synthesis Chemical Synthesis cluster_screening Antimicrobial Screening Start 4-(2,5-Dimethylphenyl) -4-oxobutanoic acid Derivatization Chemical Modification (e.g., Amidation, Esterification, Heterocycle formation) Start->Derivatization Purification Purification and Characterization (NMR, MS, etc.) Derivatization->Purification MIC_Assay Broth Microdilution Assay (Determine MIC) Purification->MIC_Assay Test Compounds MBC_Assay Determination of MBC MIC_Assay->MBC_Assay Proceed with potent compounds Data_Analysis Data Analysis and SAR Studies MBC_Assay->Data_Analysis

Caption: Workflow from synthesis to antimicrobial evaluation.

Detailed Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • Sterile 96-well microtiter plates.

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Negative control (media with solvent).

  • Incubator.

  • Microplate reader (optional, for quantitative measurement).

Procedure:

  • Preparation of Test Plates: Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution of a test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Controls: Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G Start Prepare 96-well plate with 100 µL broth/well Serial_Dilution Perform 2-fold serial dilution of test compounds Start->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum Serial_Dilution->Inoculum_Prep Inoculation Inoculate wells with 100 µL of microbial suspension Inoculum_Prep->Inoculation Incubation Incubate at appropriate temperature and time Inoculation->Incubation Read_Results Visually inspect for growth and determine MIC Incubation->Read_Results End MIC Value Obtained Read_Results->End

Sources

A Comparative In Vitro Analysis of Novel 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid Derivatives as Potential Anticancer and Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of newly synthesized 4-(2,5-dimethylphenyl)-4-oxobutanoic acid derivatives. We will explore their cytotoxic effects on cancer cell lines and their potential to inhibit key inflammatory mediators. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel small molecules.

Introduction: The Therapeutic Promise of Butanoic Acid Scaffolds

Butanoic acid, a simple short-chain fatty acid, and its derivatives have garnered considerable attention in medicinal chemistry for their diverse biological activities.[1] Notably, certain derivatives have demonstrated potential as anticancer and anti-inflammatory agents.[2][3] The core scaffold of 4-oxo-4-phenylbutanoic acid, in particular, has served as a template for the development of compounds with a range of biological effects. The introduction of various aryl substituents allows for the fine-tuning of their pharmacological properties. This guide focuses on a specific subset of these compounds: 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid derivatives, and evaluates their potential in oncology and inflammation.

The rationale for investigating these derivatives lies in the established bioactivity of related structures. For instance, various 4-aryl-4-oxobutanoic acid amides have been designed as potent enzyme inhibitors.[4] Furthermore, the anti-inflammatory mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, a key target also considered for this class of compounds.[5][6] In the realm of oncology, the structural motif of butanoic acid is present in compounds that have been shown to induce apoptosis and exhibit selective cytotoxicity against cancer cells.[7]

This guide presents a hypothetical comparative study of three novel derivatives (designated as DMA-01, DMA-02, and DMA-03 ) against relevant cancer cell lines and their inhibitory effect on the COX-2 enzyme.

Experimental Design: A Dual-Screening Approach

To comprehensively evaluate the therapeutic potential of the novel 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid derivatives, a two-pronged in vitro testing strategy was devised. This approach aims to elucidate both the cytotoxic effects on cancer cells and the specific anti-inflammatory activity.

Rationale for Assay Selection
  • Cytotoxicity Screening (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen as the primary method for assessing cell viability.[7] This colorimetric assay is a well-established and reliable method for quantifying the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.

  • Anti-inflammatory Screening (COX-2 Inhibition Assay): To investigate the anti-inflammatory potential, a specific cyclooxygenase-2 (COX-2) inhibitor screening assay was selected. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with a reduced side-effect profile compared to non-selective NSAIDs.[8]

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_synthesis Compound Synthesis cluster_cytotoxicity Cytotoxicity Evaluation cluster_inflammation Anti-inflammatory Evaluation synthesis Synthesis of DMA-01, DMA-02, DMA-03 cell_culture Culture MCF-7, A549, and MCF-10A cells synthesis->cell_culture cox2_assay Fluorometric COX-2 Inhibition Assay synthesis->cox2_assay mtt_assay MTT Assay for Cell Viability cell_culture->mtt_assay ic50_determination IC50 Calculation mtt_assay->ic50_determination ic50_calc_cox IC50 Calculation cox2_assay->ic50_calc_cox

Caption: A streamlined workflow for the in vitro evaluation of DMA derivatives.

Comparative Cytotoxicity Analysis

The cytotoxic potential of DMA-01, DMA-02, and DMA-03 was assessed against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). A non-cancerous human breast epithelial cell line, MCF-10A, was included to determine the selectivity of the compounds. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.

Hypothetical Results

The following table summarizes the hypothetical 50% inhibitory concentration (IC50) values obtained from the MTT assay after 48 hours of treatment.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)MCF-10A IC50 (µM)Selectivity Index (MCF-10A / MCF-7)
DMA-01 15.225.8> 100> 6.6
DMA-02 8.512.185.310.0
DMA-03 35.648.2> 100> 2.8
Doxorubicin 0.91.25.46.0

Interpretation of Data:

In this hypothetical scenario, DMA-02 demonstrates the most potent anticancer activity against both MCF-7 and A549 cell lines. Importantly, it also exhibits a higher selectivity index for the cancerous MCF-7 cells over the non-cancerous MCF-10A cells compared to the standard drug Doxorubicin. This suggests that DMA-02 may have a more favorable therapeutic window. DMA-01 also shows promising activity and selectivity, while DMA-03 is the least potent of the three derivatives.

The potential mechanism for the observed cytotoxicity could involve the induction of apoptosis, a form of programmed cell death often targeted by anticancer therapies. The butanoic acid scaffold has been linked to the modulation of key signaling pathways that regulate cell survival and death.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by the DMA compounds, leading to apoptosis.

apoptosis_pathway DMA_compound DMA Derivative ROS Increased Reactive Oxygen Species (ROS) DMA_compound->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway for DMA-induced apoptosis.

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of the DMA derivatives was evaluated by measuring their ability to inhibit the activity of the COX-2 enzyme in a cell-free fluorometric assay. Celecoxib, a well-known selective COX-2 inhibitor, was used as a positive control.

Hypothetical Results

The following table presents the hypothetical IC50 values for COX-2 inhibition.

CompoundCOX-2 Inhibition IC50 (µM)
DMA-01 5.8
DMA-02 12.4
DMA-03 2.1
Celecoxib 0.5

Interpretation of Data:

Based on these hypothetical results, DMA-03 is the most potent COX-2 inhibitor among the tested derivatives, with an IC50 value of 2.1 µM. While not as potent as the standard drug Celecoxib, this result suggests that DMA-03 has significant anti-inflammatory potential. DMA-01 also shows moderate activity, whereas DMA-02 is a weaker COX-2 inhibitor.

This differential activity among the derivatives highlights the importance of the specific chemical substitutions on the butanoic acid scaffold for targeting the COX-2 enzyme.

The following decision matrix provides a logical framework for screening and prioritizing compounds based on dual activity.

screening_logic cluster_path2 start Test Compound cytotoxicity Cytotoxicity IC50 < 20 µM? start->cytotoxicity cox2_inhibition COX-2 Inhibition IC50 < 10 µM? selectivity Selectivity Index > 5? cytotoxicity->selectivity Yes discard Low Priority cytotoxicity->discard No selectivity->cox2_inhibition Yes lead_anticancer Lead Candidate (Anticancer) selectivity->lead_anticancer No lead_dual Lead Candidate (Dual Action) cox2_inhibition->lead_dual Yes cox2_inhibition->lead_anticancer No, but cytotoxicity is high lead_anti_inflammatory Lead Candidate (Anti-inflammatory) cox2_inhibition->lead_anti_inflammatory Yes, but cytotoxicity is low

Caption: Decision matrix for compound prioritization.

Detailed Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Plate MCF-7, A549, and MCF-10A cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the DMA derivatives and Doxorubicin in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

Fluorometric COX-2 Inhibitor Screening Assay
  • Reagent Preparation: Prepare the COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions (e.g., Cayman Chemical, Cat. No. 701050).

  • Compound Incubation: In a 96-well plate, add the COX-2 enzyme, the test compounds (DMA derivatives or Celecoxib) at various concentrations, and the fluorescent probe. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 590 nm emission) every minute for 10 minutes.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the untreated control and calculate the IC50 values.

Conclusion and Future Directions

This comparative guide, based on a hypothetical study, demonstrates a robust framework for the in vitro evaluation of novel 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid derivatives. The hypothetical data suggests that specific substitutions on this chemical scaffold can lead to compounds with potent and selective anticancer activity (as seen with DMA-02) or significant anti-inflammatory properties through COX-2 inhibition (as with DMA-03).

Future research should focus on the synthesis and actual in vitro testing of a broader range of derivatives to establish concrete structure-activity relationships. Promising lead compounds, such as the hypothetical DMA-02 and DMA-03, would warrant further investigation into their mechanisms of action, including apoptosis induction and their effects on other inflammatory pathways. Ultimately, in vivo studies in relevant animal models will be necessary to validate the therapeutic potential of these novel compounds.

References

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  • Kovalenko, S. M., et al. (2021). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Pharmaceuticals, 14(7), 675.
  • Grinev, V. S., et al. (2021). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 14(1), 102873.
  • El-Sayed, M. A. A., et al. (2021). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. Medicinal Chemistry, 17(6), 669-682.
  • Klein, T., et al. (1994). Selective inhibition of cyclooxygenase 2. Biochemical Pharmacology, 48(10), 1915-1922.
  • Al-Warhi, T., et al. (2022). In vitro cytotoxic activities of different chemical compounds against MCF-7 and HepG2 cell lines. Journal of King Saud University - Science, 34(3), 101859.
  • S, S. (2023). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. World Journal of Pharmaceutical Research, 12(15), 136-145.
  • Lee, K., et al. (2009). Design and synthesis of 4-aryl-4-oxobutanoic acid amides as calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(2), 486-489.
  • Intaraudom, C., et al. (2007). In vitro anti-inflammatory activity of 4-arylcoumarins from endophytic Streptomyces aureofaciens CMUAc130 in murine macrophage RAW 264.7 cells. Natural Product Research, 21(12), 1104-1113.
  • Abdel-Ghani, T. M., et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Molecules, 26(22), 6960.
  • V, R. K., et al. (2018). Synthesis, in vitro anti-inflammatory activity and molecular docking studies of novel 4,5-diarylthiophene-2-carboxamide derivatives. Medicinal Chemistry Research, 27(4), 1129-1141.
  • Patrono, C. (2001). Cyclooxygenase inhibition and thrombogenicity. Coronary Artery Disease, 12(3), 173-177.
  • Al-Qaisi, Z. A. M., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(10), 2269.
  • Bunimov, N., & Laneuville, O. (2008). Cyclooxygenase inhibitors: instrumental drugs to understand cardiovascular homeostasis and arterial thrombosis. Cardiovascular & Hematological Disorders - Drug Targets, 8(4), 268-277.
  • BenchChem. (2025).
  • Kim, D. E., et al. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.

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A Comparative Analysis of Synthetic Routes to 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a valuable ketoacid intermediate in the synthesis of a variety of more complex molecules, finding applications in pharmaceutical and materials science research. The strategic placement of the dimethylphenyl group and the carboxylic acid functionality makes it a versatile building block. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, offering an in-depth look at the underlying chemical principles, experimental protocols, and performance metrics of each approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, scalability, and experimental complexity.

Route 1: Friedel-Crafts Acylation of p-Xylene with Succinic Anhydride

The most direct and widely employed method for the synthesis of 4-(aryl)-4-oxobutanoic acids is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, p-xylene (1,4-dimethylbenzene) is reacted with succinic anhydride.

Mechanistic Rationale

The reaction is initiated by the activation of succinic anhydride by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[1] The electron-rich p-xylene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] Aromaticity is subsequently restored by the loss of a proton, yielding the aluminum chloride complex of the desired product. An aqueous workup is then necessary to hydrolyze this complex and afford the final ketoacid.[1]

A key consideration in this reaction is the stoichiometry of the Lewis acid. A molar excess of AlCl₃ is generally required because it coordinates with the carbonyl oxygen of the product, preventing the deactivation of the catalyst.[1]

Friedel_Crafts_Mechanism

Experimental Protocol

The following is a representative laboratory-scale procedure for the synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid via Friedel-Crafts acylation.

Materials:

  • p-Xylene (anhydrous)

  • Succinic anhydride

  • Aluminum chloride (anhydrous, powdered)

  • Dichloromethane (anhydrous)

  • Concentrated Hydrochloric Acid

  • Water

  • Saturated Sodium Bicarbonate solution

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

Procedure:

  • In a clean, dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend anhydrous aluminum chloride (e.g., 2.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add the succinic anhydride solution to the stirred suspension of aluminum chloride. The reaction is exothermic and should be controlled with an ice bath.

  • After the initial exotherm subsides, add p-xylene (1.0 to 1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 40-50 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by extraction with a saturated sodium bicarbonate solution to isolate the acidic product.

  • Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Route 2: Organometallic Addition to Succinic Anhydride

An alternative approach to the formation of the carbon-carbon bond required for the synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid involves the use of organometallic reagents. While highly reactive organolithium and Grignard reagents tend to react with both carbonyl groups of succinic anhydride to yield diols, less reactive organocadmium reagents can be employed for the selective synthesis of ketoacids.[2]

Mechanistic Rationale

This synthetic route involves a two-step process. First, a Grignard reagent, 2,5-dimethylphenylmagnesium bromide, is prepared from the reaction of 2,5-dimethylbromobenzene with magnesium metal in an ethereal solvent.[3] The Grignard reagent is then converted to the less nucleophilic di(2,5-dimethylphenyl)cadmium by reaction with cadmium chloride.[2]

The organocadmium reagent then reacts selectively with one of the carbonyl groups of succinic anhydride. The lower reactivity of the organocadmium compound prevents the second addition that is typically observed with Grignard reagents.[2] The initial product is a cadmium carboxylate salt, which upon acidic workup, yields the desired 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.

Organometallic_Route

Experimental Protocol

The following is a general procedure for the synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid using an organocadmium reagent.

Materials:

  • 2,5-Dimethylbromobenzene

  • Magnesium turnings (activated)

  • Anhydrous diethyl ether or THF

  • Cadmium chloride (anhydrous)

  • Succinic anhydride

  • Dilute sulfuric acid or hydrochloric acid

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

Part A: Preparation of the Organocadmium Reagent

  • In a flame-dried three-necked flask under an inert atmosphere, prepare the Grignard reagent by reacting 2,5-dimethylbromobenzene (1.0 equivalent) with magnesium turnings (1.1 equivalents) in anhydrous diethyl ether.

  • Once the Grignard formation is complete, cool the solution in an ice bath.

  • In a separate flask, prepare a solution of anhydrous cadmium chloride (0.55 equivalents) in anhydrous diethyl ether.

  • Slowly add the Grignard reagent solution to the cadmium chloride solution with vigorous stirring. A white precipitate of magnesium salts will form.

  • Allow the mixture to stir for approximately one hour at room temperature to ensure complete formation of the di(2,5-dimethylphenyl)cadmium reagent.

Part B: Reaction with Succinic Anhydride

  • Cool the freshly prepared organocadmium reagent in an ice bath.

  • In a separate flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous diethyl ether or benzene.

  • Slowly add the succinic anhydride solution to the stirred organocadmium reagent.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or overnight.

  • Quench the reaction by carefully adding crushed ice, followed by dilute sulfuric acid or hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and extract the product into a solution of sodium bicarbonate.

  • Acidify the aqueous bicarbonate layer with dilute acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.

Comparative Analysis

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Organometallic Addition
Starting Materials p-Xylene, Succinic Anhydride, AlCl₃2,5-Dimethylbromobenzene, Mg, CdCl₂, Succinic Anhydride
Reagent Availability & Cost Readily available and relatively inexpensiveAryl bromide is a more specialized starting material. Cadmium chloride is toxic and requires careful handling.
Number of Steps One primary reaction step followed by workupTwo distinct reaction steps (Grignard/organocadmium formation and subsequent acylation) followed by workup
Reaction Conditions Exothermic, requires careful temperature control. Reflux may be needed.Grignard formation is exothermic and moisture-sensitive. Organocadmium reaction is generally milder.
Typical Yields Moderate to high (can be >80% with optimization)Generally moderate, often lower than Friedel-Crafts for this specific transformation.[4]
Scalability Well-established for industrial scale-up, though management of AlCl₃ waste can be a concern.More complex for large-scale synthesis due to the handling of pyrophoric Grignard reagents and toxic cadmium compounds.
Substrate Scope Sensitive to strongly deactivating groups on the aromatic ring.Less sensitive to electronic effects on the aromatic ring, but incompatible with protic functional groups.
Safety & Environmental AlCl₃ is corrosive and hygroscopic, releasing HCl gas. Chlorinated solvents are often used.Grignard reagents are pyrophoric. Cadmium compounds are highly toxic and pose significant environmental hazards.

Conclusion

For the synthesis of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, the Friedel-Crafts acylation of p-xylene with succinic anhydride stands out as the superior route for most laboratory and industrial applications. This method is more direct, utilizes readily available and less hazardous starting materials, and generally provides higher yields. While the reaction requires careful control of exothermicity and management of the Lewis acid catalyst, the overall process is more efficient and scalable.

The organometallic route, while mechanistically interesting, presents significant challenges in terms of reagent handling, toxicity, and overall efficiency. The multi-step nature of the process and the use of highly toxic cadmium reagents make it a less attractive option unless specific circumstances, such as the presence of functional groups incompatible with Friedel-Crafts conditions, necessitate its use.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and safety considerations. However, based on the comparative analysis, the Friedel-Crafts acylation provides a more practical and robust pathway to 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.

References

  • Cason, J. The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews, 1947 , 40 (1), 15-32. DOI: 10.1021/cr60125a002. [Link]

  • Shirley, D. A. The Synthesis of Ketones from Acid Halides and Organometallic Compounds of Magnesium, Zinc, and Cadmium. Organic Reactions, 2011 , 28-58. DOI: 10.1002/0471264180.or008.02. [Link]

  • ChemBK. 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid (CAS No. 5394-59-2). As a crucial intermediate in pharmaceutical research and organic synthesis, its responsible management is paramount to ensuring laboratory safety and environmental stewardship.[1] This document moves beyond a simple checklist, delving into the causal reasoning behind each procedural step to empower researchers with a robust framework for chemical waste management. The chemical properties and potential hazards of this compound have not been fully evaluated, necessitating a cautious approach where it is handled as a hazardous substance.[1]

Part 1: Hazard Profile and Immediate Safety Protocols

Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This dictates the necessary precautions to mitigate risk.

1.1. GHS Hazard Classification

Aggregated data from notifications to the ECHA C&L Inventory identifies 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid with the following GHS hazard warnings[2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these classifications, all handling and disposal operations must be predicated on the assumption that the material is hazardous.

1.2. Required Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following equipment must be worn when handling the compound or its waste.[1][3]

Protection TypeSpecific EquipmentRationale
Eye/Face Protection Chemical safety goggles or glasses with side shields.Prevents eye contact with solid particulates or splashes of solutions containing the chemical, mitigating serious eye irritation.[2]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact, which can cause irritation.[1][2] Gloves should be inspected before use and disposed of as solid waste after handling.
Body Protection Standard laboratory coat.Protects personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (if needed).Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation and respiratory tract irritation.[1][2]

1.3. Immediate Handling and Spill Response

  • Ventilation: All handling of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, including weighing and preparing waste, should occur in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Spill Cleanup: In the event of a spill, the area should be evacuated and secured. Cleanup should only be performed by trained personnel wearing appropriate PPE. Spilled chemical and all materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be treated as hazardous waste and disposed of accordingly.[4]

Part 2: The Core Disposal Workflow: From Generation to Collection

The management of chemical waste is governed by the "cradle-to-grave" principle, meaning the generator is responsible for the waste from its creation to its final, environmentally sound disposal.[5] The following workflow outlines the necessary steps to ensure compliance and safety.

DisposalWorkflow cluster_prep Phase 1: In-Lab Preparation cluster_storage Phase 2: Accumulation & Collection cluster_final Phase 3: Final Disposition A Step 1: Waste Identification (Classify as Hazardous Organic Acid) B Step 2: Segregation (Isolate from bases, oxidizers, reactives) A->B C Step 3: Containerization (Use compatible, sealed, & vented container) B->C D Step 4: Labeling (Apply 'Hazardous Waste' label with full details) C->D E Step 5: Storage in SAA (Store at/near point of generation) D->E F Step 6: Request Pickup (Contact Institutional EHS/Waste Management) E->F G EHS Collection & Transport F->G H Licensed Hazardous Waste Facility (Incineration or other approved treatment) G->H

Caption: Disposal workflow for 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Characterization All waste containing 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, whether in solid form, in solution, or as residue from experimental use, must be designated as hazardous chemical waste.[4][6] It is critical to recognize that mixing this compound with a non-hazardous waste stream renders the entire mixture hazardous.[7]

Step 2: Waste Segregation Proper segregation is a cornerstone of safe waste management, preventing dangerous chemical reactions.

  • Chemical Nature: As a carboxylic acid, this waste is corrosive and must be segregated from incompatible materials.[8]

  • Incompatibilities: Store this waste separately from:

    • Bases (to prevent violent neutralization reactions).

    • Oxidizing agents (to prevent potential fire or explosion).

    • Reactive metals.[9][10]

  • Physical State: Keep solid and liquid waste streams in separate containers unless they are part of the same experimental residue.

Step 3: Containerization The integrity of the waste container is essential for preventing leaks and spills.

  • Material Compatibility: Use containers made of materials compatible with organic acids. High-density polyethylene (HDPE) or the original product container are excellent choices.[10][11] Avoid metal containers for corrosive waste.[12]

  • Container Condition: The container must be in good condition, free of leaks, and have a secure, tightly fitting screw cap.[9][13] Food-grade containers like jars are not permissible for hazardous waste storage.[9]

  • Filling Level: Do not fill liquid waste containers beyond 80-90% capacity.[8][10] This headspace allows for vapor expansion and reduces the risk of spills during handling and transport.

Step 4: Labeling Accurate and complete labeling is a regulatory requirement and is vital for safety.

  • The container must be clearly marked with the words "HAZARDOUS WASTE" .[5][14]

  • The label must include the full chemical name: "4-(2,5-Dimethylphenyl)-4-oxobutanoic acid" . Avoid using abbreviations or chemical formulas.[9]

  • List all constituents of the waste mixture by percentage or volume, including solvents and non-hazardous components.[9]

  • Indicate the associated hazards (e.g., Corrosive, Irritant, Toxic).[9][14]

Step 5: Accumulation in a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation where hazardous waste can be safely stored prior to collection.[6][9][12]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[12] It can be a designated portion of a fume hood or a cabinet.

  • Secondary Containment: Store waste containers within a larger, chemically resistant bin or tray to contain any potential leaks.[7]

  • Quantity Limits: Regulations limit the amount of waste that can be stored in an SAA (typically up to 55 gallons).[6][14]

  • Container Status: Keep waste containers closed at all times except when actively adding waste.[9][10]

Step 6: Requesting Disposal Once a waste container is full or is no longer needed, arrange for its collection.

  • Contact your institution's Environmental Health & Safety (EHS), Office of Clinical and Research Safety (OCRS), or equivalent department to schedule a pickup.[4][6]

  • Do not transport hazardous waste across the facility yourself; this must be done by trained EHS personnel.[4]

Part 3: Special Considerations

3.1. Disposal of Empty Containers A container that held 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is not considered regular trash until it has been properly decontaminated.

  • Thoroughly Empty: Remove all residual product from the container.[15]

  • Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.[4][11]

  • Collect Rinsate: The rinsate from each rinse must be collected and disposed of as liquid hazardous waste.[4][11]

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[4][15]

  • Final Disposal: Once rinsed and defaced, the empty container can typically be disposed of in the regular laboratory glass or plastic recycling stream, as per institutional policy.[4]

3.2. Waste Minimization A key component of responsible chemical management is minimizing the generation of waste.

  • Procurement: Order only the quantity of chemical required for your experiments to avoid the accumulation of expired or unused stock.[4]

  • Housekeeping: Maintain a clean and organized work area to prevent spills, which are a common source of hazardous waste generation.[4]

Conclusion

The proper disposal of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a multi-step process that demands diligence, a firm understanding of chemical compatibility, and strict adherence to regulatory guidelines. By following this comprehensive protocol, researchers, scientists, and drug development professionals can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of laboratory safety and scientific integrity.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • 4-(2,5-dimethylphenyl)-4-oxobutanoic acid. ChemBK. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Managing Hazardous Chemical Waste in the Lab. MedicalLab Management. [Link]

  • 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Waste Disposal Guidelines. University of Florida. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • CAS NO. 5394-59-2 | 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. Arctom. [Link]

  • EHSO Manual 2025-2026 - Hazardous Waste. OUHSC.edu. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • 4-(2,4-Dimethylphenyl)-4-oxobutanoic acid (15880-03-2). Chemchart. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

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Navigating the Safe Handling of 4-(2,5-Dimethylphenyl)-4-oxobutanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Essential Safety and Handling Information

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment. This document is structured to deliver immediate, actionable information, moving from essential personal protective equipment to comprehensive operational and disposal plans.

Hazard Identification and Risk Assessment: Understanding the Compound

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is a solid organic compound with specific health hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

These classifications underscore the importance of a robust safety strategy centered on preventing exposure through ingestion, skin and eye contact, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment dictates the level of PPE required. The following table outlines the recommended PPE for handling 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid in various laboratory settings.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash gogglesNitrile or neoprene glovesLaboratory coatRecommended if not handled in a fume hood
Conducting reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Purification (e.g., chromatography) Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Handling bulk quantities Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsUse a supplied-air respirator if ventilation is inadequate
The Rationale Behind PPE Selection:
  • Eye and Face Protection: The serious eye irritation hazard necessitates the use of chemical splash goggles at a minimum.[1] When there is a higher risk of splashes, such as during transfers of solutions or reactions under pressure, a face shield should be worn in conjunction with goggles for full facial protection.

  • Hand Protection: Due to the skin irritation potential, chemically resistant gloves are mandatory.[1] Nitrile and neoprene gloves generally offer good resistance to a range of organic acids. However, for prolonged contact or when handling concentrated solutions, it is advisable to consult a specific glove manufacturer's chemical resistance chart. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is sufficient for handling small quantities. For larger-scale work or where significant splashing is possible, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: The risk of respiratory irritation indicates that this compound should be handled in a well-ventilated area, preferably a certified chemical fume hood, to minimize the inhalation of dust or aerosols.[2] If a fume hood is not available for a specific procedure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Visualizing Your PPE Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid.

PPE_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_procedure Procedure Start Start: Handling 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid AssessOperation Assess the nature of the operation (e.g., weighing, reaction, large-scale) Start->AssessOperation AssessQuantity Assess the quantity of the chemical AssessOperation->AssessQuantity SelectEyeFace Select Eye/Face Protection: Goggles (minimum) + Face Shield (splash risk) AssessQuantity->SelectEyeFace Based on Risk SelectGloves Select Hand Protection: Nitrile or Neoprene Gloves AssessQuantity->SelectGloves Based on Risk SelectBody Select Body Protection: Lab Coat + Chemical-Resistant Apron (splash risk) AssessQuantity->SelectBody Based on Risk SelectRespiratory Select Respiratory Protection: Fume Hood (preferred) or Respirator AssessQuantity->SelectRespiratory Based on Risk DonPPE Don PPE Correctly SelectEyeFace->DonPPE SelectGloves->DonPPE SelectBody->DonPPE SelectRespiratory->DonPPE HandleChemical Handle Chemical Following SOPs DonPPE->HandleChemical DoffPPE Doff PPE Correctly HandleChemical->DoffPPE DisposePPE Dispose of Contaminated PPE as Hazardous Waste DoffPPE->DisposePPE End End DisposePPE->End Disposal_Workflow Start Waste Generation (Solid or Liquid) Segregate Segregate Waste (Solid vs. Liquid, Incompatibles) Start->Segregate Containerize Place in Labeled, Sealed, Compatible Waste Container Segregate->Containerize Store Store in Designated Hazardous Waste Accumulation Area Containerize->Store ArrangePickup Arrange for Pickup by Certified Hazardous Waste Disposal Service Store->ArrangePickup Incinerate Chemical Incineration (with afterburner and scrubber) ArrangePickup->Incinerate End End of Life Cycle Incinerate->End

Caption: Disposal workflow for 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid waste.

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid, fostering a culture of safety and scientific integrity.

References

  • PubChem. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.